4-(3-Fluorobenzyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAPMANOWGBURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444057 | |
| Record name | 4-(3-Fluorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202126-85-0 | |
| Record name | 4-(3-Fluorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3-fluorophenyl)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(3-Fluorobenzyl)piperidine: Physicochemical Properties and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 4-(3-Fluorobenzyl)piperidine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, with a focus on the strategic importance of its molecular weight in the context of drug design principles like Lipinski's Rule of Five. This document will further explore its synthesis, chemical reactivity, and established applications as a privileged scaffold in developing therapeutics, particularly for central nervous system (CNS) disorders. Detailed protocols for a representative synthesis and safe handling are provided to support researchers and drug development professionals in leveraging this versatile compound.
Molecular Identity and Physicochemical Properties
The utility of any chemical scaffold in drug discovery begins with a precise understanding of its fundamental characteristics. These properties dictate its behavior in both chemical reactions and biological systems.
Chemical Structure and Nomenclature
This compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. It features a benzyl group attached to the 4-position of the piperidine ring, with a fluorine atom substituted at the 3-position of the phenyl ring.
-
IUPAC Name: 4-[(3-fluorophenyl)methyl]piperidine
-
CAS Number: 202126-85-0[1]
Core Physicochemical Data
The compound's molecular weight and other key descriptors are critical for computational modeling and predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Its relatively low molecular weight makes it an ideal starting point for fragment-based drug design, allowing for substantial modification while remaining within the desired molecular size for optimal drug-likeness.
| Property | Value | Source |
| Molecular Weight (Free Base) | 193.26 g/mol | [1][2][3] |
| Molecular Weight (HCl Salt) | 229.72 g/mol | [4] |
| Molecular Formula | C₁₂H₁₆FN | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |
| LogP (predicted) | 2.3678 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
The Strategic Importance of Molecular Weight in Drug Development
A molecule's molecular weight (MW) is a foundational parameter in medicinal chemistry, directly influencing properties such as solubility, permeability, and bioavailability.
The "Rule of Five" and Drug-Likeness
Lipinski's Rule of Five provides a set of guidelines for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability. One of the key tenets is that a molecule's molecular weight should be less than 500 Daltons. Molecules exceeding this threshold often exhibit poor absorption and permeation.
This compound: An Ideal Starting Scaffold
With a molecular weight of 193.26 g/mol , this compound is exceptionally well-positioned as a starting scaffold. It provides a significant "molecular weight budget," allowing medicinal chemists to perform extensive derivatization to enhance potency, selectivity, and pharmacokinetic properties without breaching the 500 Da guideline. The fluorine atom itself can improve metabolic stability and binding affinity.[5]
The following diagram illustrates the workflow of using a low-MW scaffold like this compound in a drug discovery program.
Caption: Workflow for scaffold-based drug discovery.
Synthesis and Chemical Reactivity
The accessibility and reactivity of a building block are paramount for its practical application. This compound can be synthesized through robust and scalable methods.
Synthetic Pathway: Catalytic Hydrogenation
A common and industrially feasible method for synthesizing 4-(benzyl)piperidines is the heterogeneous catalytic hydrogenation of the corresponding 4-(benzyl)pyridine precursor.[6] This reaction reduces the aromatic pyridine ring to the saturated piperidine ring.
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An In-Depth Technical Guide to 4-(3-Fluorobenzyl)piperidine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-fluorobenzyl)piperidine, a key building block in contemporary medicinal chemistry. We delve into its structural attributes, physicochemical properties, and strategic importance in the design of novel therapeutics, particularly those targeting the central nervous system (CNS). This document offers a detailed exploration of its synthesis, spectroscopic characterization, and applications, underpinned by field-proven insights and authoritative references. The guide is designed to be a practical resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.
Introduction: The Strategic Value of the this compound Motif
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to present substituents in well-defined three-dimensional space.[1] When functionalized with a benzyl group, the resulting benzylpiperidine motif becomes a cornerstone for CNS-active agents, including analgesics and antipsychotics. The introduction of a fluorine atom onto the benzyl ring, as in this compound, offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Fluorine substitution is known to enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier permeability.[2]
This guide will elucidate the synthesis and characterization of this compound, and explore its application as a versatile intermediate in the development of novel therapeutics, with a particular focus on its role in crafting modulators of key neurological pathways.
Physicochemical and Structural Properties
This compound is a substituted piperidine derivative with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol .[3] Its structure is characterized by a piperidine ring connected at the 4-position to a benzyl group, which is in turn substituted with a fluorine atom at the meta-position.
| Property | Value | Source |
| CAS Number | 202126-85-0 | [3] |
| Molecular Formula | C₁₂H₁₆FN | [3] |
| Molecular Weight | 193.26 g/mol | [3] |
| Appearance | Liquid or Solid or Semi-solid | [4] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [4] |
The presence of the basic piperidine nitrogen and the lipophilic fluorobenzyl group imparts a unique combination of properties that are highly desirable in drug design. The basicity of the piperidine nitrogen can be modulated to optimize solubility and salt formation, while the fluorobenzyl moiety can engage in specific interactions with biological targets and enhance membrane permeability.
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several robust and scalable methods. A common and efficient approach is the catalytic hydrogenation of 4-(3-fluorobenzyl)pyridine. This method is advantageous due to the commercial availability of the starting material and the high yields typically obtained.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-(3-fluorobenzyl)pyridine. The choice of a rhodium on carbon catalyst is based on its reported high activity and selectivity for this transformation.[5]
Materials:
-
4-(3-Fluorobenzyl)pyridine
-
Rhodium on carbon (5% Rh/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reactor, dissolve 4-(3-fluorobenzyl)pyridine (1 equivalent) in anhydrous ethanol.
-
Add 5% rhodium on carbon catalyst (typically 1-5 mol%).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group and the aliphatic protons of the piperidine ring. The aromatic region will display complex multiplets due to the fluorine-proton coupling. The aliphatic region will show signals for the piperidine ring protons and the benzylic methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The signals for the piperidine ring carbons and the benzylic carbon will also be present in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the N-H stretching of the secondary amine in the piperidine ring, and the C-F stretching of the fluorobenzyl group.[7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 193, corresponding to the molecular formula C₁₂H₁₆FN. Fragmentation patterns will likely involve the loss of the benzyl group or cleavage of the piperidine ring.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system. Its structural features make it an ideal scaffold for the development of ligands for various receptors and transporters.
Dopamine Receptor Modulators
The 4-benzylpiperidine scaffold is a well-established pharmacophore for dopamine receptor ligands.[9] Derivatives of this compound have been investigated as potent and selective antagonists for the dopamine D4 receptor.[9] The D4 receptor is a target of interest for the treatment of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[9][10] The fluorine substitution can enhance the binding affinity and selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes.
Caption: Dopamine D4 receptor antagonist signaling pathway.
PET Imaging Agents
The incorporation of a fluorine atom makes this compound and its derivatives suitable for radiolabeling with fluorine-18 ([¹⁸F]), a positron-emitting isotope used in Positron Emission Tomography (PET) imaging.[11] PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. [¹⁸F]-labeled derivatives of 4-(benzyl)piperidine have been developed as PET tracers for imaging sigma receptors and NR2B NMDA receptors in the brain, providing valuable tools for neuroscience research and drug development.[11][12]
Conclusion
This compound is a strategically important building block in modern drug discovery, offering a unique combination of structural and physicochemical properties. Its versatile synthesis and the ability to fine-tune its properties through derivatization make it a valuable scaffold for the development of novel therapeutics, particularly for CNS disorders. The insights provided in this technical guide are intended to empower researchers to leverage the full potential of this privileged motif in their drug discovery programs.
References
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- N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. PubMed. (URL: [Link])
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. (URL: [Link])
- Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PubMed Central. (URL: [Link])
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. (2025). (URL: [Link])
- [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. (URL: [Link])
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- Synthesis and Biological Characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. (URL: [Link])
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An In-depth Technical Guide to the Physical Properties of 4-(3-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of 4-(3-Fluorobenzyl)piperidine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the benzyl moiety can profoundly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. Understanding its fundamental physical properties is therefore paramount for its effective application in research and development.
Physicochemical and Spectroscopic Profile
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, other values are based on computational predictions.
| Property | Value/Information | Source/Method |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 193357-21-0 (for hydrochloride salt) | Chemical Abstract Service[1] |
| Molecular Formula | C₁₂H₁₆FN | - |
| Molecular Weight | 193.26 g/mol | - |
| Appearance | White to off-white solid (expected for hydrochloride salt) | General observation for similar compounds |
| Melting Point | Not available. Expected to be a solid at room temperature. The melting point of the parent compound, 4-benzylpiperidine, is 6-7 °C. The hydrochloride salt of piperidine has a melting point of 245-248 °C.[2][3] | Estimation based on analogs |
| Boiling Point | Not available. The boiling point of 1-benzylpiperidine is 120-123 °C at 9 mmHg, and for 4-benzylpiperidine is 279 °C.[2][4] | Estimation based on analogs |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions is expected to be pH-dependent. | General knowledge of piperidine derivatives |
| Predicted LogP | 2.3678 (for (S)-3-(4-Fluorobenzyl)piperidine) | Computational Prediction[5] |
| ¹H NMR | Spectral data not directly available. See Section 3 for predicted chemical shifts. | - |
| ¹³C NMR | Spectral data not directly available. See Section 3 for predicted chemical shifts. | - |
| FTIR | See Section 3 for expected characteristic peaks based on 4-benzylpiperidine.[6][7][8] | - |
| Mass Spectrometry | See Section 3 for expected fragmentation patterns based on 4-benzylpiperidine.[8][9] | - |
Experimental Determination of Key Physical Properties
The precise determination of the physical properties of a novel compound like this compound is crucial for its development. This section outlines the standard experimental protocols for measuring melting point, solubility, and lipophilicity (LogP).
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique used to determine the melting point and other thermal transitions.[10][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11]
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point, such as indium.[12]
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) under an inert nitrogen atmosphere.[12]
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed. The melting point is determined as the onset or peak of the endothermic melting transition.[13]
Solubility Assessment
Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The solubility of this compound is expected to be dependent on the pH of the solvent due to the basicity of the piperidine nitrogen. A systematic solubility assessment in various solvents is essential.[14][15]
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities and pH should be chosen, including water, buffered aqueous solutions (pH 4, 7.4, 9), methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Equilibrium Solubility Determination:
-
An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
Lipophilicity Determination (LogP)
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[17][18] The shake-flask method is the gold standard for experimental LogP determination.[17]
Experimental Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of physiological pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible liquids. The mixture is then allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.[19]
-
Calculation: The LogP is calculated using the following formula: LogP = log ([Concentration in n-octanol] / [Concentration in water])[20]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. While experimental spectra for the title compound are not widely available, the expected spectral features can be predicted based on its structure and by comparison with the known spectra of 4-benzylpiperidine.[8][21]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent. Signals for the piperidine ring protons and the benzylic methylene protons will also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.
-
FTIR: The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching vibration. The IR spectrum of 4-benzylpiperidine provides a good reference for the expected peak positions.[6][7][8]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve cleavage of the benzylic C-C bond, leading to the formation of a tropylium-like ion and a piperidine-containing fragment.
Analytical Method for Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful analytical technique for determining the purity of pharmaceutical compounds and for quantifying their concentration.[22] A reverse-phase HPLC method is generally suitable for the analysis of substituted piperidines.[23][24][25]
Proposed HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation.[23][25]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) should be appropriate.
-
Method Validation: The developed method should be validated for parameters such as linearity, precision, accuracy, and specificity according to standard guidelines.
Safety and Handling
As a fluorinated organic compound, this compound should be handled with appropriate safety precautions.[26]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[26]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[27][28] Avoid contact with skin and eyes.[28]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data for this compound may not be available, it is prudent to treat it as a potentially hazardous substance. Fluorinated compounds can have unique toxicological profiles.[27][29][30]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. While a lack of direct experimental data necessitates reliance on estimations from analogous compounds, the principles and protocols outlined here provide a robust framework for the comprehensive characterization of this and other novel piperidine derivatives. A thorough understanding of these physical properties is a critical foundation for the successful application of this compound in the fields of medicinal chemistry and drug discovery.
References
- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.
- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Anonymous. (2024). Solubility test for Organic Compounds.
- Bentham Science Publishers. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- ChemSynthesis. (2025). 1-benzylpiperidine.
- ChemSynthesis. (2025). 4-benzylpiperidine.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
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An In-depth Technical Guide to 4-(3-Fluorobenzyl)piperidine
Introduction
4-(3-Fluorobenzyl)piperidine is a substituted piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The molecule's structure, featuring a piperidine ring coupled with a 3-fluorobenzyl group, makes it a valuable scaffold for the synthesis of novel bioactive compounds. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, while the fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 202126-85-0 | [1] |
| Molecular Formula | C₁₂H₁₆FN | [1] |
| Molecular Weight | 193.26 g/mol | [1] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO. | |
| pKa | Not explicitly available, but the piperidine nitrogen is basic, with an estimated pKa around 9-10. |
Spectroscopic Data:
While a dedicated, publicly available, fully-analyzed spectrum for this compound is not readily found, representative data for similar structures can be used for interpretation.[2][3][4][5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group (in the range of δ 6.9-7.3 ppm), the benzylic methylene protons (a doublet around δ 2.5-2.7 ppm), and the piperidine ring protons (a series of multiplets between δ 1.2-3.1 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J_C-F). Signals for the benzylic carbon and the carbons of the piperidine ring would also be present in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 193.26, corresponding to the molecular weight of the compound.
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is through reductive amination. This versatile reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Workflow: Synthesis via Reductive Amination
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A Technical Guide to 4-(3-Fluorobenzyl)piperidine: Synthesis, Characterization, and Medicinal Chemistry Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Fluorobenzyl)piperidine, a heterocyclic building block of significant interest in medicinal chemistry. The piperidine scaffold is a well-established privileged structure in drug discovery, and the strategic incorporation of a fluorine atom offers a powerful tool to modulate physicochemical and pharmacokinetic properties. This document details the compound's structural and chemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its potential applications in drug development. The causality behind methodological choices is explained to provide actionable insights for researchers.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is a ubiquitous motif in pharmaceuticals, present in numerous FDA-approved drugs. Its flexible, saturated, six-membered ring can adopt a low-energy chair conformation, allowing its substituents to be precisely oriented in three-dimensional space to interact with biological targets. The basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds within receptor binding pockets.
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of fluorine—high electronegativity, small atomic size, and the strength of the C-F bond—can profoundly influence a molecule's profile.[3] Specifically, strategic fluorination can:
-
Enhance Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common sites of metabolism and increase a drug's half-life.[3][4]
-
Modulate Basicity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic groups, such as the piperidine nitrogen.[5] This modulation is critical for optimizing absorption, distribution, and reducing off-target ion channel interactions (e.g., hERG).
-
Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) and alter the conformation of the molecule to better fit a binding site.[3][4]
This compound combines these two powerful motifs, making it a valuable building block for creating novel chemical entities with potentially superior drug-like properties.[6] This guide serves as a technical resource for its synthesis and application.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These values are essential for planning synthetic modifications, purification strategies, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 4-[(3-fluorophenyl)methyl]piperidine | Internal Nomenclature |
| CAS Number | 202126-85-0 | [6] |
| Molecular Formula | C₁₂H₁₆FN | [6] |
| Molecular Weight | 193.26 g/mol | [6] |
| Canonical SMILES | C1CNCCC1CC2=CC(=CC=C2)F | Internal Nomenclature |
| Predicted XLogP3 | 2.5 - 3.0 | (Estimated based on similar structures) |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | (Estimated based on isomeric structures[7]) |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Internal Analysis |
| Hydrogen Bond Acceptors | 1 (Fluorine) | Internal Analysis |
Synthesis and Purification
The construction of 4-substituted benzylpiperidines can be achieved through several robust synthetic strategies. Common approaches include the catalytic hydrogenation of corresponding pyridine precursors or cross-coupling reactions.[8][9] The protocol detailed here is a reductive amination, a widely used and reliable method for its high functional group tolerance and operational simplicity.
Synthetic Rationale and Causality
Reductive amination is a two-step, one-pot process.
-
Imine/Iminium Formation: Piperidin-4-one reacts with 3-fluorobenzylamine to form a carbinolamine intermediate, which then dehydrates to form an iminium ion under mildly acidic conditions. The choice of a protic solvent like methanol facilitates proton transfers required for this step.
-
Reduction: A hydride reducing agent, sodium triacetoxyborohydride (STAB), is then used to selectively reduce the iminium ion to the desired secondary amine. STAB is the reagent of choice for several reasons:
-
Mildness and Selectivity: It is less reactive than sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) and does not readily reduce less reactive carbonyls like ketones or aldehydes, minimizing side reactions.
-
Tolerance: It is stable in anhydrous acidic conditions, making it perfectly suited for the one-pot procedure.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
Piperidin-4-one monohydrochloride
-
3-Fluorobenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
To a stirred suspension of piperidin-4-one monohydrochloride (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (N₂), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Add 3-fluorobenzylamine (1.05 eq) to the mixture and stir for 1 hour. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting materials and formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Causality Note: Portion-wise addition controls the initial exotherm and any gas evolution.
-
Stir the reaction mixture at room temperature for 12-18 hours, or until completion as indicated by LC-MS.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what is expected from standard analytical techniques.
Spectroscopic Data (Predicted)
While specific experimental data is not widely published, the expected NMR and MS data can be reliably predicted based on the analysis of structurally similar compounds.[10][11][12]
| Technique | Expected Data & Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20-7.30 (m, 1H, Ar-H), 6.85-7.00 (m, 3H, Ar-H), 3.05 (d, 2H, piperidine-H), 2.60 (t, 2H, piperidine-H), 2.50 (d, 2H, benzyl-CH₂), 1.60-1.75 (m, 3H, piperidine-H), 1.30-1.45 (m, 2H, piperidine-H), 1.25 (br s, 1H, NH).Interpretation: The aromatic region will show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The benzylic protons will appear as a doublet coupled to the adjacent methine proton on the piperidine ring. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 163.0 (d, J=245 Hz, C-F), 142.0 (d, J=7 Hz), 129.8 (d, J=8 Hz), 124.5 (d, J=3 Hz), 115.5 (d, J=21 Hz), 113.0 (d, J=21 Hz), 46.5, 44.0, 43.0, 31.5.Interpretation: The most downfield signal will be the carbon attached to fluorine, exhibiting a large one-bond C-F coupling constant (~245 Hz). Other aromatic carbons will show smaller 2-bond and 3-bond C-F couplings, which are diagnostic. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -113 to -115.Interpretation: A single resonance is expected, typically a multiplet due to coupling with aromatic protons. |
| Mass Spec. (ESI+) | m/z: 194.13 [M+H]⁺.Interpretation: The protonated molecular ion confirms the molecular weight of the compound. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) should be used to assess purity. A standard method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. Purity should exceed 95% for use in biological assays.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product but a versatile scaffold for building diverse chemical libraries. The piperidine nitrogen can be readily functionalized via acylation, sulfonylation, reductive amination, or arylation to explore structure-activity relationships (SAR).
Privileged Scaffold Diversification
The core structure provides two key vectors for chemical modification: the piperidine nitrogen and the aromatic ring. This allows for systematic exploration of chemical space to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Diversification strategy for the this compound scaffold.
Potential Therapeutic Targets
While direct biological data for this specific isomer is limited, the broader class of benzylpiperidines has shown activity against a range of targets, particularly within the central nervous system (CNS).[13]
-
Monoamine Transporters (DAT, SERT, NET): Substituted benzylpiperidines are well-known modulators of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[13] The position of substituents on the benzyl ring is critical for determining affinity and selectivity. This scaffold is a promising starting point for developing agents for depression, ADHD, or substance abuse disorders.
-
Sigma Receptors: The piperidine moiety is a common feature in high-affinity sigma receptor ligands, which are implicated in neurological disorders and cancer.
-
GPCRs and Ion Channels: The structural motif is present in antagonists for various G-protein coupled receptors (GPCRs) and ion channels. The 3-fluoro substitution can be used to fine-tune interactions with specific receptor subtypes.
The primary value of this compound is as a fragment or building block in Fragment-Based Drug Discovery (FBDD) or library synthesis for High-Throughput Screening (HTS).[4]
Conclusion
This compound is a high-value chemical scaffold that synergistically combines the advantageous structural features of the piperidine ring with the strategic benefits of fluorination. Its synthesis is achievable through reliable and scalable chemical methods like reductive amination. This guide provides the foundational knowledge—from synthesis to potential applications—required for researchers to confidently incorporate this building block into their drug discovery programs, enabling the development of novel therapeutics with potentially enhanced pharmacological profiles.
References
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Foreword: The Strategic Importance of the 4-Benzylpiperidine Scaffold
An In-depth Technical Guide to the Synthesis of 4-(3-Fluorobenzyl)piperidine
The 4-benzylpiperidine motif is a privileged scaffold in modern medicinal chemistry. Its rigid piperidine core provides a well-defined three-dimensional vector for substituent placement, while the benzyl group offers a gateway for extensive Structure-Activity Relationship (SAR) exploration through aromatic substitution. The introduction of a fluorine atom, as in this compound, is a classic bioisosteric modification used to enhance metabolic stability, modulate pKa, and improve binding affinity by engaging in specific fluorine-protein interactions.[1][2][3] This compound, therefore, is not merely a synthetic target but a crucial building block for developing novel therapeutics, particularly those targeting the central nervous system.[1][4] This guide provides a detailed examination of the principal synthetic strategies for its preparation, focusing on the underlying chemical logic and practical execution for research and development applications.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
From a retrosynthetic perspective, the synthesis of this compound (I) can be approached via two primary disconnection strategies. The choice between these pathways is often dictated by the availability of starting materials, scalability requirements, and laboratory capabilities.
Caption: Core retrosynthetic strategies for this compound.
-
Strategy A: Carbon-Carbon Bond Formation. This is the most direct and convergent approach. It involves forming the key C4-C(benzyl) bond by coupling a piperidine synthon with a 3-fluorobenzyl electrophile. This strategy is primarily realized through two highly reliable methods: Nucleophilic Alkylation and Reductive Amination .
-
Strategy B: Heterocycle Saturation. This pathway involves constructing the substituted aromatic precursor, 4-(3-fluorobenzyl)pyridine, first. The final step is the reduction of the pyridine ring to the desired piperidine. This is a robust method, particularly suitable for large-scale synthesis where catalytic processes are favored.[4]
Part 2: Detailed Synthetic Pathways & Experimental Protocols
Pathway I: Nucleophilic Alkylation of Piperidine with 3-Fluorobenzyl Halide
This method represents a classic SN2 reaction, where the secondary amine of piperidine acts as a nucleophile, displacing a halide from 3-fluorobenzyl chloride or bromide.
Causality and Experimental Choices: The reaction's success hinges on activating the piperidine nucleophile or, more commonly, scavenging the acid (HX) byproduct that would otherwise protonate and deactivate the starting amine. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is ideal for this purpose.[5][6] Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are chosen to solvate the reactants and facilitate the SN2 transition state. While effective, this route requires handling 3-fluorobenzyl halides, which can be lachrymatory and require appropriate safety precautions.
Caption: General workflow for the nucleophilic alkylation route.
Experimental Protocol: Synthesis via Nucleophilic Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperidine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (5-10 mL per mmol of piperidine).
-
Addition: Add 3-fluorobenzyl chloride (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the final product.
| Parameter | Value / Condition | Rationale |
| Base | K₂CO₃, DIPEA | Neutralizes generated HCl, preventing amine protonation.[7] |
| Solvent | DMF, ACN | Polar aprotic solvent stabilizes the SN2 transition state.[6] |
| Temperature | Room Temp to 60 °C | Provides sufficient energy to overcome the activation barrier. |
| Typical Yield | 75-90% | Generally high-yielding for this type of transformation. |
Pathway II: Reductive Amination of Piperidine with 3-Fluorobenzaldehyde
Reductive amination is a powerful one-pot method that combines a nucleophilic addition and a reduction step. Piperidine reacts with 3-fluorobenzaldehyde to form an unstable carbinolamine, which dehydrates to an enamine. This intermediate is then reduced in situ to the final product.
Causality and Experimental Choices: The key to this reaction is the choice of reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate enamine.[8] It is also tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) that favor enamine formation. This method avoids the use of benzyl halides and is often cleaner and easier to perform at the lab scale.
Caption: General workflow for the reductive amination route.
Experimental Protocol: Synthesis via Reductive Amination
-
Setup: In a round-bottom flask, dissolve piperidine (1.0 eq.) and 3-fluorobenzaldehyde (1.1 eq.) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution. The reaction may be slightly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.
| Parameter | Value / Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions/enamines over aldehydes.[8] |
| Solvent | DCM, DCE | Aprotic solvents that are compatible with the reducing agent. |
| Catalyst | Acetic Acid (optional) | Can be used to catalyze iminium ion formation. |
| Typical Yield | 80-95% | Often provides higher and cleaner yields than alkylation. |
Pathway III: Catalytic Hydrogenation of 4-(3-Fluorobenzyl)pyridine
This industrially feasible route involves the synthesis of a pyridine precursor followed by the saturation of the heteroaromatic ring.
Causality and Experimental Choices: The critical step is the catalytic hydrogenation. The choice of catalyst is paramount. Platinum (e.g., PtO₂) and Rhodium (e.g., Rh/C) catalysts are highly effective for pyridine reduction.[4][9] Palladium on carbon (Pd/C) can also be used, but sometimes requires more forcing conditions.[4] The reaction is typically run under a positive pressure of hydrogen gas in a solvent like methanol or ethanol. Care must be taken to ensure that the conditions are not so harsh as to cause hydrodefluorination of the benzyl ring. This method is highly scalable and atom-economical.
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The Versatility of the 4-(3-Fluorobenzyl)piperidine Scaffold: A Technical Guide for Drug Discovery
Introduction: The Strategic Importance of the Fluorobenzylpiperidine Moiety
In the landscape of modern medicinal chemistry, the 4-(3-Fluorobenzyl)piperidine scaffold has emerged as a privileged structural motif, serving as a versatile building block in the design of a diverse array of biologically active compounds.[1][2] Its utility stems from a unique combination of structural features: a flexible piperidine ring, which can adopt various conformations to interact with biological targets, and a fluorinated benzyl group. The introduction of a fluorine atom onto the benzyl ring is a strategic decision to enhance key pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved bioavailability and efficacy.[3][4]
This technical guide provides an in-depth exploration of the biological significance of the this compound core. Rather than focusing on a single biological activity, we will delve into its role as a foundational element in the development of ligands for a range of therapeutic targets, from central nervous system (CNS) receptors to enzymes involved in cancer and infectious diseases. We will examine the synthetic strategies employed to modify this scaffold, the rationale behind these modifications, and the resulting pharmacological profiles of the derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable chemical entity.
Synthetic Strategies: Accessing Chemical Diversity
The synthetic accessibility of this compound and its derivatives is a key factor in its widespread use. A common and efficient method for its synthesis is the reductive amination of 4-piperidone with 3-fluorobenzaldehyde. This approach allows for the straightforward introduction of the fluorobenzyl moiety. Subsequent N-alkylation or N-arylation of the piperidine nitrogen provides a convenient handle for introducing further chemical diversity and fine-tuning the pharmacological properties of the resulting molecules.[1]
Below is a generalized workflow for the synthesis of this compound derivatives:
Caption: Generalized synthetic workflow for this compound derivatives.
Biological Targets and Therapeutic Potential
The true value of the this compound scaffold is realized in the diverse range of biological targets its derivatives have been shown to modulate. The following sections highlight key therapeutic areas where this core has made a significant impact.
Central Nervous System (CNS) Targets
The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The physicochemical properties of the this compound scaffold make it an attractive starting point for the development of neuroactive compounds.
-
Sigma Receptors: Derivatives of fluorobenzylpiperidine have demonstrated high affinity for sigma receptors.[5] For instance, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has been identified as a potent sigma receptor ligand with potential applications in PET imaging of these receptors in the brain and in breast cancer.[5][6] The interaction with sigma receptors suggests potential therapeutic applications in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[7][8]
-
Monoamine Transporters: The 4-benzylpiperidine framework is a known monoamine releasing agent.[9] By modifying the benzyl and piperidine moieties, derivatives with high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) have been developed.[10] These compounds are being investigated as potential pharmacotherapeutic agents for conditions such as cocaine addiction.[10]
-
NMDA Receptors: The 4-(4-fluorobenzyl)piperidine moiety has been incorporated into antagonists for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[11] While initial studies with radiolabeled versions for PET imaging encountered challenges with brain penetration and defluorination, this line of research highlights the scaffold's potential for targeting specific receptor subtypes.[11][12]
-
Cholinesterases: In the context of Alzheimer's disease, derivatives of benzylpiperidine linked to 1,3-dimethylbenzimidazolinones have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[13] These compounds have shown promising neuroprotective and memory-enhancing effects in preclinical models.[13]
Oncology
The application of the this compound scaffold extends to the development of anti-cancer agents.
-
PI3Kδ Inhibitors: A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, which can be conceptually derived from the broader family of substituted piperidines, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[14] Given the role of PI3Kδ in B-cell malignancies, these compounds exhibit significant anti-proliferative activity against relevant cancer cell lines.[14]
Infectious Diseases
The structural features of the piperidine ring are also amenable to targeting enzymes in pathogenic organisms.
-
Antifungal Agents: Inspired by known antifungals like fenpropidin, researchers have synthesized 4-aminopiperidine derivatives with a benzyl group at the piperidine nitrogen.[15] These compounds have shown potent antifungal activity by targeting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[15]
Experimental Protocols: A Representative Example
To illustrate the practical application of this scaffold, a representative protocol for a competitive binding assay to determine the affinity of a novel this compound derivative for the sigma-1 receptor is provided below.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Preparation of Membranes:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL, as determined by a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation to each well.
-
Add 50 µL of various concentrations of the test compound (a this compound derivative) or a known sigma-1 ligand for non-specific binding determination (e.g., haloperidol).
-
Add 50 µL of a radioligand with known high affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine) at a final concentration close to its Kd value.
-
Incubate the plate at 37°C for 120 minutes.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a sigma-1 receptor competitive binding assay.
Quantitative Data Summary
The following table summarizes the biological activities of various derivatives incorporating the fluorobenzylpiperidine scaffold, demonstrating its versatility.
| Compound Class | Target | Key Finding | Reference |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | High affinity (Ki = 3.4 nM) and selectivity (sigma-2/sigma-1 = 120) | [5] |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | Dopamine Transporter (DAT) | Several compounds showed affinity in the low nanomolar range. | [10] |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ | Compound A8 exhibited an IC₅₀ of 0.7 nM. | [14] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Acetylcholinesterase (AChE) | Compound 15b showed an IC₅₀ of 0.39 µM. | [13] |
Conclusion: A Scaffold with Enduring Potential
The this compound core represents a highly successful and adaptable scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and the ability of its derivatives to interact with a wide range of biological targets underscore its importance in modern drug discovery. From the intricate signaling pathways of the central nervous system to the essential biosynthetic machinery of pathogenic fungi, this "privileged" structure continues to provide a robust starting point for the development of novel therapeutic agents. As our understanding of disease biology deepens, the strategic modification of the this compound scaffold will undoubtedly lead to the discovery of new and improved medicines.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(3-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(3-Fluorobenzyl)piperidine scaffold is a significant pharmacophore in modern medicinal chemistry. While not a therapeutic agent in its own right, it serves as a crucial building block for a diverse range of biologically active molecules.[1][2][3][4] The strategic incorporation of a fluorobenzyl group onto the piperidine ring provides a unique combination of structural rigidity and lipophilicity, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds.[1][2] This guide explores the prominent therapeutic target classes that have been successfully modulated by derivatives of this compound, with a primary focus on sigma receptors. It provides a technical overview of the biological rationale for targeting these receptors, the mechanism of action of key derivatives, and detailed experimental protocols for target validation and characterization.
Introduction: The this compound Scaffold
The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4] Its conformational flexibility allows it to adopt various spatial arrangements, facilitating optimal interactions with a wide array of biological targets. The addition of a 3-fluorobenzyl moiety to this core structure offers several advantages in drug design:
-
Metabolic Stability: The fluorine atom can block sites of metabolism, increasing the compound's half-life.
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronic properties of the molecule, potentially leading to stronger interactions with target proteins.[5]
-
Improved Pharmacokinetics: The fluorobenzyl group can increase lipophilicity, which may improve a compound's ability to cross the blood-brain barrier.[2]
Derivatives of this compound have shown significant promise as ligands for several important therapeutic targets, most notably the sigma receptors.[6][7] This guide will delve into the scientific basis for pursuing these targets and provide practical methodologies for researchers in the field.
Primary Therapeutic Target: Sigma Receptors (σ1 and σ2)
Sigma receptors are a unique class of intracellular proteins, primarily located at the endoplasmic reticulum (ER) membrane, that are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[8][9][10] They are considered "chaperone" proteins that modulate a range of cellular signaling pathways.[11]
Biological Rationale
-
Sigma-1 Receptor (σ1R): The σ1R is a ligand-operated chaperone protein that plays a crucial role in regulating calcium signaling, ion channel activity, and cellular stress responses.[11] Its modulation has shown therapeutic potential in:
-
Neurodegenerative Diseases: Such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS), where σ1R activation may offer neuroprotection.[8][9][10]
-
Psychiatric Disorders: Including depression and anxiety, where σ1R agonists may have antidepressant effects.[12]
-
Neuropathic Pain: σ1R antagonists have demonstrated analgesic properties in preclinical models.[7]
-
-
Sigma-2 Receptor (σ2R): Recently identified as TMEM97, the σ2R is involved in cholesterol biosynthesis and cellular proliferation.[6] It is often overexpressed in tumor cells, making it a promising target for:
Evidence from this compound Derivatives
Numerous studies have demonstrated that derivatives of the 4-benzylpiperidine scaffold, including those with fluorine substitutions, exhibit high affinity for sigma receptors. For instance, a novel series of benzylpiperidine derivatives were designed and synthesized as potential PET imaging agents for sigma-1 receptors, with one compound showing a promising Ki value of 10.9 ± 3.44 nM. This highlights the suitability of this scaffold for generating potent sigma receptor ligands.
Proposed Mechanism of Action and Signaling
Under normal conditions, the σ1R is associated with the BiP chaperone protein at the ER.[11] Upon binding by an agonist ligand (such as a derivative of this compound), the σ1R dissociates from BiP and can translocate to other parts of the cell.[11] There, it interacts with and modulates the activity of various "client" proteins, including ion channels (like NMDA receptors and voltage-gated K+ channels) and G-protein coupled receptors, thereby influencing downstream signaling cascades related to cell survival and function.[11][12]
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The Strategic Role of 4-(3-Fluorobenzyl)piperidine in CNS Drug Discovery: A Technical Guide
Abstract
The 4-(3-fluorobenzyl)piperidine scaffold has emerged as a cornerstone in the design and development of novel therapeutics targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview for researchers, medicinal chemists, and drug development professionals on the synthesis, biological evaluation, and strategic importance of this privileged structural motif. We will explore the nuanced role of the 3-fluoro substitution on the benzyl ring, detailing its impact on metabolic stability, binding affinity, and overall pharmacokinetic profiles. This guide will further dissect the structure-activity relationships (SAR) of this compound derivatives in the context of key CNS targets, including monoamine transporters and acetylcholinesterase. Detailed, field-proven experimental protocols for synthesis, in vitro assays, and in vivo behavioral models are provided to empower researchers in their quest for next-generation CNS therapies.
Introduction: The Piperidine Scaffold and the Fluorine Advantage in CNS Drug Design
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, particularly those active in the CNS.[1] Its saturated, six-membered ring structure provides a versatile three-dimensional framework that can be readily functionalized to achieve desired pharmacological properties. The piperidine nitrogen, typically protonated at physiological pH, can engage in crucial ionic interactions with biological targets. Furthermore, the conformational flexibility of the piperidine ring allows it to adopt various chair and boat conformations, enabling it to fit optimally into diverse binding pockets.[2]
The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry, especially for CNS-penetrant molecules. The small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, yet its high electronegativity can profoundly influence the electronic properties of a molecule. This can lead to enhanced binding affinity, improved metabolic stability by blocking sites of oxidative metabolism, and modulation of pKa to optimize pharmacokinetic properties, including blood-brain barrier (BBB) penetration.
The this compound moiety synergistically combines the advantageous properties of the piperidine scaffold with the strategic placement of a fluorine atom. The benzyl group provides a lipophilic component that can facilitate BBB crossing, while the 3-fluoro substitution offers a subtle yet impactful modification to fine-tune the molecule's interactions with its target and its metabolic fate.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through several synthetic routes. One of the most common and practical methods is reductive amination, which involves the reaction of a piperidine derivative with 3-fluorobenzaldehyde.
General Synthetic Workflow: Reductive Amination
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination of 4-piperidone followed by N-benzylation, or directly from piperidine and 3-fluorobenzyl bromide. A more direct reductive amination of piperidine with 3-fluorobenzaldehyde is also a viable route.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a reliable method for the synthesis of this compound from piperidine and 3-fluorobenzaldehyde.
Materials:
-
Piperidine
-
3-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of piperidine (1.0 eq) in 1,2-dichloroethane (DCE), add 3-fluorobenzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.
Role in CNS Drug Discovery: Targeting Key Biological Systems
The this compound scaffold has proven to be a versatile platform for the development of ligands targeting a range of CNS proteins.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several N-benzylpiperidine derivatives have been investigated as AChE inhibitors. The this compound moiety can serve as a crucial component of these inhibitors, with the benzyl group interacting with the peripheral anionic site (PAS) of the enzyme and the piperidine core binding to the catalytic active site (CAS).
Monoamine Transporter Modulation
Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse and are the targets for many antidepressant and psychostimulant drugs.[3] Derivatives of 4-benzylpiperidine have shown significant activity at these transporters. The 3-fluoro substitution can influence the binding affinity and selectivity for the different transporter subtypes.
Caption: CNS targets of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the substitution pattern on both the piperidine ring and the benzyl moiety.
-
Position of Fluorine: The placement of the fluorine atom on the benzyl ring is critical. A 3-fluoro substitution can alter the electronic distribution of the aromatic ring, potentially influencing cation-π interactions with the target protein. It can also block a potential site of metabolism, thereby increasing the compound's half-life.
-
Piperidine Substitution: Substitution at the 1-position (nitrogen) of the piperidine ring is a common strategy to introduce further diversity and modulate activity. Different alkyl or aryl groups can be introduced to explore interactions with specific subpockets of the target protein.
-
Linker Length and Rigidity: The length and flexibility of the linker connecting the piperidine and the fluorobenzyl group can significantly impact binding affinity. A more rigid linker may pre-organize the molecule in a bioactive conformation, leading to higher potency.
| Compound/Derivative | Target | Key SAR Observation | Reference |
| N-benzylpiperidine analogs | AChE | Aromatic ring substitution influences binding to the peripheral anionic site. | N/A |
| 4-benzylpiperidine derivatives | Monoamine Transporters | Substituents on the benzyl ring affect affinity and selectivity for SERT, DAT, and NET. | [4] |
| Fluorinated benzylpiperazines | Sigma-1 Receptors | Fluorine substitution can enhance binding affinity and brain uptake. | N/A |
Experimental Protocols for Biological Evaluation
In Vitro Assay: Acetylcholinesterase Inhibition
The following protocol, based on the Ellman method, is a standard colorimetric assay to determine the AChE inhibitory activity of test compounds.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of buffer, 25 µL of test compound solution, and 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of ATCI solution to start the colorimetric reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Behavioral Models
To assess the potential anxiolytic, antidepressant, or cognitive-enhancing effects of this compound derivatives in vivo, a battery of behavioral tests in rodents is typically employed.
The EPM is a widely used test to assess anxiety-like behavior in rodents.[5][6][7][8][9] The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the test.
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.[5]
-
Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
Clean the maze with 70% ethanol between each animal.[5]
The FST is a common screening tool for potential antidepressant drugs.[4][10][11][12][13] Animals are placed in a cylinder of water from which they cannot escape. Antidepressant compounds typically reduce the duration of immobility.
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place the animal in a cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Record the animal's behavior for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test.
-
Dry the animals thoroughly before returning them to their home cage.
The NOR test is used to assess learning and memory.[14][15][16][17][18] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Procedure:
-
Habituation: Allow the animal to explore an empty open-field arena for a set period.
-
Training/Familiarization: Place two identical objects in the arena and allow the animal to explore them for a defined time.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and allow the animal to explore.
-
Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile platform in the ongoing quest for novel and effective CNS therapies. Its favorable physicochemical properties, coupled with the strategic placement of a fluorine atom, provide medicinal chemists with a powerful tool to modulate biological activity and optimize pharmacokinetic profiles. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a practical resource for researchers in the field.
Future research will likely focus on the development of more complex derivatives of this compound, incorporating additional pharmacophoric features to enhance potency and selectivity for specific CNS targets. The use of this scaffold in the design of PET radioligands for in vivo imaging of CNS targets also holds significant promise for advancing our understanding of neurological disorders and accelerating the development of new treatments.
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The Ascendancy of 4-(3-Fluorobenzyl)piperidine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(3-fluorobenzyl)piperidine scaffold has emerged as a privileged motif in contemporary drug discovery, demonstrating significant therapeutic potential across a spectrum of biological targets, particularly within the central nervous system (CNS). The strategic incorporation of a fluorine atom at the meta-position of the benzyl ring profoundly influences the physicochemical and pharmacokinetic properties of these derivatives, leading to enhanced metabolic stability, improved binding affinity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights for researchers and drug development professionals. Detailed experimental protocols, quantitative biological data, and visual representations of key synthetic and signaling pathways are presented to facilitate the rational design of novel therapeutic agents.
Introduction: The Strategic Value of the this compound Core
The piperidine ring is a ubiquitous heterocyclic scaffold found in a vast number of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural component for modulating biological activity.[3] The introduction of a 3-fluorobenzyl moiety at the 4-position of the piperidine ring offers several distinct advantages in medicinal chemistry. The fluorine atom, with its small van der Waals radius and high electronegativity, can participate in favorable electrostatic interactions with biological targets, enhance membrane permeability, and block sites of metabolism, thereby increasing the in vivo half-life of the molecule.[4] The meta-position of the fluorine atom provides a unique electronic and steric profile compared to its ortho- and para-isomers, which can be exploited to fine-tune selectivity for specific receptor subtypes.
This guide will delve into the synthetic methodologies for accessing this versatile scaffold, explore its diverse pharmacological applications, and elucidate the key structure-activity relationships that govern its biological effects.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives can be accomplished through several robust and scalable synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the piperidine nitrogen and the availability of starting materials.
Reductive Amination: A Convergent Approach
A widely employed and efficient method for the synthesis of the core scaffold is the reductive amination of a piperidone precursor with 3-fluorobenzylamine or 3-fluorobenzaldehyde.
Caption: Reductive amination of N-protected-4-piperidone.
Experimental Protocol: Synthesis of tert-butyl 4-((3-fluorobenzyl)amino)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add 3-fluorobenzylamine (1.1 equiv.). The use of a slight excess of the amine drives the imine formation.
-
Stir the mixture at room temperature for 1 hour. This allows for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. This mild reducing agent selectively reduces the imine in the presence of the Boc-protecting group.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. This neutralizes the acidic byproducts.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the desired product.
N-Alkylation and N-Arylation: Diversification of the Scaffold
Once the this compound core is synthesized, the secondary amine of the piperidine ring serves as a versatile handle for introducing a wide range of substituents through N-alkylation or N-arylation reactions.
Caption: Diversification of the this compound scaffold.
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated significant activity at a variety of biological targets, with a particular emphasis on CNS disorders.
Dopamine Receptor Ligands
A number of this compound derivatives have been investigated as ligands for dopamine receptors, particularly the D4 subtype.[5] The D4 receptor is implicated in the pathophysiology of conditions such as Parkinson's disease and schizophrenia.[5]
| Compound/Derivative | Target | Activity (Ki, nM) | Reference |
| 3-Fluorobenzyl analog (8a) | D4 Receptor | 205.9 | [5] |
| 3,4-Difluorobenzyl analog (8b) | D4 Receptor | 169 | [5] |
| 4-Fluoro-3-methylbenzyl analog (8c) | D4 Receptor | 135 | [5] |
Table 1: Binding affinities of benzyloxypiperidine derivatives for the dopamine D4 receptor.[5]
The data in Table 1 suggests that the 3-fluorobenzyl moiety is well-tolerated and contributes to potent D4 receptor binding. Further substitutions on the benzyl ring can modulate this activity.
Serotonin Transporter (SERT) Ligands
The serotonin transporter is a primary target for antidepressant medications. Several piperidine derivatives, including those with fluorobenzyl moieties, have shown high affinity for SERT.
| Compound/Derivative | Target | Activity (Ki, nM) | Reference |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine (1) | SERT | 2 - 400 | |
| (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-fluorobenzyl)piperidin-4-yl)methanone (8) | SERT | >100 µM | [6] |
Table 2: Binding affinities of fluorobenzylpiperidine derivatives for the serotonin transporter (SERT).
While a direct this compound derivative with high SERT affinity was not explicitly detailed in the provided search results, related structures indicate the potential of this scaffold in targeting SERT.[6]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the piperidine and benzyl rings.
-
Position of the Fluorine Atom: The meta-position of the fluorine atom on the benzyl ring appears to be favorable for interactions with certain CNS targets, such as the D4 receptor.[5] This is likely due to a combination of electronic effects and the ability to form specific hydrogen bonds or other non-covalent interactions within the receptor binding pocket.
-
Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen plays a crucial role in determining the pharmacological profile. Large, lipophilic groups can enhance binding to certain receptors, while smaller, more polar groups may improve aqueous solubility and pharmacokinetic properties. The choice of this substituent is a key determinant of target selectivity.
-
Chirality: For derivatives with a chiral center, the stereochemistry can have a profound impact on biological activity. For instance, in a series of benzyloxypiperidine D4 antagonists, the (S)-enantiomer was found to be significantly more active than the (R)-enantiomer.[5]
Caption: Key SAR points for this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform for the design of novel therapeutic agents. Its favorable physicochemical properties, conferred in part by the strategic placement of a fluorine atom, make it an attractive starting point for lead optimization campaigns targeting a range of biological entities, particularly within the CNS. The synthetic accessibility of this core structure allows for extensive chemical exploration and the generation of diverse compound libraries for high-throughput screening.
Future research in this area will likely focus on the development of derivatives with enhanced subtype selectivity for their respective targets, as well as the optimization of their pharmacokinetic profiles to improve in vivo efficacy and safety. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics for a variety of unmet medical needs.
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A Technical Guide to the Commercial Availability and Synthetic Accessibility of 4-(3-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorobenzylpiperidine Scaffold
The specific compound, 4-(3-Fluorobenzyl)piperidine, is a valuable building block within this class. The strategic placement of a fluorine atom on the benzyl ring is a common tactic in drug design to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and fine-tune pharmacokinetic properties like lipophilicity.[2][3] This guide provides an in-depth analysis of the commercial availability of this compound, details a robust synthetic protocol for its in-house preparation, and explores its applications as a key intermediate in drug discovery.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is essential for its effective use in research and development.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| CAS Number | 202126-85-0 (Free Base) | [4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₆FN | [4][6] |
| Molecular Weight | 193.26 g/mol | [4][6] |
| Form | Solid or Liquid | N/A |
| Storage | Sealed in dry, 2-8°C | [7] |
Note: The hydrochloride salt (CAS 204664-58-2) is also commercially available and often preferred for its improved solubility and handling characteristics.
Commercial Availability and Sourcing
For many research organizations, the primary route of acquisition is direct purchase. This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale R&D to bulk manufacturing. The choice of supplier often depends on a balance of purity, quantity, cost, and lead time.
| Supplier | Typical Purity | Offered Quantities | Notes |
| BLD Pharm | ≥97% | 1g, 5g, 25g | Research Use Only.[7] |
| Santa Cruz Biotechnology | ≥98% | 1g, 5g, 10g | Useful building block for organic synthesis.[4] |
| Alachem | ≥97% | Custom | Available for R&D to industrial use.[6] |
| AiFChem | ≥98% | 1g, 5g, 10g, Custom | For scientific research only.[8] |
| Thermo Scientific Chemicals | 97% | 1g | Available as the HCl salt.[9] |
Expert Insight: When selecting a supplier, it is critical to obtain and review the Certificate of Analysis (CoA) for the specific lot being purchased. This document provides essential data on purity and identity, ensuring the material meets the stringent requirements for drug development and biological assays.
Synthetic Accessibility: The "Make vs. Buy" Decision
While commercially available, circumstances such as the need for large quantities, specific analogs, or cost-saving measures may necessitate in-house synthesis. Fortunately, this compound can be reliably synthesized through established chemical transformations. A prevalent and highly effective method is the reductive amination of piperidin-4-one with 3-fluorobenzaldehyde.
Retrosynthetic Analysis & Workflow
The synthesis strategy is straightforward: forming an iminium ion intermediate from the ketone and a primary amine (in this case, the hydrochloride salt of piperidin-4-one is cleaved in situ), followed by its immediate reduction to the corresponding secondary amine.
Caption: Synthetic workflow for this compound.
Field-Proven Experimental Protocol
This protocol describes a reliable, lab-scale synthesis.
Materials:
-
3-Fluorobenzaldehyde (1.0 eq)
-
Piperidin-4-one hydrochloride (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~2-5 mol%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidin-4-one hydrochloride, 3-fluorobenzaldehyde, and dichloroethane (DCE).
-
Iminium Formation: Add a catalytic amount of glacial acetic acid to the suspension. Stir at room temperature for 1-2 hours. The acid facilitates the formation of the key iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.
-
Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than other hydrides like sodium borohydride, minimizing side reactions and ensuring a clean conversion of the iminium intermediate.
-
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Applications in Medicinal Chemistry & Drug Development
This compound is not typically a final drug product but rather a crucial intermediate or building block. Its structure is found within a variety of compounds investigated for therapeutic potential, particularly those targeting the central nervous system (CNS).
-
Dopamine Transporter (DAT) Ligands: Substituted N-benzyl piperidines have been synthesized and evaluated for their affinity and selectivity for the dopamine, serotonin, and norepinephrine transporters.[10] Compounds derived from this scaffold are explored as potential pharmacotherapies for stimulant addiction.[10]
-
Sigma-1 (σ₁) Receptor Ligands: The 4-(aminoethyl)piperidine scaffold, which can be derived from 4-benzylpiperidine precursors, is used to develop potent σ₁ receptor ligands with antiproliferative properties for cancer research.[10]
-
Acetylcholinesterase (AChE) Inhibitors: Analogs of the Alzheimer's drug Donepezil have been synthesized using fluorobenzyl piperidine moieties for in vivo imaging studies of AChE.[11]
The journey from a simple building block to a clinical candidate is a multi-step process where the initial scaffold's properties are systematically modified and optimized.
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a commercially accessible and synthetically viable chemical building block of significant interest to the drug discovery community. Its inclusion of the privileged piperidine scaffold and the strategically placed fluorine atom makes it an attractive starting point for developing novel therapeutics, especially in the neuroscience arena. Researchers have the flexibility to either procure this reagent from a range of reliable commercial suppliers or to synthesize it in-house via robust and well-documented protocols like reductive amination. A thorough understanding of both its sourcing and synthesis provides a powerful advantage in the rapid advancement of medicinal chemistry programs.
References
- Alachem Co., Ltd. (n.d.). 4-(3-FLUORO-BENZYL)-PIPERIDINE.
- PubChem. (n.d.). Piperidine, 4-[(3-fluorophenyl)methyl]-.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- U.S. National Library of Medicine. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase.
- U.S. National Library of Medicine. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl).
- U.S. National Library of Medicine. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- U.S. National Library of Medicine. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
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Methodological & Application
Synthesis of 4-(3-Fluorobenzyl)piperidine from piperidine
An Application Note and Protocol for the Synthesis of 4-(3-Fluorobenzyl)piperidine from Piperidine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery.[1] The piperidine moiety is a prevalent scaffold in numerous marketed drugs, making the development of efficient synthetic routes to its derivatives crucial for pharmaceutical research.[2] This guide focuses on the reductive amination of piperidine with 3-fluorobenzaldehyde, a robust and highly efficient method that circumvents the challenges associated with direct alkylation, such as over-alkylation.[3] We present a detailed, field-proven protocol using sodium triacetoxyborohydride, discuss the underlying chemical principles, offer troubleshooting guidance, and provide a comparative overview of alternative synthetic strategies.
Introduction: The Strategic Importance of this compound
The 4-benzylpiperidine framework is a privileged scaffold in modern pharmacology, serving as the core structure for compounds targeting the central nervous system, including dual serotonin and norepinephrine reuptake inhibitors.[4] The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, reliable and scalable access to this key intermediate is of paramount importance for researchers in drug development.
While several synthetic routes exist, one-pot reductive amination has emerged as the preferred method due to its high efficiency, selectivity, and operational simplicity.[5][6] This approach involves the condensation of piperidine with 3-fluorobenzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to yield the target secondary amine. This method effectively prevents the formation of undesired tertiary amines and quaternary ammonium salts, common side products in classical N-alkylation reactions.[3][7]
Comparative Synthetic Strategies
Reductive Amination (Recommended)
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[8][9] The reaction is typically performed as a one-pot procedure where the imine is formed and reduced in situ.[10]
Mechanism & Rationale: The process begins with the nucleophilic attack of piperidine on the carbonyl carbon of 3-fluorobenzaldehyde. This is followed by dehydration to form a transient iminium ion. A carefully chosen reducing agent, present in the same pot, then selectively reduces the C=N double bond of the iminium ion to furnish the final product.[9] The key advantage is control; the reaction pathway strongly favors mono-alkylation.
Choice of Reducing Agent: The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines/iminium ions, non-toxic byproducts.[8] Effective in a one-pot procedure.[11] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective for iminium ions at controlled pH.[3][8] | Highly toxic (releases HCN gas upon acidification).[8] Requires careful pH control. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" chemistry approach, high atom economy, clean reaction.[8][10] | Requires specialized high-pressure equipment; catalyst can sometimes be sensitive to functional groups. |
For its safety, selectivity, and operational simplicity, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent for this transformation.
Direct N-Alkylation with 3-Fluorobenzyl Halides
A classical approach to forming C-N bonds is the direct Sɴ2 reaction of an amine with an alkyl halide.[12] In this case, piperidine would be reacted with 3-fluorobenzyl chloride or bromide in the presence of a base.
Challenges: The primary drawback of this method is the lack of selectivity.[3] The product, this compound, is itself a nucleophile and can react with another molecule of the 3-fluorobenzyl halide. This leads to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt, resulting in a mixture of products that are difficult to separate and a lower yield of the desired compound.[7] While techniques like slow addition of the alkylating agent can mitigate this, they do not eliminate the problem entirely.[7]
Experimental Protocol: Reductive Amination
This protocol details the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |
| Piperidine | 110-89-4 | 85.15 | 1.1 equiv |
| 3-Fluorobenzaldehyde | 456-48-4 | 124.11 | 1.0 equiv |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 1.2 equiv |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Solvent (0.2 M) |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-fluorobenzaldehyde (1.0 equiv). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to make a 0.2 M solution.
-
Amine Addition: Add piperidine (1.1 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv) to the stirring solution in portions over 10-15 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13][14] Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.[14]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product tailing) to afford this compound as a pure compound.
Reaction Mechanism
Caption: Reductive amination reaction mechanism.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive reducing agent. 2. Insufficient reaction time. | 1. Use a fresh, properly stored bottle of NaBH(OAc)₃.[11] 2. Allow the reaction to run longer, monitoring periodically by TLC. |
| Low Yield | 1. Incomplete iminium ion formation. 2. Loss of product during aqueous work-up. | 1. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive imine formation.[10] 2. Ensure the aqueous layer is thoroughly extracted. Adjust pH to be basic before extraction if product protonation is a concern. |
| Presence of Side Products | 1. Reduction of the starting aldehyde. 2. Over-alkylation (less common with this method). | 1. Ensure the reducing agent is added after the amine and aldehyde have had time to react. Use a more selective reductant if necessary.[3] 2. Ensure stoichiometry is correct; do not use a large excess of the aldehyde. |
Conclusion
The synthesis of this compound from piperidine is most effectively and reliably achieved through a one-pot reductive amination protocol. The use of sodium triacetoxyborohydride as the reducing agent provides a safe, selective, and high-yielding pathway to this critical pharmaceutical intermediate, avoiding the common pitfalls of direct N-alkylation. The detailed protocol and troubleshooting guide presented herein offer researchers a robust framework for the successful synthesis and future derivatization of this important molecular scaffold.
References
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N-alkylation of piperidine with 3-fluorobenzyl bromide protocol
An Application Note and Protocol for the N-Alkylation of Piperidine with 3-Fluorobenzyl Bromide
Introduction: The Significance of N-Benzylated Piperidines
The N-alkylation of secondary amines, such as piperidine, is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development.[1] The resulting N-substituted piperidine motif is a prevalent scaffold in a vast array of pharmacologically active compounds, influencing properties like receptor binding affinity, selectivity, solubility, and metabolic stability.[1] Specifically, the introduction of a substituted benzyl group, such as 3-fluorobenzyl, allows for fine-tuning of electronic and steric properties, which is a key strategy in structure-activity relationship (SAR) studies.[2]
This application note provides a detailed, reliable protocol for the synthesis of 1-(3-fluorobenzyl)piperidine via the direct N-alkylation of piperidine with 3-fluorobenzyl bromide. The methodology is based on a classic nucleophilic aliphatic substitution (SN2) reaction, optimized for high yield and purity while addressing common challenges such as over-alkylation.[1][3][4]
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl bromide.[5] This single concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group.
A base, such as potassium carbonate (K₂CO₃), is incorporated to neutralize the hydrobromic acid (HBr) that is cogenerated.[5][6] Without a base, the HBr would protonate the starting piperidine, forming a non-nucleophilic piperidinium salt and effectively halting the reaction.[6]
A potential side reaction in amine alkylation is the subsequent reaction of the tertiary amine product with another molecule of the alkyl halide to form a quaternary ammonium salt.[1][4] This protocol minimizes this side reaction by the controlled, slow addition of the alkylating agent, ensuring it reacts preferentially with the more abundant secondary amine starting material.[6][7]
Caption: Experimental workflow for the synthesis of 1-(3-fluorobenzyl)piperidine.
1. Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add finely powdered potassium carbonate (2.07 g, 15.0 mmol). [7]* Add anhydrous acetonitrile (50 mL) to the flask.
-
Add piperidine (1.18 mL, 12.0 mmol) to the stirred suspension. [6]* Seal the flask with a septum and flush with an inert atmosphere (nitrogen or argon).
2. Reaction Execution and Monitoring
-
In a separate vial, prepare a solution of 3-fluorobenzyl bromide (1.23 mL, 10.0 mmol) in 5 mL of anhydrous acetonitrile.
-
Using a syringe pump, add the 3-fluorobenzyl bromide solution to the stirred piperidine suspension dropwise over 1 hour. [6][7]The slow addition is crucial to minimize the formation of the quaternary ammonium salt byproduct. [7]* Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-fluorobenzyl bromide is fully consumed (typically 2-6 hours). [1][8] 3. Workup Procedure
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KBr, KHCO₃). Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (30 mL) to remove any remaining inorganic salts and water-soluble impurities. [1][8]* Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil. [1][8] 4. Purification
-
Purify the crude oil by flash column chromatography on silica gel. [1][8]* A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(3-fluorobenzyl)piperidine as a pure oil.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time. Ineffective base (e.g., hydrated K₂CO₃). | Allow the reaction to stir longer. Ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area. |
| Low Yield | Loss of volatile piperidine during setup. Incomplete extraction. | Ensure the reaction is well-sealed. Perform extractions carefully and ensure proper phase separation. |
| Presence of Quaternary Salt | Addition of alkylating agent was too fast. Stoichiometry incorrect (excess alkyl halide). | Ensure slow, controlled addition of 3-fluorobenzyl bromide using a syringe pump. [6]Use a slight excess of the amine. [1] |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the eluent system for chromatography. A shallower gradient may be required for better separation. |
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Penta Chemicals. (2024, May 7).
- BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines.
- Fisher Scientific. (2023, October 11).
- Chemos GmbH & Co.KG. (n.d.).
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
- ChemicalBook. (2025, September 27).
- SynQuest Laboratories, Inc. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
- Fisher Scientific. (2021, December 24).
- Sigma-Aldrich. (n.d.). 3-Fluorobenzyl bromide 99%.
- ChemicalBook. (2025, July 26).
- PubMed Central (PMC). (2025, July 21).
- Master Organic Chemistry. (2017, May 26).
- White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing.
- ACS Publications - The Journal of Organic Chemistry. (2022, December 28). Zn(II)
- Wikipedia. (n.d.). Amine alkylation.
- Google Patents. (n.d.).
- PubMed Central (PMC) - NIH. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- ResearchGate. (2017, March 16).
- National Institutes of Health (NIH). (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
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Application Note: A Comprehensive Guide to the Synthesis of 4-(3-Fluorobenzyl)piperidine via Reductive Amination
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 4-(3-Fluorobenzyl)piperidine, a valuable building block in medicinal chemistry. The synthesis is achieved through a one-pot reductive amination reaction between piperidin-4-one and 3-fluorobenzaldehyde, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This application note delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, outlines safety protocols, and provides expected characterization data to ensure procedural fidelity and successful synthesis.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets.[3] Specifically, 4-substituted piperidines are key structural motifs in compounds targeting the central nervous system (CNS), acting as antagonists for various receptors.[1][4] The introduction of a fluorobenzyl moiety can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties such as lipophilicity, making this compound a desirable intermediate for library synthesis and lead optimization campaigns.[5]
Reductive amination stands out as one of the most efficient and versatile methods for preparing substituted amines.[6][7][8] This strategy avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the use of harsh conditions.[7]
Mechanistic Rationale: The "Why" Behind the Protocol
The synthesis proceeds via a two-step sequence within a single pot: the formation of an enamine/iminium ion intermediate, followed by its immediate reduction.[6][9][10] Understanding the causality of each step is critical for troubleshooting and optimization.
Step 1: In Situ Formation of the Iminium Ion
The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-4-one on the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This forms a hemiaminal intermediate. Under the reaction conditions, which are typically neutral to weakly acidic, the hemiaminal readily dehydrates to form a more stable, conjugated enamine, which exists in equilibrium with its corresponding iminium cation.[6][9] The equilibrium is driven towards the iminium species, which is the key electrophile for the subsequent reduction step.
Step 2: Selective Hydride Reduction
Sodium triacetoxyborohydride [NaBH(OAc)₃, or STAB] is the reducing agent of choice for this transformation. Its utility stems from its mildness and remarkable selectivity.[11][12][13] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly reactive towards the more electrophilic iminium cation.[11][13] This selectivity is paramount for a one-pot procedure, as it prevents the premature reduction of the starting aldehyde, thereby maximizing the yield of the desired amine product.[7][12] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as STAB is sensitive to water and incompatible with methanol.[1][14]
The overall workflow can be visualized as follows:
Figure 1: One-pot reductive amination workflow.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Equipment
Table 1: Reagent and Solvent Properties
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Piperidin-4-one Hydrochloride | C₅H₉NO·HCl | 135.59 | 148-152 | N/A | Irritant |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | -17 | 174-176 | Flammable, Irritant |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 114-120 (dec.) | N/A | Flammable solid, Water-reactive |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | -35 | 83.5 | Toxic, Carcinogen |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -115 | 90 | Flammable, Corrosive |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -84 | 77 | Flammable, Irritant |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (dec.) | N/A | None |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | N/A | None |
Equipment:
-
Round-bottom flask (100 mL) with stir bar
-
Nitrogen inlet/outlet
-
Addition funnel (optional)
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (1.00 g, 7.37 mmol, 1.0 equiv).
-
Solvent and Base Addition: Add 1,2-dichloroethane (DCE, 30 mL) followed by triethylamine (1.12 mL, 8.11 mmol, 1.1 equiv) to neutralize the hydrochloride salt and liberate the free amine. Stir the resulting suspension for 15 minutes at room temperature.
-
Aldehyde Addition: Add 3-fluorobenzaldehyde (0.83 mL, 7.74 mmol, 1.05 equiv) to the mixture.
-
Reducing Agent Addition: In one portion, carefully add sodium triacetoxyborohydride (2.34 g, 11.06 mmol, 1.5 equiv). Note: The reaction is exothermic; for larger scale, portion-wise addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the aldehyde.
-
Work-up - Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (25 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Work-up - Washing and Drying: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5-10% methanol in dichloromethane to afford this compound as a colorless to pale yellow oil.
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive and flammable solid.[15][16] It must be handled under an inert atmosphere (nitrogen or argon). In case of contact with water, it releases flammable hydrogen gas. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[15] Store in a cool, dry place away from moisture and acids.[16]
-
1,2-Dichloroethane (DCE): DCE is a toxic and suspected carcinogen.[8] All operations involving DCE must be performed in a certified chemical fume hood.
-
Triethylamine and 3-Fluorobenzaldehyde: These reagents are corrosive and/or irritants. Avoid inhalation and skin contact.
Expected Results and Characterization
The protocol is expected to yield the target compound in good purity after chromatographic purification.
Table 2: Expected Product Characterization Data
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.30-7.20 (m, 1H, Ar-H), 7.00-6.85 (m, 3H, Ar-H), 3.05 (d, J=11.6 Hz, 2H), 2.55 (d, J=6.8 Hz, 2H), 2.50 (td, J=11.6, 2.4 Hz, 2H), 1.70-1.55 (m, 3H), 1.40-1.25 (m, 2H). Note: NH proton may be broad or not observed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~163.0 (d, J=244 Hz), 142.5 (d, J=7 Hz), 129.7 (d, J=8 Hz), 124.5 (d, J=2 Hz), 115.8 (d, J=21 Hz), 113.0 (d, J=21 Hz), 46.5 (2C), 42.8, 36.5, 31.8 (2C). |
| Mass Spec (ESI+) | m/z 194.13 [M+H]⁺ |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly. Coupling constants (J) are in Hertz.
The following diagram illustrates the key steps from reaction work-up to final characterization.
Figure 2: Post-reaction processing and analysis flowchart.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive STAB due to moisture exposure. | Use fresh, anhydrous STAB from a sealed container. Ensure all glassware and solvents are dry. |
| Incomplete neutralization of piperidin-4-one HCl. | Ensure at least 1.1 equivalents of triethylamine are used. Stir for an adequate time before adding other reagents. | |
| Presence of starting aldehyde after 6h | Insufficient reducing agent. | Use 1.5 equivalents of STAB. If the reaction stalls, another 0.2-0.3 equivalents can be added. |
| Formation of side products (e.g., alcohol from aldehyde reduction) | Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot setup. | STAB is highly selective. If this is observed, confirm the identity and purity of the reducing agent.[12] |
| Difficult purification | Co-elution of product and unreacted amine. | Ensure the reaction goes to completion. A slightly more polar eluent system may be required. |
References
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.Bioorganic & Medicinal Chemistry Letters, 2014. URL
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- Imines – Properties, Formation, Reactions, and Mechanisms.Master Organic Chemistry, 2022. URL
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- (S)-3-(4-Fluorobenzyl)piperidine: A Chiral Building Block for Drug Discovery.Benchchem. URL
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- (S)-3-(4-Fluorobenzyl)piperidine: A Chiral Building Block for Drug Discovery.BenchChem. URL
- N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - 13C NMR.SpectraBase. URL
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-functionalised methyl-pipecolin
- 1-Benzyl-N-(2-chlorobenzyl)-N-(3-fluorophenyl)piperidin-4-amine - 13C NMR.SpectraBase. URL
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Application Note: High-Purity Isolation of 4-(3-Fluorobenzyl)piperidine via Automated Flash Column Chromatography
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 4-(3-Fluorobenzyl)piperidine, a key building block in contemporary drug discovery, using automated flash column chromatography. The methodology emphasizes the rationale behind parameter selection, from solvent scouting with Thin-Layer Chromatography (TLC) to the final optimized gradient on a silica stationary phase. The protocol is designed for researchers, chemists, and process development scientists seeking a robust and reproducible method for obtaining this piperidine derivative with high purity.
Introduction: The Significance of Purifying this compound
The piperidine ring is a ubiquitous scaffold in a multitude of pharmaceutical agents, valued for its ability to impart desirable pharmacokinetic properties.[1] Specifically, the this compound moiety is a critical intermediate in the synthesis of various biologically active molecules. The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making this particular derivative a compound of high interest.
Syntheses of such piperidine derivatives often yield crude products containing a mixture of unreacted starting materials, byproducts, and reagent-related impurities.[2] Achieving high purity is paramount, as even minor impurities can compromise the results of biological assays and complicate downstream synthetic steps. Flash column chromatography is a widely adopted, efficient, and scalable technique for the purification of such moderately polar, basic compounds.[3]
This guide details a systematic approach to developing a purification method for this compound, ensuring both high recovery and excellent purity.
Foundational Principles: Chromatographic Separation of a Basic Amine
The purification of this compound by normal-phase chromatography on a silica gel stationary phase presents a classic challenge: the interaction of a basic amine with the acidic silanol groups of the silica.
-
Stationary Phase: Silica gel is a polar stationary phase.[4]
-
Analyte Properties: this compound is a basic compound due to the secondary amine in the piperidine ring. Its overall polarity is moderate, influenced by the polar C-F and C-N bonds and the non-polar benzyl and piperidine rings.[5][6]
-
Mechanism of Interaction: In normal-phase chromatography, separation is based on the polarity of the compounds.[7][8] More polar compounds interact more strongly with the polar stationary phase and elute later.[4] However, the basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential irreversible adsorption.
To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase.[2] The TEA competes with the analyte for the active silanol sites, resulting in improved peak shape and more efficient elution.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Prior to scaling up to flash chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[9] This allows for rapid screening of various mobile phases to achieve optimal separation.
Experimental Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
TLC Plate: Use silica gel 60 F254 TLC plates.
-
Spotting: Using a capillary tube, spot the dissolved crude product onto the baseline of the TLC plate.
-
Solvent Systems: Prepare developing chambers with different ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Add approximately 0.5-1% triethylamine to each solvent system to mitigate tailing.
-
Development: Place the TLC plates in the developing chambers and allow the solvent front to travel up the plate.[10]
-
Visualization: After development, visualize the separated spots under UV light (254 nm) and/or by staining with a suitable agent like potassium permanganate.
-
Rf Calculation: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.[2]
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase Screening | Hexanes:Ethyl Acetate gradients (e.g., 9:1, 8:2, 7:3) + 1% Triethylamine |
| Target Rf | ~0.2 - 0.4 |
| Visualization | UV Lamp (254 nm), Potassium Permanganate Stain |
Purification Protocol: Automated Flash Column Chromatography
This protocol is designed for an automated flash chromatography system.
Materials and Equipment
-
Chromatography System: Automated flash purification system
-
Column: Pre-packed silica gel column (particle size 40-63 µm)
-
Solvents: HPLC-grade hexanes, ethyl acetate, and triethylamine
-
Sample: Crude this compound
Step-by-Step Protocol
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This method generally provides better resolution.
-
Liquid Loading: If the crude product is an oil or highly soluble in the initial mobile phase, it can be dissolved in a minimal volume of the starting mobile phase or a compatible solvent.
-
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase composition (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Triethylamine) for at least 2-3 column volumes.
-
Chromatographic Conditions:
-
Solvent A: Hexanes + 1% Triethylamine
-
Solvent B: Ethyl Acetate + 1% Triethylamine
-
Flow Rate: Determined by the column size (refer to manufacturer's guidelines).
-
Detection: UV detection at 254 nm and 280 nm. The fluorobenzyl group provides a chromophore for UV detection.
-
Gradient: A linear gradient is typically effective. Based on the TLC results, a suitable gradient can be programmed.
-
| Time (Column Volumes) | % Solvent B (Ethyl Acetate + 1% TEA) |
| 0 - 2 | 5% (Isocratic) |
| 2 - 12 | 5% to 40% (Linear Gradient) |
| 12 - 15 | 40% (Isocratic) |
| 15 - 17 | 40% to 100% (Wash) |
-
Fraction Collection: Collect fractions based on the UV chromatogram. The system's software can be programmed to collect fractions based on peak detection (slope and threshold).
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: 1H NMR Characterization of 4-(3-Fluorobenzyl)piperidine
Abstract: This application note provides a comprehensive guide to the structural characterization of 4-(3-Fluorobenzyl)piperidine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular structure elucidation and purity assessment. The principles and methodologies described herein are grounded in established NMR theory and empirical data from analogous structures.
Introduction: The Significance of the 4-Benzylpiperidine Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry. The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The addition of a fluorinated benzyl group further enhances its utility; the fluorine atom can modulate lipophilicity, pKa, and metabolic pathways, and can serve as a key interaction point with biological targets.[2] Compounds incorporating this scaffold are explored for a wide range of therapeutic applications, including as central nervous system agents.[3][4]
Given its importance, unambiguous structural verification of this compound and its derivatives is paramount. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the molecular framework by probing the chemical environment of every proton.
Foundational Principles: Interpreting the ¹H NMR Spectrum
The structure of this compound presents several distinct proton environments, each giving rise to characteristic signals in the ¹H NMR spectrum. A thorough understanding of chemical shifts, spin-spin coupling, and the influence of the fluorine substituent is essential for accurate spectral assignment.
-
Piperidine Ring Protons: The piperidine ring exists in a rapid chair-chair interconversion at room temperature. This conformational flexibility leads to time-averaged signals for the axial and equatorial protons. The protons alpha to the nitrogen (H-2, H-6) are the most deshielded due to the inductive effect of the nitrogen atom. The protons at the gamma position (H-4) are shifted downfield by the attached benzyl group. The beta protons (H-3, H-5) typically appear as complex multiplets further upfield.
-
Benzylic Protons (H-7): The two protons on the methylene bridge between the aromatic ring and the piperidine ring are diastereotopic and are expected to appear as a doublet, coupled to the methine proton (H-4) on the piperidine ring.
-
Aromatic Protons (H-9, H-10, H-11, H-12): The fluorine atom at the meta-position significantly influences the chemical shifts and splitting patterns of the four aromatic protons. The fluorine nucleus (¹⁹F) has a spin of I = 1/2, and therefore couples with neighboring protons, leading to additional splitting. This results in complex multiplets that require careful analysis of both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) coupling constants.[5][6][7]
-
Amine Proton (NH): The proton on the piperidine nitrogen is exchangeable and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It often appears as a broad singlet.
Below is a diagram illustrating the molecular structure and proton numbering scheme used for spectral assignment.
Caption: Structure of this compound with proton numbering.
Experimental Protocol
This section outlines a robust, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure reproducibility and high-quality data.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃), 99.8%+ D
-
Tetramethylsilane (TMS) or use of residual solvent signal for referencing
-
5 mm NMR tubes of good quality
-
Volumetric flasks and pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on meticulous sample preparation. The goal is a homogeneous solution free from particulate matter and paramagnetic impurities.[8]
Caption: Experimental workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound. This amount is typically sufficient for a high signal-to-noise ratio on a modern spectrometer.[9]
-
Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak at ~7.26 ppm. The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the proton spectrum.[10]
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved, creating a homogeneous solution.
-
Filtration and Transfer: To remove any dust or particulate matter, filter the solution directly into a clean 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small cotton or glass wool plug.[3] The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. The lock signal compensates for any magnetic field drift over time.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Predicted ¹H NMR Spectrum and Interpretation
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃. These values are synthesized from spectral data of analogous compounds and established principles of NMR spectroscopy.[1][5][11]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-10 (Ar-H) | 7.20 - 7.30 | td | ³JHH ≈ 7.8, ⁵JHF ≈ 6.0 | 1H |
| H-9, H-11, H-12 (Ar-H) | 6.85 - 7.00 | m | - | 3H |
| H-2ax, H-6ax | 2.95 - 3.10 | d | ²JHH ≈ 11.5 | 2H |
| H-7 (Benzylic CH₂) | 2.50 | d | ³JHH ≈ 7.0 | 2H |
| H-2eq, H-6eq | 2.55 - 2.70 | t | ²JHH ≈ 11.5, ³JHHax ≈ 11.5 | 2H |
| H-1 (NH) | 1.50 - 2.50 | br s | - | 1H |
| H-4 (CH) | 1.65 - 1.80 | m | - | 1H |
| H-3ax, H-5ax | 1.55 - 1.70 | qd | - | 2H |
| H-3eq, H-5eq | 1.15 - 1.30 | m | - | 2H |
Note: "ax" denotes axial and "eq" denotes equatorial protons on the piperidine ring. Chemical shifts and coupling constants are estimates and may vary slightly in an experimental spectrum.
Detailed Spectral Analysis:
-
Aromatic Region (δ 6.85 - 7.30 ppm): This region will be the most complex. The proton ortho to the benzyl group (H-12) and the proton ortho to the fluorine (H-10) will be the most deshielded. The proton at position 10 is expected to be a triplet of doublets due to coupling with its two ortho proton neighbors (H-9, H-11, ³JHH ≈ 7.8 Hz) and a longer-range coupling to the fluorine (⁵JHF ≈ 6.0 Hz). The remaining three aromatic protons will likely overlap to form a complex multiplet.
-
Piperidine Protons α to Nitrogen (H-2, H-6, δ 2.55 - 3.10 ppm): Due to the chair conformation, the axial and equatorial protons at these positions are chemically non-equivalent. The axial protons (H-2ax, H-6ax) are typically shielded relative to their equatorial counterparts. They will appear as a doublet around 3.0 ppm, while the equatorial protons will appear as a triplet around 2.6 ppm due to geminal and axial-axial couplings.
-
Benzylic Protons (H-7, δ 2.50 ppm): These two protons will appear as a doublet due to coupling with the single proton at the 4-position of the piperidine ring.
-
Piperidine Protons β and γ to Nitrogen (H-3, H-4, H-5, δ 1.15 - 1.80 ppm): This upfield region will contain overlapping multiplets corresponding to the remaining piperidine protons. The methine proton (H-4) will be a complex multiplet due to coupling with the benzylic protons and the four adjacent piperidine protons. The H-3 and H-5 protons will also form complex, overlapping signals.
Conclusion
This application note provides a detailed framework for the ¹H NMR characterization of this compound. By following the outlined protocol and utilizing the provided spectral interpretation guide, researchers can confidently verify the structure and purity of this important pharmaceutical building block. The combination of a robust experimental methodology and a thorough understanding of the underlying spectroscopic principles ensures the generation of high-quality, reliable analytical data.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology.
- JEOL. (n.d.). NMR Sample Preparation.
- Western University. (2013). NMR Sample Preparation.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Wikipedia. (n.d.). Piperidine.
- ResearchGate. (2007). Coupling of Protons with Fluorine.
- Chemistry LibreTexts. (2023). 16.8: 19F NMR Spectroscopy.
- ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
- Organic Chemistry Data. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling.
- ResearchGate. (n.d.). 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- SpectraBase. (n.d.). Piperidine.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- PubChem. (n.d.). 3-(4-Fluorobenzyl)piperidine.
- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- PubMed. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter.
- PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
- Royal Society of Chemistry. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
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Application Note: Structural Elucidation of 4-(3-Fluorobenzyl)piperidine using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 4-(3-Fluorobenzyl)piperidine using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed protocol for sample preparation, data acquisition, and processing. Furthermore, a thorough interpretation of the 13C NMR spectrum is provided, including predicted chemical shifts and the characteristic effects of the fluorine substituent on the aromatic ring, such as C-F coupling. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of piperidine-containing compounds, which are prevalent scaffolds in medicinal chemistry.
Introduction
This compound is a synthetic organic compound that incorporates two key pharmacophores: a piperidine ring and a fluorinated benzyl group. The piperidine moiety is a common structural motif in a vast array of pharmaceuticals due to its ability to interact with various biological targets. The introduction of a fluorine atom into the benzyl group can significantly modulate the compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1]
Accurate structural confirmation is a critical step in the drug discovery and development process. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[2][3] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This application note will detail the expected 13C NMR spectral features of this compound and provide a protocol for its analysis.
Principles of 13C NMR Analysis for this compound
The 13C NMR spectrum of this compound is predicted to exhibit nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The chemical shifts of these carbons are influenced by several factors:
-
Hybridization: sp3 hybridized carbons of the piperidine ring and the benzylic methylene group will resonate at higher fields (lower ppm values) compared to the sp2 hybridized carbons of the aromatic ring.[4][5]
-
Electronegativity: The electronegative nitrogen atom in the piperidine ring will deshield the adjacent carbons (C2 and C6), causing them to appear at a lower field than the other piperidine carbons.[3] Similarly, the highly electronegative fluorine atom will significantly influence the chemical shifts of the carbons in the aromatic ring.
-
C-F Coupling: A key feature in the 13C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between the 19F nucleus (spin I = 1/2, 100% natural abundance) and the 13C nuclei.[6] This results in the splitting of carbon signals into doublets or more complex multiplets, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically the largest, followed by two-bond (²JCF), three-bond (³JCF), and even longer-range couplings.[7][8]
To aid in the assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed. DEPT-90 and DEPT-135 experiments distinguish between CH, CH₂, and CH₃ groups, which is invaluable for unambiguously assigning the signals from the piperidine ring and the benzylic methylene group.[9][10][11]
Experimental Protocol
This section outlines a detailed protocol for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Concentration: For a standard 13C NMR experiment, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[12] Higher concentrations can be used to reduce acquisition time, but may lead to line broadening.[13][14]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Instrument Parameters
The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz (for 13C) | Standard for a 400 MHz ¹H instrument. |
| Pulse Program | Standard 1D 13C with proton decoupling | To obtain a spectrum with singlets for each carbon (or multiplets due to C-F coupling). |
| Spectral Width | 0 - 200 ppm | To cover the full range of expected chemical shifts for both aliphatic and aromatic carbons. |
| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay | 2-5 seconds | To allow for full relaxation of the carbon nuclei, ensuring accurate signal integration. |
| Number of Scans | 1024 or more | Due to the low natural abundance of 13C, a sufficient number of scans is needed to achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
The raw data (Free Induction Decay or FID) needs to be processed to obtain the final spectrum.
-
Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.[8]
-
Phase Correction: Adjusts the phase of the signals to ensure they are all in the absorptive mode.
-
Baseline Correction: Corrects for any distortions in the baseline of the spectrum.
-
Referencing: The chemical shift scale is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
The general workflow for NMR data processing is a multi-step procedure that enhances the quality and interpretability of the spectra.[7]
Predicted 13C NMR Spectrum and Interpretation
The following is a detailed prediction and interpretation of the 13C NMR spectrum of this compound.
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
Predicted Chemical Shifts and Assignments
The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including 4-benzylpiperidine and fluorobenzene, and established substituent effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale for Assignment |
| Piperidine Ring | |||
| C2, C6 | ~50-55 | Singlet | Adjacent to the electronegative nitrogen atom, leading to a downfield shift compared to other piperidine carbons. |
| C3, C5 | ~30-35 | Singlet | Aliphatic carbons in the piperidine ring. |
| C4 | ~35-40 | Singlet | Methine carbon of the piperidine ring, attached to the benzyl group. |
| Benzyl Group | |||
| C7 (CH₂) | ~40-45 | Singlet | Benzylic carbon, shifted downfield due to the adjacent aromatic ring. |
| C1' | ~140-145 | Doublet (³JCF ≈ 5-10 Hz) | Quaternary aromatic carbon attached to the piperidine moiety. |
| C2' | ~110-115 | Doublet (²JCF ≈ 20-25 Hz) | Aromatic CH ortho to the fluorine-bearing carbon. |
| C3' | ~160-165 | Doublet (¹JCF ≈ 240-250 Hz) | Aromatic carbon directly bonded to the highly electronegative fluorine atom, showing a large downfield shift and a large one-bond C-F coupling constant. |
| C4' | ~125-130 | Doublet (³JCF ≈ 5-10 Hz) | Aromatic CH para to the fluorine-bearing carbon. |
| C5' | ~120-125 | Singlet or small doublet | Aromatic CH meta to the fluorine-bearing carbon. |
| C6' | ~130-135 | Doublet (⁴JCF ≈ 2-4 Hz) | Aromatic CH ortho to the benzyl group attachment point. |
Detailed Spectral Analysis
-
Piperidine Carbons (C2-C6): The carbons of the piperidine ring are expected in the aliphatic region of the spectrum. C2 and C6, being adjacent to the nitrogen, will be the most downfield of the piperidine signals. C3, C4, and C5 will appear at higher fields. A DEPT-135 experiment would show C2, C3, C5, and C6 as negative signals (CH₂) and C4 as a positive signal (CH).
-
Benzylic Carbon (C7): The benzylic CH₂ carbon (C7) will appear in the aliphatic region but downfield from the piperidine CH₂ carbons due to the influence of the aromatic ring. It will also be a negative signal in a DEPT-135 spectrum.
-
Aromatic Carbons (C1'-C6'): The aromatic carbons will resonate in the downfield region of the spectrum (typically 110-170 ppm).
-
C3': The carbon directly attached to the fluorine atom (C3') will be the most downfield aromatic signal due to the strong deshielding effect of fluorine. It will appear as a doublet with a very large one-bond coupling constant (¹JCF) in the range of 240-250 Hz.[7]
-
C2': The carbon ortho to the fluorine (C2') will also be significantly affected, appearing as a doublet with a two-bond coupling constant (²JCF) of approximately 20-25 Hz.
-
C1' and C4': The carbons meta to the fluorine (C1' and C4') will show smaller three-bond couplings (³JCF) of around 5-10 Hz.
-
C6': A four-bond coupling (⁴JCF) might be observable for C6', which would be in the range of 2-4 Hz.
-
C5': The carbon para to the fluorine (C5') will be the least affected by C-F coupling and may appear as a singlet or a very narrow doublet.
-
Workflow and Data Interpretation Logic
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Caption: Workflow for 13C NMR analysis of this compound.
Conclusion
13C NMR spectroscopy, in conjunction with DEPT experiments, is an indispensable tool for the structural elucidation of molecules like this compound. By understanding the fundamental principles of chemical shifts and the specific influence of substituents like fluorine, a detailed and accurate assignment of the carbon skeleton can be achieved. The characteristic C-F coupling patterns provide unambiguous confirmation of the fluorine substitution pattern on the aromatic ring. This application note serves as a practical guide for researchers, enabling them to confidently acquire, process, and interpret the 13C NMR data for this and structurally related compounds, thereby ensuring the integrity of their synthesized materials in the pursuit of new therapeutic agents.
References
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- 14. 382637-47-0|3-(4-Fluorobenzyl)piperidine|BLD Pharm [bldpharm.com]
Characterizing the Binding Affinity of 4-(3-Fluorobenzyl)piperidine for the Sigma-1 Receptor
An Application Note and In Vitro Protocol for Researchers
Authored by a Senior Application Scientist
Abstract
The Sigma-1 receptor (S1R) has emerged as a critical therapeutic target for a spectrum of neurological and psychiatric disorders due to its role as a unique ligand-operated intracellular chaperone.[1] Residing at the mitochondria-associated endoplasmic reticulum (ER) membrane, the S1R modulates crucial cellular processes including calcium signaling, ER stress response, and ion channel activity.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, known to confer affinity for sigma receptors.[3][4][5] This document provides a detailed protocol for characterizing the binding affinity of a novel piperidine derivative, 4-(3-Fluorobenzyl)piperidine, at the S1R. We present a robust and validated in vitro competitive radioligand binding assay, a foundational technique for screening and characterizing novel S1R ligands.[6] This guide is designed for researchers in pharmacology and drug development, offering not just a step-by-step methodology but also the scientific rationale behind the experimental design to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The S1R is a transmembrane protein that lacks sequence homology with other mammalian proteins, distinguishing it from classical GPCRs or ion channels.[7] It acts as an inter-organelle signaling modulator, interacting with a wide array of client proteins to maintain cellular homeostasis.[8] Ligands that bind to S1R can act as agonists or antagonists, inducing distinct conformational changes and functional outcomes.[8][9] Consequently, determining the binding affinity (expressed as the inhibition constant, Kᵢ) of a novel compound is the primary and most critical step in its pharmacological evaluation.
This compound contains key structural motifs—a basic piperidine nitrogen and a benzyl group—known to be important for S1R binding.[3][10] The fluorine substitution on the benzyl ring can enhance metabolic stability and modulate binding affinity.[11] This protocol employs a competitive binding assay, an indirect but powerful method. It measures the ability of our unlabeled test compound, this compound, to displace a well-characterized, high-affinity radiolabeled ligand, [³H]-(+)-pentazocine, from the S1R.[12] The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, and from this, the Kᵢ is calculated, providing a true measure of its affinity for the receptor.
Assay Principle: Competitive Radioligand Binding
The assay operates on the principle of competition for a finite number of receptors between a radiolabeled ligand ([³H]-(+)-pentazocine) at a fixed concentration and an unlabeled test compound (this compound) at varying concentrations. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the test compound. The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration. The radioactivity captured on the filter is then quantified using liquid scintillation counting.
This protocol is designed as a self-validating system through the inclusion of critical controls:
-
Total Binding (TB): Represents the maximum amount of radioligand bound in the absence of a competitor.
-
Non-Specific Binding (NSB): Defines the amount of radioligand bound to components other than the S1R. This is determined in the presence of a saturating concentration of a known, unlabeled S1R ligand (e.g., Haloperidol) that displaces all specific binding.[1]
-
Specific Binding: Calculated as Total Binding minus Non-Specific Binding. A robust assay requires specific binding to be at least 80% of total binding.
Visualization of the Experimental Workflow
Caption: Workflow for S1R Competitive Binding Assay.
Detailed In Vitro Protocol
Part A: Preparation of S1R-Rich Membranes from Guinea Pig Liver
Rationale: Guinea pig liver tissue is utilized due to its naturally high expression density of S1R, providing a robust signal for binding assays without the need for genetic overexpression systems.[12] All steps are performed at 4°C to minimize proteolytic degradation.
Materials:
-
Fresh or frozen guinea pig liver
-
Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with 0.32 M sucrose
-
Ice-cold Assay Buffer: 50 mM Tris-HCl, pH 8.0[1]
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Weigh the liver tissue and dice it into small pieces on an ice-cold surface.
-
Add 10 volumes (w/v) of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue with 10-15 strokes in a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.[1]
-
Discard the supernatant. Resuspend the membrane pellet in 20 mL of ice-cold Assay Buffer and centrifuge again at 20,000 x g for 30 minutes at 4°C. This wash step removes cytosolic contaminants.
-
Resuspend the final pellet in a small volume of Assay Buffer.
-
Determine the total protein concentration using a standard method like the Bradford or BCA assay.[1]
-
Adjust the protein concentration to 2-4 mg/mL, aliquot into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Part B: Competitive Radioligand Binding Assay
Materials:
-
S1R membrane preparation (from Part A)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)
-
Test Compound Stock: 10 mM this compound in 100% DMSO.
-
NSB Ligand Stock: 1 mM Haloperidol in 100% DMSO.
-
96-well polypropylene plates
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethylenimine (PEI) for at least 1 hour.
-
Expert Insight: PEI is a cationic polymer that coats the negatively charged glass fibers. This reduces the non-specific binding of the positively charged radioligand to the filter, thereby increasing the signal-to-noise ratio.[1]
-
-
Cell harvester and vacuum filtration system
-
Liquid scintillation cocktail and scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation on ice. Dilute to a final concentration of 100 µg protein per 50 µL in ice-cold Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 µM. Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid solvent effects.
-
Set up the 96-well plate as follows (in triplicate):
-
Total Binding (TB) wells: 25 µL Assay Buffer
-
Non-Specific Binding (NSB) wells: 25 µL of 40 µM Haloperidol (for a final concentration of 10 µM)
-
Competition wells: 25 µL of each this compound serial dilution
-
-
Add 50 µL of the diluted membrane preparation to every well (final protein: 100 µ g/well ).
-
Prepare the radioligand solution. Dilute [³H]-(+)-pentazocine in Assay Buffer to a concentration that will yield a final assay concentration near its Kₑ value (typically 3-5 nM).[1]
-
Initiate the binding reaction by adding 25 µL of the diluted [³H]-(+)-pentazocine to all wells. The final assay volume is 100 µL.
-
Incubate the plate at 37°C for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Terminate the reaction by rapid filtration through the PEI-soaked GF/B filters using a cell harvester.
-
Immediately wash the filters 3-4 times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Punch the filters into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial.
-
Allow vials to sit for at least 4 hours in the dark before counting in a liquid scintillation counter to measure disintegrations per minute (DPM).
Part C: Data Analysis
-
Average the DPM values for each set of triplicates.
-
Calculate the specific binding: Specific Binding = Mean DPM (TB) - Mean DPM (NSB).
-
For each concentration of this compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(DPM_Compound - DPM_NSB) / (DPM_TB - DPM_NSB)])
-
Plot the % Inhibition versus the logarithm of the molar concentration of this compound.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[12] Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used in the assay.
-
And Kₑ is the equilibrium dissociation constant of the radioligand for the S1R (this value should be determined separately via a saturation binding experiment or taken from literature if using the same tissue and conditions).[1]
-
Representative Data and Interpretation
The following table presents hypothetical data for the binding of this compound to the S1R.
| Compound | IC₅₀ (nM) [Hypothetical] | Kᵢ (nM) [Hypothetical] | Selectivity S2R/S1R |
| Haloperidol (Reference) | 3.5 | 1.8 | ~1 |
| (+)-Pentazocine (Reference) | 5.1 | 2.6 | >100 |
| This compound | 45.8 | 23.4 | To be determined |
Interpretation: In this hypothetical example, this compound displays a nanomolar affinity for the S1R. A Kᵢ value of 23.4 nM indicates a moderately potent interaction. This result validates the compound as an S1R ligand and provides a strong rationale for advancing it to secondary, functional assays to determine its mode of action (agonist vs. antagonist). For a complete profile, the compound should also be tested for its affinity at the S2R to determine selectivity.[6][13]
S1R Signaling Context and Functional Assays
Determining binding affinity is the first step. The next is to elucidate function. S1R activation by an agonist ligand causes it to dissociate from its binding partner, BiP (Binding immunoglobulin Protein), allowing it to interact with and modulate various "client" proteins, including ion channels and enzymes involved in stress signaling pathways like Nrf2 and MAPK-ERK.[9][14][15]
Caption: S1R Chaperone Activation and Signaling.
Recommended Functional Follow-up Assays:
-
Agonist/Antagonist Differentiation: A common method involves using an allosteric modulator like phenytoin (DPH). DPH has been shown to increase the binding affinity of S1R agonists but not antagonists, providing a predictive tool to differentiate between the two functional classes in a binding format.[16][17]
-
Calcium Mobilization Assay: S1R activation modulates intracellular calcium release. A cell-based assay using a calcium-sensitive fluorescent dye (e.g., Fluo-4) can measure changes in intracellular calcium in response to the test compound.
-
Neurite Outgrowth Assay: In neuronal cell lines like PC12, S1R agonists can promote neurite outgrowth, providing a phenotypic measure of functional activity.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for determining the in vitro binding affinity of this compound for the Sigma-1 receptor. By adhering to this detailed methodology, which includes critical controls and explanations of the underlying scientific principles, researchers can generate reliable and reproducible data. This is the essential first step in the pharmacological characterization of this, and other novel compounds, paving the way for further investigation into their therapeutic potential.
References
A complete list of sources cited within this document, with verifiable URLs.
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- Prados, M., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 24(13), 11029.
- Wang, Y., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(21), 11979.
- Al-Ghanim, H., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in molecular neuroscience, 17, 1377850.
- Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in neurosciences, 35(12), 762–771.
- Zhao, H., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in pharmacology, 12, 622543.
- Azim, M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 237.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
- Celtarys Research (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
- Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 234.
- Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 234.
- Romero, O. G., et al. (2024). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International journal of molecular sciences, 25(10), 5220.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Kálai, T., et al. (2016). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 10, 479.
- National Center for Biotechnology Information. [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. In: Molecular Imaging and Contrast Agent Database (MICAD).
- Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1957.
- Al-Ghanim, H., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. MedChemComm, 11(10), 1636–1653.
- Al-Ghanim, H., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(10), 1636-1653.
- National Center for Biotechnology Information (2010). [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. PubChem Compound Summary for CID 99376140.
- Wikipedia. 4-Benzylpiperidine.
- National Center for Biotechnology Information. N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. In: Molecular Imaging and Contrast Agent Database (MICAD).
- De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(9), 1735–1745.
- Van Waes, V., et al. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of medicinal chemistry, 53(20), 7504–7516.
- Prezzavento, O., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. ACS chemical neuroscience, 9(5), 1102–1119.
- Yeh, J. Z., et al. (1975). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of pharmacology and experimental therapeutics, 194(2), 325–337.
- Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 271, 116396.
- National Center for Biotechnology Information (2024). 3-(4-Fluorobenzyl)piperidine. PubChem Compound Summary for CID 3432343.
- Rothman, R. B., et al. (2007). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Synapse (New York, N.Y.), 61(11), 925–933.
- Wencewicz, T. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 279, 116817.
- da Silva, A. C. G., et al. (2024). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Archiv der Pharmazie, 357(1), e2300305.
- Pal, A., et al. (2008). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current medicinal chemistry, 15(17), 1673–1683.
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Application Note: A Cell-Based Calcium Flux Assay for Functional Characterization of 4-(3-Fluorobenzyl)piperidine Derivatives Targeting the Sigma-1 Receptor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a cell-based functional assay to characterize 4-(3-Fluorobenzyl)piperidine derivatives. The protocol centers on the hypothesis that these compounds modulate the sigma-1 receptor (σ1R), a unique intracellular chaperone protein. Activation of σ1R is intrinsically linked to the regulation of intracellular calcium (Ca2+) homeostasis, making a calcium flux assay a highly relevant and robust method for determining the functional activity (agonism or antagonism) of novel ligands.[1][2][3] We present a detailed, high-throughput screening (HTS)-compatible protocol using a Fluo-4 based fluorescence assay, alongside methodologies for a confirmatory radioligand binding assay and essential validation principles to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The piperidine scaffold is a well-established pharmacophore in ligands targeting sigma receptors.[4][5][6] The sigma-1 receptor, in particular, has emerged as a critical therapeutic target for a range of pathologies including neurodegenerative diseases, pain, and psychiatric disorders.[2][7] Unlike traditional transmembrane receptors, σ1R is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2][8][9]
One of the central functions of σ1R is the modulation of intracellular Ca2+ signaling.[1][2][10] It directly interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), an ER-resident channel responsible for releasing Ca2+ from ER stores into the cytoplasm.[2][11][12] Ligand-induced activation of σ1R can potentiate this Ca2+ release, making the measurement of intracellular calcium flux a direct and physiologically relevant readout of receptor modulation.[3][11]
This application note details a primary functional assay to screen this compound derivatives for σ1R activity by measuring changes in intracellular Ca2+. A secondary binding assay is also described to confirm direct interaction with the receptor and determine binding affinity.
Signaling Pathway Overview
The proposed mechanism involves the ligand crossing the plasma membrane to engage with the σ1R at the MAM. Agonist binding is hypothesized to cause a conformational change in the σ1R, enhancing its interaction with the IP3R. Upon stimulation of a Gq-coupled G-protein coupled receptor (GPCR) that generates IP3, this stabilized IP3R-σ1R complex leads to a more robust and sustained release of Ca2+ from the ER. This transient increase in cytosolic Ca2+ is the signal detected by the fluorescent indicator.
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Harvest and count HEK293T cells.
-
Seed cells in a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. [13] * Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Plate Preparation (Day 2):
-
Prepare serial dilutions of this compound derivatives, (+)-Pentazocine, and NE-100 in assay buffer (HBSS). The final DMSO concentration in the assay should be ≤0.5%.
-
For antagonist mode, prepare a fixed concentration of (+)-Pentazocine (e.g., EC80 concentration, determined previously).
-
-
Dye Loading (Day 2):
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's protocol. [13] * Gently remove the culture medium from the cell plate.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light. [13]
-
-
Assay Execution (Plate Reader):
-
Place the cell plate and compound plate into the fluorescence plate reader. Set the instrument to read fluorescence intensity (Ex/Em = ~490/525 nm).
-
For Agonist Mode:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the test compound or (+)-Pentazocine (positive control) to the wells.
-
After 5-15 minutes of incubation, add 25 µL of a sub-maximal concentration (e.g., EC20) of Carbachol to stimulate Ca2+ release.
-
Continue reading fluorescence for 60-120 seconds to capture the peak response.
-
-
For Antagonist Mode:
-
Establish a stable baseline reading.
-
Add 25 µL of the test compound or NE-100 (positive control) and incubate for 15-30 minutes.
-
Add 25 µL of the EC80 concentration of (+)-Pentazocine followed immediately by the EC20 of Carbachol.
-
Continue reading fluorescence for 60-120 seconds.
-
-
Protocol 2: Confirmatory Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds for the σ1R, confirming a direct interaction. It is a competitive binding assay using a known radioligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 8.0).
-
50 µL of competing ligand (serial dilutions of the this compound derivative or unlabeled (+)-pentazocine for standard curve).
-
50 µL of the radioligand, [3H]-(+)-pentazocine, at a final concentration near its Kd (~3-5 nM). [14] * 100 µL of the cell membrane preparation (~100 µg protein/well). [14] * Define Total Binding wells (radioligand + buffer) and Non-Specific Binding wells (radioligand + a high concentration of unlabeled haloperidol, e.g., 10 µM).
-
-
Incubate the plate at 37°C for 120 minutes. [15]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis and Interpretation
Calcium Flux Data
-
The primary response is the change in Relative Fluorescence Units (RFU) from baseline to the peak after stimulus injection.
-
Normalize the data to the positive control (e.g., maximal (+)-Pentazocine response) and vehicle control (0% activity).
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.
Radioligand Binding Data
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Calcium Flux Assay (Agonist) | Calcium Flux Assay (Antagonist) | Radioligand Binding Assay |
| Primary Output | Dose-response curve | Inhibition curve | Competition curve |
| Calculated Value | EC50 (Effective Concentration, 50%) | IC50 (Inhibitory Concentration, 50%) | Ki (Inhibition Constant) |
| Interpretation | Potency of the compound as an agonist | Potency of the compound as an antagonist | Binding affinity for the σ1R |
| Example Value | 150 nM | 75 nM | 25 nM |
Assay Validation: Ensuring Trustworthiness
Validation ensures that the assay is reliable, reproducible, and fit for purpose. [16]Key validation parameters should be assessed according to established guidelines. [17][18]
-
Precision: Assess intra-assay (repeatability) and inter-assay (intermediate) precision by running the same controls and reference compounds multiple times. The coefficient of variation (%CV) should typically be <20%.
-
Accuracy: Determine how close the calculated values of a reference standard are to the known, true value.
-
Linearity and Range: Ensure the assay signal is proportional to the concentration of the analyte within a specific range.
-
Robustness: Test the assay's performance when small, deliberate changes are made to method parameters (e.g., incubation times, cell seeding density).
-
System Suitability: Define acceptance criteria for each assay run. A common metric for HTS assays is the Z'-factor, which measures the statistical effect size. A Z' > 0.5 is considered excellent for an HTS assay.
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where σp and μp are the standard deviation and mean of the positive control, and σn and μn are for the negative control.
-
Conclusion
The cell-based calcium flux assay described herein provides a robust and physiologically relevant method for the functional characterization of this compound derivatives as potential sigma-1 receptor modulators. When combined with confirmatory binding assays and rigorous validation, this approach enables the reliable identification and profiling of novel compounds, facilitating their progression in the drug discovery pipeline.
References
- Monnet, F. P. (2005). Sigma-1 receptor as regulator of neuronal intracellular Ca2+: clinical and therapeutic relevance. Biochemical Society Transactions, 33(Pt 5), 1141–1144.
- Wang, J., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Pharmacology, 12, 796817.
- Wikipedia contributors. (2024). Sigma-1 receptor. Wikipedia, The Free Encyclopedia.
- Tchedrito, C., et al. (1998). Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia. The Journal of Pharmacology and Experimental Therapeutics, 285(3), 1334–1341.
- Ornelas, I. M., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology, 15, 1438914.
- Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Molecules, 26(19), 5824.
- Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences, 35(12), 762–771.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
- Álmos, G. T., & Fülöp, L. (2020). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology, 18(12), 1210–1230.
- Lauretti, E., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1030.
- Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
- Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 983–999.
- Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, 25–35.
- Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate.
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- Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1331–1341.
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The 4-(3-Fluorobenzyl)piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-(3-Fluorobenzyl)piperidine Scaffold
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of a vast number of clinically approved drugs and therapeutic candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The introduction of a 4-benzyl substituent further expands the chemical space, allowing for interactions with hydrophobic pockets in protein binding sites.
This guide focuses on a specific and increasingly important iteration of this scaffold: this compound. The strategic placement of a fluorine atom on the benzyl ring is a key design element. Fluorine, as a bioisostere of hydrogen, can significantly enhance the pharmacological profile of a molecule. Its high electronegativity and ability to form strong carbon-fluorine bonds can lead to improved metabolic stability, increased binding affinity through favorable electrostatic interactions, and modulated lipophilicity, which can in turn optimize pharmacokinetic properties.[1] This makes the this compound scaffold a particularly attractive starting point for the development of novel therapeutics, especially for central nervous system (CNS) disorders where blood-brain barrier penetration is a critical factor.[2][3]
This document provides a comprehensive overview of the applications of the this compound scaffold, detailed protocols for its synthesis and derivatization, and methodologies for evaluating the biological activity of its analogs, with a focus on their potential as dopamine transporter (DAT) and sigma-1 receptor ligands.
The Role of Fluorine in Modulating Pharmacological Properties
The introduction of a fluorine atom at the meta-position of the benzyl ring is a deliberate and impactful medicinal chemistry strategy. This substitution can influence a molecule's properties in several ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can prevent the formation of reactive metabolites and increase the half-life of a drug candidate.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic and dipole-dipole interactions with amino acid residues in the target protein's binding site, thereby enhancing binding affinity and potency.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. However, the effect of fluorination on lipophilicity can be complex and context-dependent.
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the benzyl ring, which can have a significant impact on how the molecule presents itself to its biological target.
Synthetic Strategies for this compound and its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization are key to exploring its potential in drug discovery. The following protocols outline robust and adaptable methods for these transformations.
Protocol 1: Synthesis of the this compound Scaffold via Reductive Amination
Reductive amination is a widely used and efficient method for the formation of C-N bonds. This protocol describes the synthesis of the core scaffold from commercially available starting materials.
Workflow for the Synthesis of this compound:
Caption: Reductive amination workflow for scaffold synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature, add triethylamine (1.2 eq) and stir for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction mixture is stirred at room temperature for 12 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane (DCM) (3x).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: N-Alkylation and N-Acylation of the Piperidine Scaffold
Further diversification of the this compound scaffold is readily achieved by targeting the secondary amine of the piperidine ring.
Workflow for N-Derivatization:
Caption: Parallel synthesis workflows for scaffold derivatization.
Step-by-Step Protocol for N-Alkylation:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the alkyl halide, until completion as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.
Biological Evaluation: Targeting the Dopamine Transporter and Sigma-1 Receptor
Derivatives of the this compound scaffold have shown promise as ligands for the dopamine transporter (DAT) and the sigma-1 receptor, both of which are important targets for the treatment of CNS disorders.[4]
The Dopamine Transporter (DAT)
The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance abuse.
Protocol 3: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Workflow for DAT Binding Assay:
Caption: Workflow for the in vitro DAT binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in DAT (e.g., rat striatum) or from a cell line stably expressing the human dopamine transporter (hDAT).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428) near its Kd value, and varying concentrations of the test compound.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition curve. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
The Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including ion channel activity, calcium signaling, and neuronal plasticity. The sigma-1 receptor is a promising therapeutic target for a range of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and pain.[5]
Protocol 4: In Vitro Sigma-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the sigma-1 receptor.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane protein to each well. Add a fixed concentration of a selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine) at or near its Kd value. Add increasing concentrations of the unlabeled test compound.
-
Controls: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known sigma-1 ligand like haloperidol).
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a solution of 0.5% polyethylenimine.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and subsequently calculate the Kᵢ value.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for optimal binding to specific targets.
Table 1: Representative SAR Data for 4-Benzylpiperidine Analogs at DAT and Sigma-1 Receptors
| Compound ID | R (N-substituent) | Target | Kᵢ (nM) | Reference |
| A | -H | DAT | >1000 | [4] |
| B | -CH₂-Ph | DAT | 150 | [4] |
| C | -CH₂(4-F-Ph) | DAT | 11.3 | [4] |
| D | -H | Sigma-1 | 500 | |
| E | -CH₂-Ph | Sigma-1 | 85 | [6] |
| F | -CH₂(3-F-Ph) | Sigma-1 | 10.9 |
Note: The data in this table is illustrative and compiled from studies on structurally related compounds to highlight general SAR trends.
The data suggests that:
-
N-Substitution is Crucial: For both DAT and the sigma-1 receptor, substitution on the piperidine nitrogen is critical for high-affinity binding.
-
Aromatic N-Substituents are Favorable: The presence of a benzyl or a substituted benzyl group on the nitrogen generally enhances binding affinity.
-
Fluorine Substitution on the N-Benzyl Group Enhances Potency: The introduction of a fluorine atom on the N-benzyl substituent can significantly increase binding affinity, as seen in the comparison of compounds B and C for DAT, and E and F for the sigma-1 receptor. The position of the fluorine atom can also influence selectivity.
Conclusion and Future Directions
The this compound scaffold represents a privileged starting point for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Its favorable physicochemical properties, conferred by the strategic placement of a fluorine atom, make it an attractive scaffold for optimizing metabolic stability and target engagement. The synthetic protocols and biological assays detailed in this guide provide a robust framework for researchers to explore the chemical space around this versatile scaffold. Future efforts in this area will likely focus on the development of highly selective ligands for specific CNS targets, leveraging the unique properties of the this compound motif to address unmet medical needs in neurology and psychiatry.
References
- Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed.
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol - ACS Publications.
- [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide - NCBI.
- Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands - INIS-IAEA.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities - Advanced Journal of Chemistry.
- Biological Active Fluorobenzoates of Piperidine Range - ResearchGate.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities - Preprints.org.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol - The Journal of Organic Chemistry.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv.
- Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence - ACS Publications.
- Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit - MDPI.
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- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds - PubMed Central.
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- [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed.
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- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives - ResearchGate.
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - NIH.
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing).
- Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC - PubMed Central.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online.
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Application Note: Derivatization of 4-(3-Fluorobenzyl)piperidine for Structure-Activity Relationship (SAR) Studies
Abstract
The 4-(3-fluorobenzyl)piperidine scaffold is a highly valued structural motif in modern medicinal chemistry, recognized for its prevalence in centrally active agents and other therapeutics.[1][2][3] Its unique combination of a basic nitrogen atom, conformational flexibility, and a metabolically stable fluorinated aromatic ring makes it an ideal starting point for drug discovery campaigns. This guide provides a comprehensive overview and detailed protocols for the systematic derivatization of this scaffold to facilitate Structure-Activity Relationship (SAR) studies. We will explore key synthetic transformations, including N-acylation and N-alkylation, explaining the chemical principles behind these methods and providing robust, step-by-step protocols for their execution. The objective is to equip researchers with the foundational knowledge and practical tools to efficiently generate analog libraries for the optimization of potency, selectivity, and pharmacokinetic profiles.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine ring is a privileged scaffold in drug design, offering a versatile, three-dimensional framework that can effectively orient substituents to interact with biological targets.[1][4] The incorporation of a 3-fluorobenzyl moiety at the 4-position introduces several advantageous features:
-
Metabolic Stability: The fluorine atom can block potential sites of oxidative metabolism on the aromatic ring, enhancing the compound's pharmacokinetic profile.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the pKa of the piperidine nitrogen and alter binding interactions (e.g., through hydrogen bonding or dipole interactions).
-
Vector for SAR Exploration: The benzyl group provides a clear vector for exploring interactions within a target's binding pocket, while the piperidine nitrogen serves as a primary handle for derivatization.
Systematic modification of this core structure is essential for understanding the SAR, which dictates how changes in molecular structure affect biological activity.[5][6] This document focuses on two of the most common and effective strategies for derivatization: modification of the piperidine nitrogen.
The Logic of SAR Derivatization
The goal of an SAR study is to systematically probe the chemical space around a lead compound. By making discrete modifications and measuring the resulting change in biological activity, researchers can build a model of the pharmacophore—the essential features required for activity.
Caption: Workflow for a typical SAR study starting from a core scaffold.
Experimental Protocols: Core Derivatization Strategies
The following protocols are designed to be robust and adaptable. Each protocol is a self-validating system, including explicit steps for characterization to confirm the identity and purity of the synthesized derivatives.
Strategy 1: N-Acylation via Acid Chlorides
N-acylation is a highly reliable method for introducing a wide variety of functional groups. The resulting amides are generally stable and can introduce key hydrogen bond accepting and donating features.
Underlying Principle: The nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to act as a scavenger for the HCl byproduct generated during the reaction, preventing the formation of the unreactive piperidine hydrochloride salt.
Caption: General workflow for N-acylation of the piperidine scaffold.
Protocol 3.1: Synthesis of 1-Benzoyl-4-(3-fluorobenzyl)piperidine
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add benzoyl chloride (1.1 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[7][8][9][10]
-
-
Self-Validation/Expected Results:
-
¹H NMR: Expect to see the disappearance of the N-H proton signal from the starting material. Aromatic protons from the new benzoyl group will appear, and piperidine protons adjacent to the nitrogen will shift downfield due to the amide's electron-withdrawing effect.
-
MS (ESI+): Expect to find the [M+H]⁺ ion corresponding to the calculated molecular weight of the product.
-
Strategy 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a vast array of alkyl and benzyl groups.[11][12]
Underlying Principle: The reaction proceeds in two main steps that occur in one pot.[13][14] First, the secondary amine (piperidine) and a carbonyl compound (aldehyde or ketone) form an intermediate iminium ion. Second, a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion to the corresponding tertiary amine.[11] STAB is preferred because it is less reactive towards the starting carbonyl compound compared to other hydrides like sodium borohydride.[13]
Protocol 3.2: Synthesis of 1-Ethyl-4-(3-fluorobenzyl)piperidine
-
Materials:
-
This compound (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic, ~0.1 eq, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and the aldehyde (1.2 mmol) to anhydrous DCE (10 mL). A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be of high purity. If necessary, purify via flash column chromatography on silica gel. Scientist's Note: A small amount of triethylamine (~1%) can be added to the eluent to prevent the basic amine product from streaking on the acidic silica gel.
-
Characterization: Confirm structure and purity by ¹H NMR, ¹³C NMR, and MS.[15][16]
-
-
Self-Validation/Expected Results:
-
¹H NMR: Look for new signals corresponding to the introduced ethyl group (a quartet and a triplet). The N-H proton signal will be absent.
-
¹³C NMR: Two new signals for the ethyl group carbons will be present.
-
MS (ESI+): The [M+H]⁺ ion should match the molecular weight of the N-alkylated product.
-
Data Presentation and SAR Analysis
The ultimate goal of generating these derivatives is to populate an SAR table. This allows for a clear, quantitative comparison of how structural changes impact a desired biological outcome, such as inhibitory potency (IC₅₀).
Table 1: Hypothetical SAR Data for Derivatives of this compound as Antagonists of Receptor X
| Compound ID | R Group (Modification at N¹) | Structure | IC₅₀ (nM) vs. Receptor X | Lipophilicity (cLogP) |
| Lead-01 | -H (Starting Material) | 850 | 2.8 | |
| AN-01 | -C(O)Ph (N-Benzoyl) | 250 | 4.1 | |
| AN-02 | -C(O)CH₃ (N-Acetyl) | 600 | 2.5 | |
| AN-03 | -C(O)c-Hex (N-Cyclohexylcarbonyl) | 95 | 4.5 | |
| AL-01 | -CH₂CH₃ (N-Ethyl) | 430 | 3.5 | |
| AL-02 | -CH₂Ph (N-Benzyl) | 120 | 4.9 |
Analysis: From this hypothetical data, one could infer that:
-
Acylation is generally beneficial for potency compared to the parent compound (Lead-01).
-
A bulky, lipophilic acyl group (AN-03) provides the best activity, suggesting a hydrophobic pocket near the piperidine nitrogen in the target's binding site.
-
N-benzylation (AL-02) is more effective than N-ethylation (AL-01), further supporting the presence of a large hydrophobic pocket.
Conclusion
The this compound scaffold offers a robust and druggable starting point for medicinal chemistry programs.[3] The N-acylation and N-alkylation (via reductive amination) protocols described herein represent efficient, reliable, and highly versatile methods for generating diverse libraries of analogs. By systematically applying these derivatization strategies and analyzing the resulting biological data, researchers can effectively navigate the chemical space to develop compounds with optimized activity and properties, accelerating the journey from hit to lead.
References
- Kim, C. U., et al. (1998). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
- Negatu, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with diverse biological activities: a systematic review. Future Journal of Pharmaceutical Sciences.
- Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Abdel-Magid, A. F., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
- Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
- Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.
- Edgar, K. J., et al. (2017). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. Carbohydrate Polymers.
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Application Notes and Protocols for 4-(3-Fluorobenzyl)piperidine as a Precursor for Novel Compounds
Introduction: The Strategic Importance of the 4-(3-Fluorobenzyl)piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacological properties. The specific precursor, this compound, offers a unique combination of features that make it a highly valuable starting material for drug discovery programs.
The fluorobenzyl moiety introduces a fluorine atom, a bioisostere for a hydrogen atom, which can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[3] The meta position of the fluorine atom on the benzyl ring influences the electronic properties of the aromatic system, which can be exploited for fine-tuning interactions with biological targets. The secondary amine of the piperidine ring serves as a key handle for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).[4]
This guide provides detailed protocols for the derivatization of this compound, focusing on common and robust synthetic transformations. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for successful implementation in a research setting.
Core Synthetic Strategies and Protocols
The reactivity of this compound is primarily centered around the nucleophilic secondary amine of the piperidine ring. This section details two fundamental and widely applicable methods for its elaboration: N-alkylation via reductive amination and direct N-alkylation with alkyl halides.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a preferred strategy for the N-alkylation of secondary amines like this compound.[5] The reaction proceeds through the in situ formation of an iminium ion from the condensation of the piperidine with an aldehyde or ketone, followed by its immediate reduction by a mild hydride source, typically sodium triacetoxyborohydride (STAB). STAB is favored due to its selectivity and tolerance of a wide range of functional groups.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Detailed Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde (1.1 equivalents).
-
Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes. Caution: The addition may be exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation: Representative Aldehydes in Reductive Amination
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Formaldehyde (37% in H₂O) | 1-Methyl-4-(3-fluorobenzyl)piperidine | 12 | 92 |
| 2 | Acetaldehyde | 1-Ethyl-4-(3-fluorobenzyl)piperidine | 14 | 88 |
| 3 | Benzaldehyde | 1-Benzyl-4-(3-fluorobenzyl)piperidine | 16 | 95 |
| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperidine | 16 | 91 |
Note: Yields are hypothetical and based on typical outcomes for this reaction type.
Protocol 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a classical and straightforward method for forming N-C bonds.[6] This reaction typically requires a base to neutralize the hydrohalic acid formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common.
Logical Relationship: Direct N-Alkylation
Caption: Key components and their roles in direct N-alkylation.
Detailed Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen base (e.g., K₂CO₃, 2.0 equivalents) in anhydrous DMF.
-
To this stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and stir under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated piperidine derivative.
Data Presentation: Representative Alkyl Halides in Direct Alkylation
| Entry | Alkyl Halide | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | RT | 24 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | 60 | 18 | 82 |
| 3 | Benzyl Bromide | DIPEA | 70 | 12 | 89 |
Note: Yields are hypothetical and based on typical outcomes for this reaction type.
Advanced Synthetic Applications
Beyond simple N-alkylation, the this compound scaffold can be incorporated into more complex molecules using modern cross-coupling methodologies. While direct functionalization of the fluorobenzyl ring can be challenging, derivatization of the piperidine nitrogen with a suitable coupling partner opens up a wealth of synthetic possibilities.
Conceptual Application: Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4][7] To utilize this reaction with our precursor, one could first N-alkylate the piperidine with a haloaryl group, which can then participate in a Suzuki coupling.
Signaling Pathway: Conceptual Suzuki Coupling Strategy
Caption: Conceptual pathway for Suzuki coupling.
Conceptual Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] Similar to the Suzuki coupling strategy, one can envision N-arylating the piperidine precursor with an aryl halide, followed by a second Buchwald-Hartwig amination at another position on the newly introduced aryl ring to construct complex poly-amino aromatic systems.
Analytical Characterization
The successful synthesis of novel derivatives of this compound must be confirmed by rigorous analytical characterization. The following techniques are essential for structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.[10][11] Key diagnostic signals include the appearance of new peaks corresponding to the introduced alkyl or aryl groups and shifts in the signals of the piperidine ring protons and carbons upon N-substitution.
-
Mass Spectrometry (MS): Mass spectrometry, typically using electrospray ionization (ESI), is used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compounds.[14] A suitable method, often using a C18 reverse-phase column with a mobile phase of acetonitrile and water, should be developed to separate the product from any starting materials or byproducts.
Representative Spectroscopic Data for a Hypothetical Product: 1-Benzyl-4-(3-fluorobenzyl)piperidine
| Data Type | Predicted/Representative Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.20 (m, 5H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 6.95-6.85 (m, 3H, Ar-H), 3.50 (s, 2H, N-CH₂-Ar), 2.90 (d, 2H, piperidine-H), 2.50 (d, 2H, benzyl-CH₂), 2.05 (t, 2H, piperidine-H), 1.80-1.60 (m, 3H, piperidine-H), 1.40-1.25 (m, 2H, piperidine-H). |
| ¹³C NMR (CDCl₃, ppm) | δ 163.0 (d, J=245 Hz, C-F), 142.5 (d, J=7 Hz), 138.5, 129.8 (d, J=8 Hz), 129.0, 128.2, 127.0, 124.5 (d, J=3 Hz), 115.0 (d, J=21 Hz), 113.5 (d, J=21 Hz), 63.5, 54.0, 42.5, 37.0, 31.5. |
| Mass Spectrometry (ESI+) | m/z 284.17 [M+H]⁺ |
Conclusion
This compound is a privileged scaffold that provides a robust starting point for the synthesis of diverse and complex molecules with potential therapeutic applications. The protocols and strategies outlined in this guide offer reliable and versatile methods for the derivatization of this important precursor. By leveraging these techniques, researchers can efficiently generate libraries of novel compounds for biological screening and accelerate the drug discovery process.
References
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- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). Molecules, 23(7), 1735. [Link]
- N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
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- N-alkyl-piperidine DERIVATIVES. (n.d.). Google Patents.
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2021). Pharmaceutical Chemistry Journal, 55(2), 154-159. [Link]
- Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol. (2001). The Journal of Organic Chemistry, 66(7), 2487-92. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Procedure for N-alkylation of Piperidine? (2017). ResearchGate.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2010). Molecules, 15(4), 2457–2466. [Link]
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2020). Organic & Biomolecular Chemistry, 18(28), 5406-5411. [Link]
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). ResearchGate.
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- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Journal of Chromatographic Science, 59(9), 834-840. [Link]
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem, 11(21), 2356-2363. [Link]
- Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. (2019). Molecules, 24(17), 3108. [Link]
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- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). ACS Medicinal Chemistry Letters, 9(5), 438-443. [Link]
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- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023).
- Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. (2008). Arkivoc, 2008(9), 42-51.
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Application Notes and Protocols for the Development of Radiolabeled 4-(3-Fluorobenzyl)piperidine for Molecular Imaging
Abstract
The 4-fluorobenzylpiperidine moiety is a significant structural motif in the development of radiotracers for positron emission tomography (PET) imaging, offering a versatile scaffold for targeting a range of biological entities, most notably sigma receptors, which are implicated in numerous neurological disorders and oncological processes.[1][2] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the development of radiolabeled 4-(3-Fluorobenzyl)piperidine, with a focus on [¹⁸F] labeling for PET imaging. We will explore the rationale behind its design, methodologies for radiosynthesis and quality control, and protocols for preclinical evaluation, including in vitro binding assays and in vivo imaging in animal models. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel radiopharmaceuticals.
Introduction: The Rationale for Targeting with 4-Fluorobenzylpiperidine Analogs
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active pharmaceuticals due to its favorable physicochemical properties that often facilitate blood-brain barrier penetration. The addition of a fluorobenzyl group, particularly with the fluorine atom positioned for radiolabeling with Fluorine-18 (¹⁸F), creates a versatile platform for developing PET imaging agents.[3]
The selection of the this compound core is predicated on several key factors:
-
Target Affinity and Selectivity: The benzylpiperidine structure is a well-established pharmacophore for sigma receptors (σ₁ and σ₂).[1][2] These receptors are overexpressed in a variety of tumor cell lines and are involved in the pathophysiology of psychiatric disorders, making them attractive targets for both diagnostic imaging and therapeutic intervention.[2]
-
Favorable Pharmacokinetics: The lipophilicity imparted by the benzyl group can be modulated to achieve optimal biodistribution and brain uptake for CNS imaging.
-
Suitability for ¹⁸F-Labeling: The presence of a fluorine atom on the benzyl ring allows for direct radiolabeling with ¹⁸F (t½ = 109.8 min), a positron emitter with ideal characteristics for high-resolution PET imaging.
However, a critical consideration in the design of such radiotracers is their in vivo stability. Studies on analogous compounds have highlighted the potential for radiodefluorination, where the ¹⁸F atom is cleaved from the molecule in vivo, leading to off-target accumulation of radioactivity, particularly in the bones, which can confound image interpretation.[3] Careful molecular design and rigorous preclinical evaluation are therefore paramount.
Radiosynthesis of [¹⁸F]this compound
The successful translation of a PET tracer from bench to clinic hinges on a robust and reproducible radiosynthesis method that provides the final product in high radiochemical yield, purity, and specific activity. The most common approach for synthesizing [¹⁸F]this compound analogs is through nucleophilic aromatic substitution (SₙAr) on a suitable precursor.
Precursor Synthesis
A common precursor for the radiosynthesis is a nosylate- or tosylate-derivatized 4-(3-hydroxybenzyl)piperidine or a nitro-substituted analog. The synthesis of such precursors is typically a multi-step process that is beyond the scope of this application note but is well-documented in the organic chemistry literature.
Automated [¹⁸F]-Fluorination Protocol
This protocol describes a typical automated radiosynthesis using a commercially available synthesis module.
Principle: Nucleophilic substitution of a leaving group (e.g., nitro or tosylate) on the aromatic ring of the precursor with [¹⁸F]fluoride.
Diagram of Radiosynthesis Workflow:
Caption: Automated Radiosynthesis Workflow
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Production and Activation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂ complex under a stream of nitrogen with repeated additions of acetonitrile at elevated temperature (e.g., 110 °C).
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (e.g., N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide) in a suitable high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO).[1]
-
Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂ complex.
-
Seal the reaction vessel and heat to 140-160 °C for 15-20 minutes.[1] The high temperature is often necessary to drive the nucleophilic aromatic substitution.
-
-
Purification:
-
Cool the reaction vessel and quench the reaction by adding water.
-
Pass the crude reaction mixture through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product and other organic compounds from the C18 cartridge with methanol or acetonitrile.
-
Inject the eluate onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) to isolate the [¹⁸F]this compound analog.
-
-
Formulation:
-
Collect the HPLC fraction containing the radiolabeled product.
-
Remove the HPLC solvent via rotary evaporation or by passing the fraction through a C18 Sep-Pak, eluting with ethanol, and then adding sterile saline.
-
The final product should be formulated in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol, and passed through a sterile filter (0.22 µm) into a sterile vial.
-
Quality Control
Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radiopharmaceutical.
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | > 95% | Ensures that the observed signal in PET imaging is from the desired tracer and not from radioactive impurities. |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to the non-radiolabeled standard should be the major component. | Confirms the identity of the product and absence of chemical impurities that could have pharmacological effects. |
| Specific Activity | Calculated from the radioactivity and the mass of the compound determined by HPLC. | > 1 Ci/µmol (37 GBq/µmol) | High specific activity is crucial to minimize potential pharmacological effects from the injected mass of the compound and to avoid receptor saturation. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., < 410 ppm for acetonitrile) | Ensures patient safety by limiting exposure to potentially toxic organic solvents used in the synthesis. |
| pH | pH meter or pH strip | 4.5 - 7.5 | Ensures the formulation is physiologically compatible and will not cause discomfort or tissue damage upon injection. |
| Sterility & Endotoxins | Standard microbiological testing | Sterile and pass endotoxin test (< 175 EU/V) | Essential for any product intended for intravenous administration to prevent infection and pyrogenic reactions. |
Preclinical Evaluation
In Vitro Binding Assays
Objective: To determine the affinity and selectivity of the non-radiolabeled ("cold") this compound analog for the target receptors (e.g., sigma-1 and sigma-2).
Protocol: Competitive Radioligand Binding Assay
-
Tissue Preparation: Prepare membrane homogenates from tissues known to express the target receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).[2]
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the membrane homogenate with a known concentration of a selective radioligand (e.g., [³H]-(+)-pentazocine for σ₁) and increasing concentrations of the test compound (this compound analog).
-
Separation: After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of the test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
In Vivo PET Imaging and Biodistribution in Animal Models
Objective: To evaluate the in vivo biodistribution, pharmacokinetics, and target engagement of the radiolabeled tracer in a relevant animal model (e.g., healthy rodents or a disease model with tumor xenografts).
Experimental Workflow for In Vivo Studies:
Caption: In vivo PET Imaging and Biodistribution Workflow
Step-by-Step Protocol:
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines. For tumor imaging, establish tumor xenografts by subcutaneously injecting cancer cells into immunocompromised mice.
-
Anesthesia: Anesthetize the animal (e.g., with 1-2% isoflurane in oxygen). It is important to note that some anesthetics can interfere with tracer metabolism, which should be considered when interpreting results.[4]
-
Radiotracer Administration: Administer a known amount of the [¹⁸F]-labeled tracer (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.
-
PET/CT Scanning:
-
Position the animal in a small-animal PET/CT scanner.
-
Acquire a dynamic PET scan for 60-120 minutes post-injection.
-
Following the PET scan, acquire a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over various organs (brain, heart, liver, kidneys, muscle, tumor, and bone) to generate time-activity curves (TACs).
-
-
Ex Vivo Biodistribution (at terminal time points):
-
At selected time points post-injection (e.g., 30, 60, 120 minutes), euthanize the animals.
-
Promptly dissect, weigh, and count the radioactivity in major organs and tissues using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative validation of the PET imaging data. A significant increase in bone uptake over time is indicative of in vivo defluorination.[3][5]
-
Data Interpretation and Future Directions
The combined data from in vitro and in vivo studies will provide a comprehensive profile of the radiolabeled this compound analog.
-
High Target Affinity and Selectivity (in vitro): Suggests the potential for specific imaging.
-
High Uptake in Target Tissue (in vivo): Demonstrates that the tracer reaches its intended target. For CNS applications, significant brain uptake is required.
-
Low Off-Target Uptake: Minimal accumulation in non-target tissues, such as muscle and bone, leads to high-contrast images.
-
Blocking Studies: Co-injection of a high dose of a known selective ligand for the target receptor should significantly reduce the uptake of the radiotracer in the target tissue, confirming specific binding in vivo.
Future development would involve metabolite analysis to understand the metabolic profile of the tracer and further chemical modifications to optimize its properties, such as improving in vivo stability or fine-tuning its pharmacokinetic profile.
Conclusion
The this compound scaffold represents a promising platform for the development of novel PET imaging agents. By following the detailed protocols for radiosynthesis, quality control, and preclinical evaluation outlined in this guide, researchers can systematically assess the potential of new derivatives for clinical translation in neurology and oncology. Careful attention to potential liabilities, such as in vivo defluorination, is critical for the successful development of these valuable molecular imaging tools.
References
- Gillings, N., Gee, A. D., & Plenevaux, A. (2011). Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2984-2987. [Link]
- Kim, S. E., et al. (2004). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 31(7), 845-851. [Link]
- Roberts, M. P., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054.
- Wünsch, B., et al. (2021). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 14(5), 439. [Link]
- Shiue, C. Y., et al. (1995). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 22(2), 141-146. [Link]
- Xu, M., et al. (2007). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]
- National Center for Biotechnology Information. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. PubChem Compound Summary for CID 14747236. [Link]
- Vaidyanathan, G., et al. (2013). Synthesis and evaluation of 4-[18F]fluoropropoxy-3-iodobenzylguanidine ([18F]FPOIBG): A novel 18F-labeled analogue of MIBG. Nuclear Medicine and Biology, 40(4), 493-502. [Link]
- Zhang, M. R., et al. (2014). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Chemical Neuroscience, 5(9), 811-817. [Link]
- Chen, X., et al. (2008). Synthesis of [18F]FPPRGD2.
- Hausner, S. H., et al. (2008). In vivo positron emission tomography (PET) imaging with an alphavbeta6 specific peptide radiolabeled using 18F-"click" chemistry: evaluation and comparison with the corresponding 4-[18F]fluorobenzoyl- and 2-[18F]fluoropropionyl-peptides. Journal of Medicinal Chemistry, 51(19), 5901-5904. [Link]
- Islam, E., Muzzioli, R., & Pisaneschi, F. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. [Link]
- Wheeler, K. T., et al. (2004). fluorobenzyl)-4-(3-bromophenyl) acetamide for imaging the sigma receptor status of tumors: comparison with [(18)F]FDG, and [(125)I]IUDR. Nuclear Medicine and Biology, 31(3), 325-336. [Link]
- Verdurand, M., et al. (2024). Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. Journal of Neurochemistry. [Link]
- Li, Z., et al. (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry, 65(1), 291-306. [Link]
Sources
- 1. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(3-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-(3-Fluorobenzyl)piperidine?
A1: The most prevalent and efficient method is the reductive amination of 4-piperidone with 3-fluorobenzaldehyde. This two-step, one-pot reaction involves the formation of an enamine intermediate, which is then reduced to the final product.[1] Alternative routes, such as the hydrogenation of 4-(3-fluorobenzyl)pyridine, are also employed, particularly for large-scale industrial production.[2]
Q2: My reductive amination yield is consistently low. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Inefficient Iminium Ion Formation: The initial condensation between 4-piperidone and 3-fluorobenzaldehyde to form the iminium ion is a critical equilibrium step. Sub-optimal pH can hinder this process.
-
Side Reactions of the Aldehyde: The reducing agent can directly reduce the 3-fluorobenzaldehyde to 3-fluorobenzyl alcohol, a common byproduct that consumes reagents and complicates purification.
-
Catalyst Deactivation: In catalytic hydrogenation routes, the Lewis basic piperidine nitrogen can poison the catalyst surface, leading to incomplete conversion.[3]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a mixture of starting materials and product.
Q3: I'm observing a significant amount of 3-fluorobenzyl alcohol as a byproduct. How can I minimize this?
A3: The formation of 3-fluorobenzyl alcohol is a result of the direct reduction of the starting aldehyde. To mitigate this, consider the following:
-
Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride for this reason.
-
Staged Addition of Reagents: Add the reducing agent portion-wise or after allowing the piperidone and aldehyde to stir for a period to favor iminium ion formation.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate iminium ion formation and reduce the rate of aldehyde reduction.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves:
-
Aqueous Workup: An initial extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and washes with water and brine will remove most inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts like 3-fluorobenzyl alcohol. A gradient elution system, for instance, starting with hexane and gradually increasing the polarity with ethyl acetate, is commonly used.[4]
-
Distillation: For larger scales, vacuum distillation can be a viable purification method if the product is thermally stable.
Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
Symptoms: TLC or GC-MS analysis shows significant amounts of unreacted 4-piperidone and/or 3-fluorobenzaldehyde.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Sub-optimal pH | Adjust the reaction pH to a mildly acidic range (5-6) using acetic acid. | The formation of the key iminium ion intermediate is acid-catalyzed. A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group of the aldehyde. |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C). | Reaction kinetics can be slow at room temperature. Providing more time and thermal energy can drive the equilibrium towards product formation. |
| Ineffective Reducing Agent | Switch to a more robust or suitable reducing agent. For instance, if using sodium borohydride with limited success, consider sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (in appropriate solvent systems). Borane-pyridine complexes have also been shown to be effective.[5] | Different reducing agents have varying reactivities and selectivities. STAB is particularly effective for reductive aminations as it is less likely to reduce the aldehyde directly.[6] |
| Catalyst Poisoning (Hydrogenation Route) | If using catalytic hydrogenation, consider using a more robust catalyst (e.g., Rh/C) or pretreating the substrate to protect the nitrogen.[2] | The lone pair of electrons on the piperidine nitrogen can strongly adsorb to the metal catalyst surface, blocking active sites and inhibiting the hydrogenation of the pyridine ring.[3] |
Problem 2: Excessive Byproduct Formation
Symptoms: Significant peaks corresponding to 3-fluorobenzyl alcohol or other unexpected species are observed in the crude reaction mixture analysis.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Non-selective Reduction | Employ a milder reducing agent like STAB. Alternatively, add the reducing agent slowly to the pre-formed iminium ion mixture. | The rate of reduction of the iminium ion is generally faster than that of the aldehyde. By controlling the concentration of the reducing agent, you can favor the desired reaction pathway. |
| Self-condensation of Aldehyde | Ensure the reaction is run at a suitable concentration and consider adding the aldehyde slowly to the piperidone solution. | Under certain conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation). |
| Over-alkylation | Use a 1:1 stoichiometry of the amine and aldehyde. | If an excess of the benzyl halide is used in an alkylation approach, there is a risk of forming a quaternary ammonium salt.[4] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Step-by-Step Methodology:
-
To a solution of 4-piperidone (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add acetic acid (1.1 eq).
-
Stir the mixture for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Catalytic Hydrogenation of 4-(3-Fluorobenzyl)pyridine
Step-by-Step Methodology:
-
Dissolve 4-(3-fluorobenzyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, such as 5% Rhodium on carbon (Rh/C) or Platinum oxide (PtO2), typically at a loading of 1-5 mol%.[2]
-
Place the reaction mixture in a high-pressure reactor (autoclave).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction to 50-80 °C and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC-MS or LC-MS.
-
Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed by distillation or chromatography.
Visualizing the Workflow
Caption: A typical workflow for the synthesis of this compound via reductive amination.
References
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Organic Chemistry Portal. (n.d.). Preparation of Piperidines.
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5732.
- Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2018(2), 284-297.
- Lee, S. Y., et al. (2007). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 34(4), 425-433.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Emmett, G. C., et al. (2005). Efficient Preparation of (3S)-3-(4-Fluorobenzyl)
- Kumar, R., et al. (2014). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1999-2005.
- Tárkányi, G., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(44), 8145-8147.
- European Patent Office. (2015). Substituted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2h)-one derivatives as poly (adp-ribose) polymerase.
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12563-12572.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
Sources
Technical Support Center: Synthesis of 4-(3-Fluorobenzyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-Fluorobenzyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of this compound, focusing on two primary synthetic routes: Reductive Amination and Direct Alkylation.
Route 1: Reductive Amination of 4-Piperidone with 3-Fluorobenzaldehyde
Reductive amination is a widely used method for constructing the C-N bond in this compound. It typically involves the reaction of 4-piperidone with 3-fluorobenzaldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ.
Diagram: Reductive Amination Pathway
Caption: General workflow for the reductive amination synthesis.
Question 1: Low yield of the desired product and recovery of starting materials.
Possible Cause: Incomplete formation of the iminium ion intermediate or inefficient reduction. The reactivity of the aldehyde can be lowered by the fluorine substituent.[2]
Troubleshooting Steps:
-
Optimize Reaction pH: The formation of the iminium ion is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal. The addition of a catalytic amount of acetic acid can facilitate the reaction.[2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion over the aldehyde.[3] If using a less selective reducing agent like sodium borohydride (NaBH₄), it's crucial to allow sufficient time for iminium ion formation before its addition.[2]
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. While some reactions proceed well at room temperature, gentle heating (40-60 °C) may be necessary to drive the formation of the iminium ion.[2]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used. A solvent selection guide can be a valuable resource for optimizing direct reductive amination processes.[4]
Question 2: Formation of a di-substituted byproduct, N-(3-Fluorobenzyl)-4-(3-fluorobenzylidene)piperidine.
Possible Cause: This side reaction can occur if the newly formed secondary amine (the product) reacts with another molecule of 3-fluorobenzaldehyde.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of 4-piperidone relative to 3-fluorobenzaldehyde to minimize the presence of unreacted aldehyde.
-
One-Pot Procedure: Employ a one-pot procedure where the reducing agent is present from the beginning (if using a selective reagent like NaBH(OAc)₃). This ensures the rapid reduction of the iminium ion as it forms, preventing further reaction.
Route 2: Direct Alkylation of Piperidine with a 3-Fluorobenzyl Halide
This classical approach involves the direct reaction of the piperidine nitrogen with an electrophilic 3-fluorobenzyl source, such as 3-fluorobenzyl bromide or chloride.[5]
Diagram: Direct Alkylation Pathway
Caption: Direct alkylation and potential overalkylation side reaction.
Question 3: Formation of a quaternary ammonium salt (over-alkylation).
Possible Cause: The product, this compound, is also a secondary amine and can react with another molecule of the 3-fluorobenzyl halide to form a quaternary ammonium salt. This is a common issue in N-alkylation reactions.[3]
Troubleshooting Steps:
-
Control Stoichiometry: Use an excess of piperidine relative to the 3-fluorobenzyl halide. This ensures that the halide is more likely to react with the starting piperidine rather than the product.
-
Slow Addition of Alkylating Agent: Adding the 3-fluorobenzyl halide slowly to the reaction mixture containing piperidine can help maintain a low concentration of the alkylating agent, thus minimizing over-alkylation.[6]
-
Choice of Base and Solvent: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically used to neutralize the hydrohalic acid formed during the reaction.[5][6] Solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are common.[6][7]
Question 4: Competing C-alkylation at the 3-position of the piperidine ring.
Possible Cause: While N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen atom, under certain conditions, C-alkylation can occur, particularly if an enamine intermediate is formed.
Troubleshooting Steps:
-
Reaction Conditions: This side reaction is less common under standard N-alkylation conditions. Avoiding strongly basic conditions that could lead to enamine formation is advisable. The regioselective 3-alkylation of piperidine typically requires specific methodologies to generate the enamide anion.[8]
-
Protecting Group Strategy: If C-alkylation is a persistent issue, consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc), performing the C-alkylation, and then deprotecting the nitrogen.
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
A1: Purification is typically achieved through column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexanes is often a good starting point.[9] Alternatively, acid-base extraction can be used to separate the basic product from non-basic impurities.
Q2: How can I confirm the identity and purity of my this compound?
A2: A combination of analytical techniques should be employed:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups.
-
Elemental Analysis: Determines the elemental composition of the compound.[5]
Q3: Are there any safety precautions I should be aware of?
A3: Yes. 3-Fluorobenzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Piperidine and its derivatives are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q4: Can a Wittig reaction be used as an alternative synthetic route?
A4: A Wittig-type reaction could be envisioned, for example, by reacting a suitable phosphonium ylide derived from a piperidine derivative with 3-fluorobenzaldehyde. While the Wittig reaction is a powerful tool for alkene synthesis, its application for this specific transformation may be less direct than reductive amination or direct alkylation.[10] The synthesis of the required phosphonium salt could add extra steps to the overall sequence.
III. Summary of Key Parameters
| Parameter | Reductive Amination | Direct Alkylation |
| Key Reagents | 4-Piperidone, 3-Fluorobenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Piperidine, 3-Fluorobenzyl Halide, Base (e.g., K₂CO₃) |
| Common Side Reactions | Formation of di-substituted byproducts | Over-alkylation (quaternary salt formation) |
| Key Optimization Factors | pH, choice of reducing agent, stoichiometry | Stoichiometry, slow addition of alkylating agent |
IV. References
-
Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 9, 2026, from [Link]
-
Emmett, G. C., Cain, G. A., Estrella, M. J., Holler, E. R., Piecara, J. S., Blum, A. M., Mical, A. J., Teleha, C. A., & Wacker, D. A. (2005). Efficient Preparation of (3S)-3-(4-Fluorobenzyl)piperidinium Mandelate. SYNTHESIS, 2005(01), 92–96. [Link]
-
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). Retrieved January 9, 2026, from [Link]
-
Phillips, R. C., Chu, J. C. K., Rafaniello, A. A., & Gaunt, M. J. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Phillips, R. C., Chu, J. C. K., Rafaniello, A. A., & Gaunt, M. J. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
House, H. O., Tefertiller, B. A., & Pitt, C. G. (1968). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a. The Journal of Organic Chemistry, 33(3), 935–941. [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(11), 4385. [Link]
-
A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2003). Tetrahedron Letters, 44(37), 7015-7016. [Link]
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine [Master's thesis, Old Dominion University]. ODU Digital Commons. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses, 101, 542–563. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2015). Journal of the Mexican Chemical Society, 59(3).
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). Archiv der Pharmazie, 351(11), 1800185. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry. [Link]
-
Lab 3 - Labflow. (n.d.). Retrieved January 9, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1785. [Link]
-
Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]
-
Double Reductive Amination and Selective Strecker Reaction of a D-Lyxaric Aldehyde: Synthesis of Diversely Functionalized 3,4,5-Trihydroxypiperidines. (2018). The Journal of Organic Chemistry, 83(17), 10179–10191. [Link]
-
O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, C. N., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2013). Part I: the development of the catalytic Wittig reaction. Angewandte Chemie International Edition in English, 52(46), 12130–12133. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6599. [Link]
-
Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. (2010). Journal of Chemical Research, 2010(10), 589-591. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
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- 10. storage-cdn.labflow.com [storage-cdn.labflow.com]
Technical Support Center: Synthesis of 4-(3-Fluorobenzyl)piperidine
A Guide to Preventing Di-alkylation and Optimizing Mono-alkylation
Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and field-proven protocols for the synthesis of 4-(3-Fluorobenzyl)piperidine, with a special focus on the critical challenge of preventing di-alkylation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a higher molecular weight byproduct in my synthesis of this compound. What is it likely to be?
A: In the N-alkylation of piperidine with a benzyl halide, the most common byproduct of higher molecular weight is the di-alkylated species, N,N-bis(3-fluorobenzyl)piperidinium halide. This occurs when a second molecule of the 3-fluorobenzyl halide reacts with the desired mono-alkylated product, this compound.
Q2: Why is di-alkylation a common problem in this synthesis?
A: The mono-alkylated product, this compound, is itself a secondary amine and remains nucleophilic. Therefore, it can compete with the starting piperidine for the alkylating agent. This competitive reaction is a common challenge in the N-alkylation of secondary amines.[1]
Q3: What are the primary synthetic strategies to favor mono-alkylation over di-alkylation?
A: There are two main strategies to achieve selective mono-alkylation:
-
Direct Alkylation under controlled conditions: This involves reacting piperidine with a 3-fluorobenzyl halide. Key parameters to control are stoichiometry, temperature, and the rate of addition of the alkylating agent.
-
Reductive Amination: This is often the more selective method and involves the reaction of piperidine with 3-fluorobenzaldehyde in the presence of a reducing agent. This method avoids the formation of over-alkylation products.[2]
Troubleshooting Guide: Tackling Di-alkylation and Other Common Issues
This section provides a question-and-answer formatted guide to troubleshoot specific experimental challenges.
Issue 1: High Levels of Di-alkylation Product Observed in Direct Alkylation
Q: Even when using a 1:1 molar ratio of piperidine to 3-fluorobenzyl halide, I'm getting more than 20% of the di-alkylated byproduct. What's going wrong?
A: The Causality: A 1:1 molar ratio is often insufficient to prevent di-alkylation because the product, this compound, can be as reactive, or even more reactive, than the starting piperidine. As the reaction progresses and the concentration of the product increases, it effectively competes for the remaining alkylating agent.
Solutions:
-
Increase the Excess of Piperidine: A common and effective strategy is to use a large excess of piperidine (e.g., 5 to 10 equivalents). This statistically favors the reaction of the 3-fluorobenzyl halide with the more abundant starting material.
-
Slow Addition of the Alkylating Agent: Instead of adding the 3-fluorobenzyl halide all at once, add it dropwise over a prolonged period (e.g., using a syringe pump) to a stirred solution of piperidine. This maintains a low concentration of the alkylating agent, minimizing the chance of it reacting with the already formed product.[3]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.
Issue 2: Difficulty in Separating this compound from the Di-alkylated Product
Q: My column chromatography separation of the mono- and di-alkylated products is poor. Are there better methods?
A: The Challenge: The di-alkylated product exists as a quaternary ammonium salt, which can have very different polarity and solubility compared to the desired tertiary amine product, but separation can still be challenging.
Troubleshooting Product Purification:
-
Liquid-Liquid Extraction: Before chromatography, perform a liquid-liquid extraction. The desired mono-alkylated product, being a tertiary amine, can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane) from an aqueous solution after basification (e.g., with NaHCO₃ or NaOH). The quaternary ammonium salt is highly polar and will preferentially remain in the aqueous layer.
-
Optimized Column Chromatography: If chromatography is necessary, consider using a more polar eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/methanol or dichloromethane/methanol) can be effective. The highly polar di-alkylated salt will likely remain at the baseline or require a very polar eluent to move.
-
Derivatization for Analysis: For analytical purposes (GC-MS or HPLC), derivatization can be employed to improve separation and detection. For instance, acylation of the unreacted piperidine and the mono-alkylated product can alter their retention times.
Issue 3: Low Yield in Reductive Amination
Q: I'm trying the reductive amination route with 3-fluorobenzaldehyde and piperidine but my yields are low. What are the critical parameters?
A: The Causality: Reductive amination is a robust method, but its success depends on the efficient formation of the iminium ion intermediate and its subsequent reduction.[4][5] The choice of reducing agent and reaction conditions are crucial.
Optimizing Reductive Amination:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and mild reducing agent for one-pot reductive aminations.[4][5][6][7] It is selective for the iminium ion over the aldehyde.
-
pH Control: The formation of the iminium ion is often catalyzed by mild acid. The reaction is typically carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), and sometimes a small amount of acetic acid is added to facilitate iminium ion formation.
-
Reaction Time and Temperature: These reactions are often run at room temperature and monitored by TLC or LC-MS until the starting materials are consumed.
Key Experimental Protocols
Protocol 1: Controlled Mono-alkylation using Excess Piperidine
This protocol aims to maximize the yield of the mono-alkylated product by leveraging a stoichiometric imbalance.
Materials:
-
Piperidine (10.0 eq.)
-
3-Fluorobenzyl chloride (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (anhydrous)
-
Syringe pump
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine (10.0 eq.) and anhydrous potassium carbonate (2.0 eq.) to anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
In a separate flask, prepare a solution of 3-fluorobenzyl chloride (1.0 eq.) in anhydrous acetonitrile.
-
Using a syringe pump, add the 3-fluorobenzyl chloride solution to the piperidine mixture dropwise over 4-6 hours.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the excess piperidine and acetonitrile.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: High-Selectivity Mono-alkylation via Reductive Amination
This protocol is the recommended method for achieving high selectivity and avoiding di-alkylation byproducts.[2][4]
Materials:
-
Piperidine (1.1 eq.)
-
3-Fluorobenzaldehyde (1.0 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzaldehyde (1.0 eq.) and piperidine (1.1 eq.) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Data Presentation
The choice of synthetic route significantly impacts the selectivity of the reaction. The following table summarizes expected outcomes based on the chosen methodology.
| Synthetic Method | Key Parameters | Expected Mono-alkylation Selectivity | Common Byproducts |
| Direct Alkylation | 1.2 eq. Piperidine, 1.0 eq. 3-Fluorobenzyl halide | Moderate to Low | N,N-bis(3-fluorobenzyl)piperidinium halide |
| Direct Alkylation | 5-10 eq. Piperidine, Slow addition of halide | High | Minimal di-alkylation product |
| Reductive Amination | 1.1 eq. Piperidine, 1.0 eq. 3-Fluorobenzaldehyde, NaBH(OAc)₃ | Very High (>95%) | Typically none or trace amounts |
Visualization of Reaction Pathways
Competition between Mono- and Di-alkylation in Direct Alkylation
Caption: Competing reaction pathways in direct N-alkylation.
Reductive Amination Workflow
Caption: Simplified workflow for reductive amination.
Analytical Methods for Monitoring and Purity Assessment
Accurate analysis of the reaction mixture is crucial for optimizing conditions and ensuring product purity.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid (for MS compatibility or to improve peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where the fluorobenzyl group absorbs (e.g., ~254 nm) is effective. The di-alkylated product, being a salt, may have a different retention time.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Analysis: GC-MS is excellent for identifying and quantifying the volatile components of the reaction mixture, including the starting materials and the mono-alkylated product. The di-alkylated quaternary salt is generally not volatile enough for GC analysis unless it undergoes in-situ degradation.
-
Fragmentation: The mass spectrum of this compound would be expected to show characteristic fragments resulting from cleavage of the benzyl group and fragmentation of the piperidine ring. The molecular ion peak would be a key identifier.
References
- Organic Chemistry Portal. (n.d.).
- Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 868(1), 71–76. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
- Myers, A. G. (n.d.).
- ResearchGate. (2017).
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Organic Reactions. (n.d.).
- Royal Society of Chemistry. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting poor solubility of 4-(3-Fluorobenzyl)piperidine
Technical Support Center: 4-(3-Fluorobenzyl)piperidine
A Guide to Overcoming Solubility Challenges in Experimental Research
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound is often preceded by solving fundamental challenges like aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, scientifically-grounded framework for troubleshooting and overcoming the solubility issues associated with this compound. We will move from foundational principles to practical, step-by-step protocols to ensure you can prepare stable, effective solutions for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling to dissolve this compound in my standard aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?
This is a common and expected observation based on the chemical structure of the molecule. The poor solubility at neutral pH stems from two core features:
-
Inherent Basicity: The piperidine ring contains a secondary amine nitrogen, making this compound a weak base.[1] In solutions with a pH significantly above its conjugate acid's pKa, the molecule will exist predominantly in its neutral, un-ionized free base form.
-
Lipophilicity: The addition of the fluorobenzyl group to the piperidine scaffold increases the molecule's lipophilicity (fat-solubility) compared to the parent piperidine molecule, which is miscible with water.[2][3] This nonpolar character further reduces its affinity for aqueous media.
At neutral or alkaline pH, the uncharged, lipophilic form of the molecule dominates, leading to very low aqueous solubility.
Q2: What is the most critical first step to improve the aqueous solubility of this compound?
pH Adjustment.
The solubility of ionizable compounds is fundamentally dependent on pH.[4][5] Since this compound is a weak base, its solubility can be dramatically increased by lowering the pH of the solvent.
The Mechanism: By acidifying the solution, you protonate the basic nitrogen on the piperidine ring. This forms a piperidinium salt, which is charged (ionized) and thus significantly more polar and water-soluble.[6] The equilibrium is shifted from the insoluble free base (B) to the soluble conjugate acid (BH⁺):
B + H₂O ⇌ BH⁺ + OH⁻
Lowering the pH (increasing H⁺ concentration) drives this equilibrium to the right, favoring the soluble, protonated form.
Experimental Protocols & Methodologies
Protocol 1: Systematic pH-Based Solubilization
This protocol provides a systematic approach to finding the optimal pH for dissolving your compound.
Objective: To prepare a clear, stable aqueous stock solution by identifying the minimum required acidity.
Materials:
-
This compound (free base)
-
Sterile, purified water (e.g., Milli-Q®)
-
Acidifying agent: 1 M Hydrochloric Acid (HCl)
-
pH meter or calibrated pH strips
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Initial Suspension: Weigh the desired amount of this compound and add it to a suitable volume of purified water to achieve the target concentration (e.g., 10 mg in 1 mL for a 10 mg/mL stock). The compound will likely form a fine suspension or oily residue.
-
Stepwise Acidification: While vigorously stirring or vortexing, add the 1 M HCl solution dropwise (e.g., 1-2 µL at a time).
-
Observe and Measure: After each addition, allow the solution to mix for 1-2 minutes. Observe for dissolution. If solid remains, check the pH of the solution.
-
Endpoint: Continue adding acid until the solution becomes completely clear. Record the final pH. This is your working pH for creating a stock solution at this concentration.
-
Best Practice: To ensure stability and prevent precipitation from localized pH changes, it is often recommended to lower the pH slightly further (e.g., by 0.2-0.5 pH units) after complete dissolution.
Q3: My compound dissolves at pH 4.5, but it crashes out of solution when I dilute it into my neutral cell culture medium (pH 7.4). How can I prevent this?
This is a classic problem of a pH shift causing precipitation. Your acidic stock solution is stable, but when a small volume is added to a large volume of buffered neutral medium, the medium's buffering capacity raises the pH back to ~7.4, converting the soluble salt back into the insoluble free base.
Troubleshooting Workflow for Dilution:
Caption: Logical workflow for troubleshooting precipitation upon dilution.
Solutions:
-
Lower the Final Concentration: The simplest solution is to ensure your final working concentration in the neutral medium is below the compound's intrinsic solubility limit at that pH. You may need to perform a solubility test at pH 7.4 to determine this limit.
-
Use a Co-solvent Stock: Preparing the initial stock solution in a water-miscible organic solvent, like Dimethyl Sulfoxide (DMSO) or ethanol, can help maintain solubility upon dilution.[4] These co-solvents can increase the solubility of the uncharged species even after the pH shifts. Caution: Always check the tolerance of your experimental system (e.g., cell line) to the final concentration of the co-solvent.
Q4: Should I be using the free base or a salt form of this compound?
For enhanced aqueous solubility and easier handling, using a pre-formed salt is highly recommended. [6][7]
Many piperidine-based compounds are commercially available as hydrochloride (HCl) salts.[8][9][10] These are solids where the piperidine nitrogen is already protonated.
-
Advantages of a Salt Form:
-
Improved Water Solubility: Salts are generally much more water-soluble than their corresponding free bases.[11]
-
Faster Dissolution Rate: Salt forms often dissolve more quickly, as described by the Noyes-Whitney equation, due to an increase in the saturation solubility (Cs) term.[7]
-
Enhanced Handling: They are typically crystalline solids that are easier to weigh and handle than the free base, which may be an oil or a low-melting-point solid.
-
If you only have the free base, you are essentially performing an in situ salt formation by following Protocol 1.
Data Summary & Advanced Strategies
Table 1: Solubility Enhancement Strategies & Considerations
| Strategy | Principle | Advantages | Disadvantages & Considerations |
| pH Adjustment | Converts the insoluble free base to a soluble protonated salt.[4] | Simple, effective, uses common lab reagents. | May not be suitable for pH-sensitive assays; precipitation can occur upon dilution into neutral buffers. |
| Co-solvents (e.g., DMSO, Ethanol, PEG 400) | Increases solubility by reducing the polarity of the aqueous solvent system.[4][5] | Effective for many lipophilic compounds; can prevent precipitation upon dilution. | Potential for solvent toxicity in biological systems; must calculate and control the final concentration. |
| Salt Formation (using HCl salt) | Provides the compound in its pre-ionized, highly soluble form.[6][7] | Significantly higher aqueous solubility and faster dissolution; improved handling properties. | May not be available commercially; requires synthesis or in situ formation. |
| Complexation (e.g., Cyclodextrins) | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule.[12] | Can significantly increase aqueous solubility without using organic co-solvents; reduces drug toxicity. | Requires specific excipients; can alter pharmacokinetic profiles. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[13] | Excellent for highly lipophilic (BCS Class II) compounds, especially for in vivo oral delivery. | Complex formulations requiring specialized development; not suitable for simple in vitro buffer solutions. |
Diagram 2: The Role of pH in Ionization and Solubility
This diagram illustrates the chemical equilibrium that governs the solubility of this compound.
Caption: Effect of pH on the ionization state and solubility of a weak base.
This guide provides a foundational framework for addressing the solubility of this compound. The key principle is to understand and manipulate its properties as a weak base. For most in vitro applications, careful pH adjustment or the use of a co-solvent system will be sufficient. For more advanced applications, particularly in vivo studies, utilizing a salt form or exploring formulation strategies may be necessary.
References
- Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical.
- Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Wikipedia. (n.d.). Piperidine. Wikipedia.
- Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya.
- Pharma's Almanac. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma's Almanac.
- National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
- National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Slideshare. (n.d.). Methods of solubility enhancements. Slideshare.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR.
- Academia.edu. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Academia.edu.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(3-Fluorobenzyl)piperidine
Welcome to the technical support guide for 4-(3-Fluorobenzyl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. The inherent basicity of the piperidine moiety, combined with potential synthesis-related impurities, presents unique challenges that require a systematic and well-understood approach. This guide provides field-proven troubleshooting advice and frequently asked questions to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the first step to a successful purification strategy.
-
Basicity: The piperidine nitrogen (pKa of the conjugate acid is ~11) is the most critical feature. It makes the compound highly basic, leading to strong interactions with acidic stationary phases like silica gel and dictating the use of acid-base extraction techniques.
-
Polarity: As a secondary amine with a fluorobenzyl group, the compound has moderate polarity. Its hydrochloride salt is significantly more polar and is often a crystalline solid, which can be advantageous for final purification steps.
-
Physical State: this compound can be a liquid or a semi-solid at room temperature, which can affect handling and loading onto a chromatography column.
-
Stability: Like many secondary amines, it can be susceptible to oxidation over time and can react with atmospheric carbon dioxide to form a carbonate salt.[1] Proper storage under an inert atmosphere is recommended.
Q2: What are the most common impurities I should anticipate from a typical synthesis?
A2: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reduction of the corresponding 4-(3-Fluorobenzyl)pyridine.[2][3]
-
Unreacted Starting Material: Incomplete reduction can leave residual 4-(3-Fluorobenzyl)pyridine.
-
Over-Alkylated Products: If the synthesis involves alkylation of piperidine, N-benzylated byproducts can form. For analogous piperazine syntheses, N,N-dibenzylated impurities are common.[4]
-
Reductive Amination Byproducts: If prepared via reductive amination, residual aldehyde or imine intermediates may be present.
-
Catalyst Residues: Residual hydrogenation catalysts (e.g., Palladium, Platinum) may be present and require specific filtration or purification steps.
Q3: What is a reliable, general workflow for purifying crude this compound?
A3: A multi-step approach is typically most effective. The following workflow provides a robust framework for isolating the compound with high purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Common Purification Issues
Problem: My compound is streaking severely on my silica gel TLC plate and column, resulting in poor separation and low recovery.
-
Probable Cause: The basic piperidine nitrogen is interacting ionically with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to significant tailing (streaking) and, in some cases, irreversible adsorption of the product to the stationary phase.
-
Solution:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic silanol groups. Add a small amount of a volatile amine base to your eluent system.
-
For hexane/ethyl acetate systems, add 0.5-1% triethylamine (TEA) .
-
For dichloromethane/methanol systems, add 0.5-1% of a 7N solution of ammonia in methanol .
-
-
Stationary Phase Choice: If tailing persists, consider switching to a less acidic stationary phase, such as neutral alumina. However, be aware that the activity grade of alumina can significantly impact retention and selectivity.
-
Sample Loading: For column chromatography, use dry loading. Pre-adsorb your crude material onto a small amount of silica gel (or Celite®), evaporate the solvent, and carefully load the resulting dry powder onto the top of your column. This often results in sharper bands.
-
Problem: My product co-elutes with an unknown impurity, even after optimizing the mobile phase.
-
Probable Cause: The impurity is structurally very similar to your target compound, possessing nearly identical polarity. This is common with positional isomers or byproducts like N-benzylpiperidine where the polarity difference is minimal.
-
Solution:
-
Alter Eluent Selectivity: Change the nature of the solvents in your mobile phase. If you are using a hexane/ethyl acetate system (where ethyl acetate is the polar component), switch to a dichloromethane/methanol system. The different solvent interactions (dipole-dipole vs. hydrogen bonding) can often resolve closely eluting spots.
-
Derivative Formation & Purification: Convert the mixture to the hydrochloride salt. The subtle structural differences between your product and the impurity may lead to significant differences in their crystal lattice energies, allowing for separation via recrystallization. After purification, the free base can be regenerated by treatment with an aqueous base (e.g., NaOH or K₂CO₃) and extraction.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative reverse-phase HPLC is a powerful tool. The different separation mechanism (hydrophobicity) can often resolve impurities that are inseparable on normal-phase silica.
-
Problem: During recrystallization, my compound separates as an oil instead of forming crystals.
-
Probable Cause: This phenomenon, known as "oiling out," occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a liquid phase before it can form an ordered crystal lattice.[5] This is often caused by using too little solvent, cooling the solution too rapidly, or the presence of impurities that disrupt crystallization.
-
Solution:
-
Optimize Solvent Volume: Re-heat the oiled-out mixture and add more hot solvent in small portions until the oil completely redissolves.
-
Reduce Cooling Rate: Allow the flask to cool slowly and undisturbed to room temperature on a benchtop (insulating the flask with glass wool can help). Only after it has reached room temperature should you transfer it to a refrigerator or ice bath.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a single seed crystal from a previous successful batch.
-
Change Solvent System: If oiling persists, the chosen solvent may be inappropriate. A two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol), then slowly add a "poor" anti-solvent (e.g., diethyl ether or hexane) at room temperature until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then cool slowly.[5]
-
Caption: Decision tree for troubleshooting compound tailing on silica gel.
Data & Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Eluent System (Starting Point) | Target Impurities Removed |
| Flash Chromatography | Silica Gel (230-400 mesh) | 98:2 to 90:10 Dichloromethane / Methanol (+1% NH₃ in MeOH) | Polar impurities, baseline material |
| Flash Chromatography | Silica Gel (230-400 mesh) | 80:20 to 50:50 Hexane / Ethyl Acetate (+1% TEA) | Non-polar impurities, starting materials |
| Preparative HPLC | Reverse Phase C18 | Acetonitrile / Water (+0.1% TFA or Formic Acid)* | Closely-eluting isomers, hard-to-separate byproducts |
*Note: After reverse-phase HPLC with an acidic modifier, the product will be isolated as its corresponding salt (e.g., TFA salt). Neutralization and extraction are required to recover the free base.
Protocol 1: Flash Column Chromatography (Base-Modified Eluent)
-
Column Preparation: Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight). Pack the column as a slurry using your initial, low-polarity mobile phase (e.g., 98:2 DCM/MeOH + 1% NH₃/MeOH).
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel (approx. 1-2x the weight of your crude material). Add the solution of your compound to the silica, and evaporate the solvent completely using a rotary evaporator to create a free-flowing powder.
-
Elution: Carefully layer the dry-loaded sample onto the top of the packed column. Begin elution with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 2% MeOH to 10% MeOH over 10-15 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with a potassium permanganate dip, which is highly effective for visualizing amines.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporate with dichloromethane or ethyl acetate to remove residual triethylamine if used.
Protocol 2: Conversion to and Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free base (1.0 eq) in anhydrous diethyl ether or ethyl acetate (approx. 10-20 mL per gram). While stirring, add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise. A white precipitate should form immediately.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.
-
Recrystallization: Transfer the crude HCl salt to a clean flask. Add a minimal amount of a hot solvent, such as isopropanol or ethanol, until the solid just dissolves.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator for several hours to complete crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PubMed. (n.d.). No-carrier-added (4-fluoro-3-[131I]iodobenzyl)guanidine and (3-[211At]astato-4....
- European Patent Office. (n.d.). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 4-(3-Fluorobenzyl)piperidine reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-(3-Fluorobenzyl)piperidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those arising from steric hindrance, a critical factor influencing the reactivity of this versatile scaffold.
Introduction: Understanding the Challenge of Steric Hindrance
The this compound moiety is a valuable building block in medicinal chemistry. However, the piperidine nitrogen, a secondary amine, presents a sterically congested environment. This congestion is primarily due to the axial and equatorial protons at the C2 and C6 positions of the piperidine ring and the bulky 4-position substituent. This steric bulk can significantly impede the approach of reagents, leading to sluggish or incomplete reactions, and often requires carefully optimized conditions to achieve desired outcomes.[1][2][3]
This guide is structured by common reaction types to help you quickly navigate to the specific issue you are encountering.
Section 1: N-Alkylation Reactions
N-alkylation is a fundamental transformation for this scaffold, yet it is frequently plagued by issues of low conversion and side-product formation.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: My N-alkylation with a primary alkyl halide is extremely slow and gives a low yield. What is the primary cause?
A1: The slow reaction rate is a classic sign of steric hindrance at the piperidine nitrogen. The bulky 4-(3-fluorobenzyl) group and the piperidine ring itself obstruct the ideal trajectory for the nucleophilic attack on the alkyl halide (an SN2 reaction).[2][3] Furthermore, as the reaction proceeds, the formation of the H-X byproduct (e.g., HBr, HCl) protonates the starting piperidine, converting the nucleophile into a non-nucleophilic ammonium salt and effectively halting the reaction.[4]
Q2: I'm observing the formation of a quaternary ammonium salt. How can I prevent this over-alkylation?
A2: Quaternary salt formation occurs when the product, a tertiary amine, competes with the starting secondary amine for the alkyl halide.[5] This is common when the reaction is pushed too hard with heat or when there is a high local concentration of the alkylating agent. The best prevention is to control the stoichiometry and addition rate of the electrophile.[4]
Troubleshooting Guide: N-Alkylation
Problem: Low Conversion / No Reaction
This is the most common failure mode, directly attributable to steric hindrance and improper reaction setup.
Workflow for Troubleshooting Low Conversion in N-Alkylation
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Detailed Protocols & Explanations
-
Choice of Base is Critical: The primary role of the base is to scavenge the acid byproduct. A bulky, non-nucleophilic base is essential to prevent it from competing with the piperidine.
-
Why it works: Bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are heterogeneous and provide a solid surface for the reaction, while hindered organic bases like diisopropylethylamine (DIPEA) are soluble but too bulky to act as nucleophiles themselves.
-
-
Solvent and Temperature Optimization: Sterically hindered reactions often require more energy to overcome the activation barrier.
-
Solvent: Switch from less polar solvents like THF or acetonitrile to polar aprotic solvents like DMF or DMSO. These solvents can better stabilize charged intermediates and transition states, accelerating SN2 reactions.[1]
-
Temperature: Increasing the temperature is a straightforward way to increase the reaction rate. For stubborn cases, microwave irradiation is a highly effective technique.[6][7] Microwave heating provides rapid and uniform energy delivery, often dramatically reducing reaction times from hours to minutes and improving yields for hindered transformations.[8][9]
-
-
Activating the Electrophile: If the alkylating agent is an alkyl chloride, its reactivity is lower than that of bromides or iodides.
-
Finkelstein Reaction: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This in-situ converts the alkyl chloride/bromide to the more reactive alkyl iodide, which then reacts faster with the piperidine.
-
| Parameter | Standard Condition | Optimized for Steric Hindrance | Rationale |
| Base | Triethylamine (TEA) | K₂CO₃, Cs₂CO₃, DIPEA | Prevents base from acting as a competing nucleophile. |
| Solvent | Acetonitrile, THF | DMF, DMSO | Polar aprotic solvents stabilize the transition state.[1] |
| Temperature | Room Temp to 60 °C | 80-120 °C or Microwave (100-150 °C) | Provides sufficient energy to overcome the activation barrier.[6][7] |
| Electrophile | Alkyl Chloride | Alkyl Bromide, Iodide, or Tosylate | Increases the reactivity of the electrophile. |
Table 1. Recommended condition adjustments for N-alkylation.
Section 2: N-Acylation Reactions
Forming an amide bond via N-acylation is generally more facile than N-alkylation but can still fail with particularly bulky acylating agents or suboptimal conditions.
Frequently Asked Questions (FAQs): N-Acylation
Q1: My acylation with an acyl chloride is incomplete, even with a base like triethylamine.
A1: While the piperidine nitrogen is still sterically hindered, the reactivity of acyl chlorides is very high. Incomplete conversion is often due to the formation of triethylammonium hydrochloride, which can precipitate and coat the starting materials, or the base may not be strong enough to fully deprotonate the piperidinium salt that forms. Using a stronger, non-nucleophilic base or a different acylating agent can solve this.[5][10][11]
Q2: Can I use a carboxylic acid directly with a coupling agent like EDC?
A2: Yes, this is a very common and effective method. Standard peptide coupling conditions (e.g., EDC/HOBt, HATU, PyBOP) are designed to work with a wide range of amines. For a hindered amine like this compound, using a more potent activating agent like HATU with a non-nucleophilic base like DIPEA in a polar solvent like DMF is a robust starting point.
Troubleshooting Guide: N-Acylation
Problem: Incomplete Acylation or Hydrolysis of Acyl Chloride
Decision Tree for Selecting N-Acylation Conditions
Caption: Decision tree for selecting appropriate N-acylation conditions.
Recommended Protocol: Robust Amide Coupling
For a reliable, high-yielding acylation, especially with a hindered carboxylic acid, a modern coupling agent is recommended.
-
Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and this compound (1.2 equiv) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the consumption of the carboxylic acid by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Why it works: HATU is a highly efficient coupling reagent that forms a very reactive activated ester intermediate. DIPEA is a strong, non-nucleophilic base that facilitates the deprotonation of the piperidinium ion without interfering in the reaction.[5]
Section 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
Coupling the piperidine with an aryl halide or triflate is a powerful method for creating complex molecules but is exquisitely sensitive to steric effects.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction with an aryl bromide is giving me mostly starting material and some dehalogenated arene. What's wrong?
A1: This outcome points to a catalytic cycle that is failing, likely at the reductive elimination step. For hindered secondary amines, the formation of the C-N bond from the palladium intermediate can be slow.[12][13] If this step is slower than competing side reactions, such as β-hydride elimination from the amido-complex or reductive dehalogenation, you will see poor product formation. The solution lies in choosing a ligand that specifically accelerates reductive elimination.[14][15]
Q2: Which generation of Buchwald-Hartwig ligand is best for this substrate?
A2: For sterically hindered secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[14][16] Ligands like RuPhos , XPhos , or BrettPhos are specifically designed to promote the coupling of challenging substrates. They create a sterically crowded coordination sphere around the palladium center that forces the aryl and amino groups into proximity, thereby promoting the desired reductive elimination step.[12][17]
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Low Yield and/or Dominant Side Reactions
Key Factors in Buchwald-Hartwig Success
Caption: Interplay of key components for a successful Buchwald-Hartwig reaction.
| Parameter | Standard Condition | Optimized for Steric Hindrance | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Standard precursors are generally effective. |
| Ligand | P(t-Bu)₃, SPhos | RuPhos , XPhos , BrettPhos | Bulky biaryl phosphines are essential for hindered substrates.[12][14][16] |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu , K₃PO₄ , LHMDS | A stronger, non-coordinating base is needed to deprotonate the amine complex.[15][18] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane (ensure strictly anhydrous) | Anhydrous, non-coordinating solvents are critical for catalyst stability. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures are often required to drive the reaction to completion. |
Table 2. Recommended condition adjustments for Buchwald-Hartwig amination.
Experimental Protocol: Coupling with an Aryl Bromide
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a bulky phosphine ligand (e.g., RuPhos, 2-4 mol %), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), and the base (e.g., NaOtBu, 1.4 equiv) to a vial or reaction tube.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate, dry, and purify by chromatography.
-
Trustworthiness Check: A small aliquot of the reaction mixture can be taken after 1-2 hours. A rapid LC-MS analysis should show some product formation. If none is observed, it may indicate a fundamental issue with reagent quality (e.g., wet solvent, poor quality base).
References
- FasterCapital.
- Nature Communications. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
- Wikipedia.
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [Link]
- SciSpace. C–H Functionalization of Amines via Alkene-Derived Nucleophiles through Cooperative Action of Chiral and Achiral Lewis Acid Ca. [Link]
- Taylor & Francis Group. Microwave Assisted Organic Synthesis. [Link]
- Chemistry LibreTexts.
- ResearchGate. (PDF) Microwave-assisted heterocyclic synthesis. [Link]
- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- Organic Chemistry Portal. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
- organic-reaction.com.
- ResearchGate. Microwave-Assisted Synthesis and Transformations of Sterically Hindered 3-(5Tetrazolyl)pyridines | Request PDF. [Link]
- Marcel Dekker, Inc. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
- ResearchGate. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. [Link]
- NIH.
- ResearchGate. How to overcome Steric Hindrance? [Link]
- PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
- NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. [Link]
- University of Bath.
- ResearchGate.
- YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]
- PubMed Central.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- PubMed.
- ResearchGate.
- ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]
- NIH.
- ResearchGate.
- MDPI.
- NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
- Wikipedia. Substituted phenethylamine. [Link]
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Technical Support Center: Optimizing Synthesis of 4-(3-Fluorobenzyl)piperidine Analogs
Welcome to the technical support center for the synthesis and optimization of 4-(3-fluorobenzyl)piperidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a 3-fluorobenzyl moiety can significantly influence the pharmacological properties of the final molecule.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your synthetic workflow and enhance experimental success.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound analogs, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield in Reductive Amination
Question: I am performing a reductive amination between piperidine-4-one and 3-fluorobenzyl bromide, followed by reduction, but I am observing very low yields or no desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in reductive amination are a common hurdle. The root cause often lies in one of several key stages of the reaction: imine/enamine formation, the reduction step, or the quality of reagents.[3][4]
Potential Causes & Recommended Solutions:
-
Inefficient Imine/Enamine Formation: The equilibrium between the piperidone, the benzylamine, and the corresponding iminium ion intermediate may not be favorable.[3]
-
Solution: Employ a dehydrating agent to drive the equilibrium forward. Powdered 4Å molecular sieves are a practical choice. For more stubborn cases, consider a Dean-Stark apparatus with an azeotrope-forming solvent like toluene to remove water before the addition of the reducing agent.[3]
-
-
Suboptimal pH: The reaction pH is critical. A pH that is too low can lead to the decomposition of the hydride reducing agent, while a pH that is too high will slow down the formation of the iminium ion.[3]
-
Solution: When using sodium cyanoborohydride (NaBH₃CN), it is advisable to buffer the reaction to a pH of 4-6 with acetic acid. For reactions with sodium triacetoxyborohydride (STAB), explicit pH control is often unnecessary as the acetic acid byproduct can help catalyze the reaction.[3]
-
-
Reagent Quality: The purity and activity of your starting materials, especially the reducing agent, are paramount.
-
Solution: Always use freshly opened or properly stored reducing agents. Verify the purity of your piperidone and 3-fluorobenzyl bromide via techniques like NMR or GC-MS before starting the reaction.[3]
-
-
Steric Hindrance: While less common with this specific substrate, bulky protecting groups on the piperidine nitrogen can impede the reaction.
-
Solution: If applicable, consider using a less sterically demanding protecting group. Increasing the reaction temperature or extending the reaction time can also help overcome steric barriers.[3]
-
Issue 2: Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, and NMR analysis of the crude product indicates the presence of several side products. What are the common side products in this synthesis and how can I minimize their formation?
Answer:
The formation of side products can complicate purification and reduce the overall yield. Common culprits include over-alkylation, byproducts from the reducing agent, and impurities from starting materials.
Common Side Products & Mitigation Strategies:
-
N,N-Dialkylation (Quaternary Ammonium Salt Formation): The secondary amine of the piperidine product can react further with the 3-fluorobenzyl bromide, leading to the formation of a quaternary ammonium salt.[5]
-
Mitigation:
-
Control Stoichiometry: Use the piperidine as the limiting reagent and add the 3-fluorobenzyl bromide slowly to the reaction mixture, for instance, using a syringe pump.[5]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[3]
-
Hindered Base: Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing in the alkylation.[3]
-
-
-
Over-reduction of the Benzyl Moiety: While less common with borohydride reagents, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the aromatic ring.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the reductive amination to synthesize this compound?
The choice of solvent can significantly impact the reaction outcome.[7][8] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations using STAB.[3][8] Tetrahydrofuran (THF) is another viable option.[3] For reactions involving NaBH₃CN, methanol is often employed.[4] It is advisable to avoid protic solvents like methanol when using STAB, as they can react with the reagent.
| Solvent | Common Reducing Agent | Key Considerations |
| Dichloromethane (DCM) | STAB | Good solubility for many substrates, volatile and easy to remove. |
| 1,2-Dichloroethane (DCE) | STAB | Higher boiling point than DCM, which can be useful for less reactive substrates. |
| Tetrahydrofuran (THF) | STAB, NaBH₃CN | Aprotic ether, generally a good solvent for a wide range of organic reactions.[3] |
| Methanol (MeOH) | NaBH₃CN | Protic solvent, suitable for borohydride reductions.[4] |
Q2: How do I choose the right reducing agent for my reaction?
Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations due to its mild nature and tolerance of slightly acidic conditions, which favor iminium ion formation.[3][9] Sodium cyanoborohydride (NaBH₃CN) is another effective option but is more toxic and requires careful pH control.[3][4] For a greener approach, catalytic hydrogenation (e.g., H₂, Pd/C) can be considered, although it may require optimization of catalyst, pressure, and temperature.[4][6]
Q3: My final product is difficult to purify. What are the best practices for purifying this compound analogs?
The basic nature of the piperidine nitrogen can make purification challenging.
-
Acid-Base Extraction: An effective initial purification step is an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to protonate the basic piperidine, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Column Chromatography: If further purification is needed, column chromatography on silica gel is a standard method. A mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), can help prevent tailing of the basic amine product on the acidic silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes with triethylamine) is often effective.
Section 3: Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Piperidine-4-one hydrochloride
-
3-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of piperidine-4-one hydrochloride (1.0 eq.) in DCM, add triethylamine (1.1 eq.) and stir for 10 minutes at room temperature.
-
Add 3-fluorobenzaldehyde (1.05 eq.) to the mixture and stir for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.[9] The reaction is typically exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in the FAQ section.
Section 4: Visualizations
General Reductive Amination Workflow
Caption: Reductive amination workflow for this compound synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in reductive amination.
References
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-substituted piperidines.
- BenchChem. (2025). Application Notes and Protocols for Parallel Synthesis Utilizing (S)-3-(4-Fluorobenzyl)piperidine.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI.
- Nevado, C., et al. (n.d.).
- ResearchGate. (2017).
- Pasumansky, L., et al. (2006). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. Louisiana Tech University.
- DTIC. (1986). Piperidine Synthesis.
- WordPress. (n.d.).
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chem.latech.edu [chem.latech.edu]
- 8. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 4-(3-Fluorobenzyl)piperidine Synthesis
Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting and identifying common byproducts encountered during the synthesis of 4-(3-Fluorobenzyl)piperidine. We have structured this center in a practical question-and-answer format to address specific experimental challenges, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture from the N-alkylation of piperidine with 3-fluorobenzyl bromide shows a significant, less polar spot on TLC and a high molecular weight peak in LC-MS that isn't my product. What is it?
A1: This is a classic sign of over-alkylation, a common side reaction in the N-alkylation of amines.[1] The target product, this compound, is a secondary amine which can be more nucleophilic than the starting piperidine under certain conditions. It can react with another molecule of 3-fluorobenzyl bromide to form the tertiary amine, 1,4-bis(3-fluorobenzyl)piperidine .
Root Cause Analysis:
-
Stoichiometry: Using an excess of the alkylating agent (3-fluorobenzyl bromide) strongly favors the formation of the di-alkylated byproduct.[1]
-
Reaction Conditions: Higher temperatures and prolonged reaction times can increase the rate of the second alkylation step.
Troubleshooting and Mitigation:
-
Control Stoichiometry: Use a slight excess of piperidine relative to the 3-fluorobenzyl bromide.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which favors the initial mono-alkylation.[2]
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.
Identification Protocol:
-
Mass Spectrometry (ESI-MS): Look for a molecular ion peak [M+H]⁺ at m/z ≈ 316.17, corresponding to the molecular formula C₂₀H₂₃F₂N.
-
¹H NMR: The spectrum will be more complex than the desired product. Expect to see two distinct sets of signals for the non-equivalent 3-fluorobenzyl groups, likely including two benzylic CH₂ signals. The integration of the aromatic region (8 protons) to the benzylic region (4 protons) will be a key indicator.
Q2: I'm performing a reductive amination of 4-piperidone with 3-fluorobenzylamine and see a byproduct with a mass corresponding to the starting amine. Why is my reaction failing?
A2: This scenario points to issues with the initial condensation step to form the enamine or subsequent reduction. However, a more common route is the reductive amination between piperidine and 3-fluorobenzaldehyde . In this case, observing a byproduct with a mass of 126.11 g/mol (C₇H₇FO) suggests the formation of 3-fluorobenzyl alcohol .
Root Cause Analysis:
-
Reducing Agent Selection: The use of a powerful, non-selective reducing agent (e.g., sodium borohydride) can lead to the premature reduction of the aldehyde to an alcohol before it has a chance to form the iminium ion intermediate with piperidine.[3]
-
Reaction pH: The formation of the iminium ion is pH-dependent. If the conditions are not weakly acidic, the equilibrium may not favor the iminium intermediate, leaving the aldehyde susceptible to reduction.[3]
Troubleshooting and Mitigation:
-
Use a Selective Reducing Agent: Employ sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder reagent that selectively reduces the iminium ion over the aldehyde, dramatically minimizing alcohol byproduct formation.[2][4]
-
Optimize pH: The reaction is often catalyzed by a small amount of acetic acid to facilitate iminium ion formation without excessively neutralizing the amine.[3]
-
Stepwise Procedure: Consider a two-step approach where you first form the imine/iminium ion by mixing the aldehyde and amine (often with a dehydrating agent), and then add the reducing agent.[5]
Identification Protocol:
-
GC-MS: Compare the retention time and fragmentation pattern of the unknown peak with a commercial standard of 3-fluorobenzyl alcohol.
-
¹H NMR: In the crude reaction mixture, look for a characteristic singlet for the benzylic CH₂ of the alcohol at approximately δ 4.6-4.7 ppm and a broad singlet for the hydroxyl proton.
Byproduct Identification Workflow
The following workflow provides a systematic approach to identifying unknown impurities in your synthesis of this compound.
Caption: Systematic workflow for byproduct identification.
Common Synthetic Pathways and Their Associated Byproducts
The two primary synthetic routes to this compound each have a unique profile of potential side reactions. Understanding these pathways is key to proactive troubleshooting.
Pathway 1: N-Alkylation
Caption: N-Alkylation pathway and over-alkylation side reaction.
Pathway 2: Reductive Amination
Caption: Reductive amination pathways.
Summary of Potential Byproducts
The table below summarizes the most probable byproducts, their common origin, and key analytical data for rapid identification.
| Byproduct Name | Common Synthetic Route | Molecular Formula | MW ( g/mol ) | Key Analytical Signature (¹H NMR or MS) |
| 1,4-bis(3-Fluorobenzyl)piperidine | N-Alkylation | C₂₀H₂₃F₂N | 315.40 | MS (ESI+): m/z 316.17 [M+H]⁺ |
| 3-Fluorobenzyl Alcohol | Reductive Amination | C₇H₇FO | 126.13 | ¹H NMR: Singlet ~δ 4.6-4.7 ppm (Ar-CH₂ -OH) |
| Unreacted Piperidine | Both | C₅H₁₁N | 85.15 | Volatile; detectable by GC-MS. |
| Unreacted 3-Fluorobenzaldehyde | Reductive Amination | C₇H₅FO | 124.11 | ¹H NMR: Aldehyde proton singlet ~δ 9.9-10.0 ppm |
| bis(3-Fluorobenzyl) Ether | N-Alkylation | C₁₄H₁₂F₂O | 234.24 | Formed from hydrolysis of alkyl halide then condensation. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Byproduct Analysis by GC-MS
This protocol is designed to analyze a crude reaction mixture to identify volatile byproducts like unreacted starting materials and 3-fluorobenzyl alcohol.
-
Quench Reaction: Take a ~50 µL aliquot of the crude reaction mixture and quench it by diluting it into 1 mL of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with 1 mL of ethyl acetate. Vigorously vortex for 30 seconds and centrifuge to separate the layers.
-
Sample Preparation: Carefully transfer the top organic layer (ethyl acetate) to a clean GC vial.
-
Analysis: Inject 1 µL of the sample onto a standard non-polar GC column (e.g., DB-5 or equivalent) coupled to a mass spectrometer.
-
Data Interpretation: Compare the mass spectra of eluted peaks against a spectral library (e.g., NIST) and known standards to identify components.
Protocol 2: NMR Analysis for Structural Confirmation
This protocol is for analyzing a purified byproduct to confirm its structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to chemical shifts, splitting patterns (coupling constants), and integration values, particularly in the aromatic and benzylic regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. For fluorinated compounds, observe the characteristic C-F coupling constants, which are invaluable for assigning carbons on the aromatic ring.
-
2D NMR (Optional but Recommended): If the structure is ambiguous, acquire 2D NMR spectra such as COSY (to identify proton-proton correlations) and HSQC/HMBC (to identify proton-carbon correlations) for definitive structural elucidation.
References
- BenchChem. (2025).
- Organic Chemistry Portal. (2024).
- Wikipedia. (2023).
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- Myers, A. (n.d.).
- BenchChem. (2025).
- Royal Society of Chemistry. (2013).
- ResearchGate. (2017).
Sources
Technical Support Center: Managing Reaction Exotherms in 4-(3-Fluorobenzyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-(3-fluorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical aspect of reaction exotherms during this synthesis. The information herein is structured to address specific issues you may encounter, explaining the causality behind experimental choices and providing validated protocols to ensure both safety and success in your work.
Introduction: The Criticality of Exotherm Management
The synthesis of this compound, a valuable building block in medicinal chemistry, most commonly proceeds via a reductive amination reaction.[1][2] This process, while efficient, involves highly energetic reagents and exothermic steps that demand rigorous control to prevent thermal runaways. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in hazardous situations.[3] This guide provides a focused Q&A-style approach to troubleshoot and manage these thermal risks effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reductive amination reaction is showing a significant and rapid temperature increase after adding the reducing agent. What is happening and how can I control it?
Answer:
This is a classic sign of an uncontrolled exotherm, which is inherent to the reduction step of the reductive amination process. The primary cause is the rapid reaction of the reducing agent, typically a borohydride derivative, with the iminium ion intermediate. The heat of reaction for reductions involving sodium borohydride can be substantial.[4]
Causality Explained:
The synthesis of this compound via reductive amination involves two key stages:
-
Imine/Iminium Ion Formation: 3-Fluorobenzaldehyde and piperidine react to form a carbinolamine intermediate, which then dehydrates to an imine. In the presence of an acid catalyst, this imine is protonated to form a more reactive iminium ion.[5] This initial step is generally less exothermic.
-
Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄), is introduced to reduce the iminium ion to the final this compound product.[6][7][8] This reduction step is highly exothermic.
The rapid temperature spike you are observing is due to the fast kinetics of the reduction once the reducing agent is added. If the reducing agent is added too quickly or if the reaction vessel's cooling is insufficient, the heat generated will accumulate, leading to a dangerous temperature rise.
Troubleshooting Protocol: Implementing Controlled Reagent Addition
-
Pre-cool the Reaction Mixture: Before adding the reducing agent, cool the solution containing the 3-fluorobenzaldehyde, piperidine, and any acid catalyst to 0-5 °C using an ice bath.
-
Portion-wise or Slow Addition: Do not add the reducing agent all at once.
-
For Solid Reagents (e.g., STAB): Add the solid in small portions over a period of 30-60 minutes. Monitor the internal temperature closely with a calibrated thermometer. Do not add the next portion until the temperature from the previous addition has stabilized or started to decrease.
-
For Liquid Reagents or Solutions: If using a solution of the reducing agent, add it dropwise via an addition funnel. The rate of addition should be adjusted to maintain the internal temperature within a safe, predetermined range (e.g., below 10 °C).
-
-
Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to promote heat transfer to the cooling bath and to prevent localized "hot spots" where the reaction may be proceeding faster.
-
Adequate Cooling Capacity: For larger scale reactions, ensure your cooling system (e.g., cryostat, large ice bath) has sufficient capacity to absorb the total expected heat evolution.
Question 2: I am considering using Sodium Borohydride (NaBH₄) instead of Sodium Triacetoxyborohydride (STAB) for cost reasons. What are the exotherm-related risks?
Answer:
While sodium borohydride (NaBH₄) is a potent and cost-effective reducing agent, its use in a one-pot reductive amination presents a higher risk of a dangerous exotherm compared to STAB.
Causality Explained:
The key difference lies in the reactivity and selectivity of these two reagents:
-
Sodium Triacetoxyborohydride (STAB): The three electron-withdrawing acetoxy groups on STAB moderate its reactivity.[6][7] It is a milder reducing agent that selectively reduces the iminium ion much faster than it reduces the starting aldehyde.[8] This allows for a "one-pot" procedure where all reactants can be mixed, as the reduction of the aldehyde is slow.[6]
-
Sodium Borohydride (NaBH₄): This is a much stronger reducing agent and can readily reduce both the starting 3-fluorobenzaldehyde and the intermediate iminium ion.[9] If NaBH₄ is added to a mixture of the aldehyde and amine, it can simultaneously reduce the aldehyde to 3-fluorobenzyl alcohol, a competing and highly exothermic side reaction. This parallel reaction significantly increases the total heat output in a short period.
Risk Mitigation Strategy: Two-Step Protocol for NaBH₄
If you must use NaBH₄, you cannot perform a one-pot reaction. You must separate the imine formation from the reduction step:
-
Step 1: Imine Formation:
-
Dissolve 3-fluorobenzaldehyde and piperidine in a suitable solvent (e.g., methanol, ethanol).
-
Stir the mixture at room temperature for a sufficient time (e.g., 1-2 hours) to ensure the formation of the imine is as complete as possible. Water removal using a Dean-Stark trap or molecular sieves can drive this equilibrium forward.
-
-
Step 2: Controlled Reduction:
-
Cool the solution containing the pre-formed imine to 0-5 °C.
-
Slowly and portion-wise add the solid NaBH₄, carefully monitoring the temperature as described in the previous answer. The reaction of NaBH₄ in alcoholic solvents can also generate hydrogen gas, which needs to be safely vented.[10]
-
The following diagram illustrates the decision-making process for reagent addition:
Caption: Emergency response steps for a thermal runaway event.
Detailed Emergency Steps:
-
Stop Reagent Addition: Immediately cease adding the reducing agent.
-
Enhance Cooling: If using an ice-water bath, add more ice and salt. If available, switch to a more potent cooling bath like dry ice/acetone or dry ice/isopropanol.
-
Alert and Evacuate: Inform your supervisor and nearby colleagues immediately. If the temperature continues to climb uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
-
Quenching (Use with Extreme Caution): This is a last resort and can be dangerous. If you are trained and it is deemed safe, a slow, controlled addition of a pre-chilled quenching agent (e.g., acetic acid or acetone to consume excess hydride) can be attempted. This may itself cause a rapid release of gas and heat and should only be done behind a blast shield.
References
- Duggan, P. J., Johnson, A. A., & Rogers, R. L. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
- Reddit. (2022). NaBH4 reaction driven to completion by heating? r/OrganicChemistry.
- Kawabata, T., et al. (2010). Safety Evaluation of Sodium Borohydride in Dimethylacetamide. Organic Process Research & Development, 14(5), 1183–1188.
- Szabo-Scandic. (n.d.). Sodium borohydride Safety Data Sheet.
- National Institutes of Health. (2023). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports.
- Royal Society of Chemistry. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics.
- ResearchGate. (1982). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
- ResearchGate. (2010). Safety Evaluation of Sodium Borohydride in Dimethylacetamide.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
- Reddit. (2023). Does piperidine work in reductive amination like this? r/chemhelp.
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
- Chemistry Steps. (n.d.). Reductive Amination.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- National Institutes of Health. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction. ACS Chemical Biology.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. icheme.org [icheme.org]
- 5. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for 4-(3-Fluorobenzyl)piperidine Synthesis
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Fluorobenzyl)piperidine. Our focus is on the critical aspect of catalyst selection to ensure high yield, purity, and process efficiency.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of this compound, with a focus on catalytic reductive amination and cross-coupling reactions.
Issue 1: Low Yield in Reductive Amination of 3-Fluorobenzaldehyde with Piperidine
Question: My reductive amination reaction using 3-fluorobenzaldehyde and piperidine is resulting in a low yield of this compound. I am using a Palladium on Carbon (Pd/C) catalyst. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Pd/C-catalyzed reductive aminations can stem from several factors. Let's break down the potential causes and solutions:
-
Catalyst Deactivation: The surface of the palladium catalyst can be poisoned by impurities in the reactants or solvent. Additionally, the amine substrate or the product itself can sometimes chelate with the metal, leading to deactivation.
-
Troubleshooting:
-
Substrate/Solvent Purity: Ensure the 3-fluorobenzaldehyde and piperidine are of high purity. Use anhydrous solvents to prevent side reactions.
-
Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to more side reactions. A typical starting point for Pd/C is 5-10 mol %.
-
Alternative Catalysts: Consider switching to a different catalyst system that is more robust. For instance, platinum-based catalysts like PtO2 (Adam's catalyst) can sometimes be more effective for reductive aminations.
-
-
-
Incomplete Imine Formation: The initial condensation reaction between the aldehyde and the amine to form the imine intermediate is a crucial equilibrium step. If this equilibrium is not driven towards the imine, the subsequent reduction will be inefficient.
-
Troubleshooting:
-
Dean-Stark Trap: If your reaction conditions allow, using a Dean-Stark trap to remove the water formed during imine formation can significantly drive the equilibrium forward.
-
Lewis Acid Additives: The addition of a Lewis acid, such as Ti(OiPr)4, can facilitate imine formation.
-
-
-
Sub-optimal Reaction Conditions: The temperature, pressure, and solvent can all significantly impact the reaction outcome.
-
Troubleshooting:
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. An initial screening of temperatures between 25°C and 60°C is recommended.
-
Hydrogen Pressure: For hydrogenations, a pressure of 1-5 bar of H2 is typically sufficient. Higher pressures might be necessary for more challenging substrates.
-
Solvent Choice: Protic solvents like methanol or ethanol are generally good choices for reductive aminations.
-
-
Experimental Protocol: Screening of Catalysts for Reductive Amination
-
To a series of parallel reaction vials, add 3-fluorobenzaldehyde (1 mmol) and piperidine (1.2 mmol) in methanol (5 mL).
-
To each vial, add a different catalyst (e.g., 10% Pd/C, 5% Pt/C, Raney Nickel) at a loading of 5 mol %.
-
Seal the vials and purge with hydrogen gas.
-
Pressurize each vial to 3 bar with hydrogen.
-
Stir the reactions at 40°C for 16 hours.
-
After cooling and venting, analyze the crude reaction mixture by GC-MS or LC-MS to determine the conversion and selectivity for this compound.
Issue 2: Side Product Formation in Suzuki Cross-Coupling
Question: I am attempting a Suzuki cross-coupling reaction between a piperidine-boronic acid derivative and 1-bromo-3-fluorobenzene to synthesize a precursor to this compound. I am observing significant homocoupling of the boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and certain palladium catalysts. Here’s how to address it:
-
Rigorous Degassing: Oxygen can facilitate the oxidative homocoupling of the boronic acid. It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Troubleshooting:
-
Degassing Technique: Use the freeze-pump-thaw method for at least three cycles to ensure complete removal of dissolved oxygen.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas during the entire reaction setup and duration.
-
-
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical in controlling the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Troubleshooting:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos often promote the reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.
-
Ligand Screening: A systematic screening of different ligands is highly recommended to find the optimal one for your specific substrate combination.
-
-
-
Base and Solvent Effects: The choice of base and solvent can also influence the extent of homocoupling.
-
Troubleshooting:
-
Base Strength: A weaker base, such as K3PO4 or Cs2CO3, can sometimes be beneficial in reducing homocoupling compared to stronger bases like NaOH or KOH.
-
Solvent System: A mixture of an organic solvent and water (e.g., toluene/water or dioxane/water) is commonly used. The ratio can be optimized to improve substrate solubility and reaction performance.
-
-
Data Presentation: Comparison of Ligands for Suzuki Cross-Coupling
| Ligand | Catalyst Precursor | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Product (%) |
| PPh3 | Pd(PPh3)4 | 45 | 30 |
| SPhos | Pd(OAc)2 | 85 | <5 |
| XPhos | Pd2(dba)3 | 92 | <2 |
Visualization: Decision Workflow for Catalyst Selection
Caption: Decision workflow for catalyst selection in the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main catalytic methods for synthesizing this compound?
A1: The two most prevalent catalytic methods are:
-
Reductive Amination: This involves the reaction of 3-fluorobenzaldehyde with a suitable piperidine derivative (e.g., piperidine itself or 4-aminopiperidine) in the presence of a reducing agent and a catalyst. Common catalysts include Palladium on Carbon (Pd/C), Platinum dioxide (PtO2), and Raney Nickel.
-
Cross-Coupling Reactions: This approach typically involves the coupling of a piperidine-containing nucleophile with a 3-fluorobenzyl electrophile, or vice versa. Examples include Suzuki, Buchwald-Hartwig, or Negishi couplings, which utilize palladium or nickel catalysts with specific phosphine ligands to facilitate the bond formation.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
A2: The choice depends on several factors:
-
Heterogeneous Catalysts (e.g., Pd/C):
-
Advantages: Easy to separate from the reaction mixture (filtration), often reusable, and generally lower cost.
-
Disadvantages: Can have lower activity or selectivity compared to homogeneous catalysts, and reactions can sometimes be slower.
-
-
Homogeneous Catalysts (e.g., Pd(PPh3)4):
-
Advantages: High activity and selectivity, milder reaction conditions, and better mechanistic understanding.
-
Disadvantages: Difficult to remove from the product, which can be a major issue in pharmaceutical synthesis due to metal contamination. They are also typically more expensive and not easily recycled.
-
For large-scale industrial synthesis, heterogeneous catalysts are often preferred due to ease of handling and cost-effectiveness. For small-scale laboratory synthesis where high purity and yield are paramount, homogeneous catalysts might be the better choice.
Q3: Can I use a non-precious metal catalyst for the synthesis of this compound?
A3: Yes, non-precious metal catalysts, particularly those based on nickel, are gaining prominence as more sustainable and cost-effective alternatives to palladium and platinum. For instance, nickel catalysts can be effective for both reductive aminations and cross-coupling reactions. However, they can be more sensitive to air and moisture, and their reaction conditions may require more careful optimization.
Q4: What are the key safety precautions when working with hydrogenation catalysts like Pd/C and Raney Nickel?
A4: Both Pd/C and Raney Nickel are highly pyrophoric, especially when dry and in the presence of air. It is crucial to handle them with extreme care:
-
Handling: Always handle these catalysts in a wet state (e.g., as a paste in water or solvent).
-
Inert Atmosphere: When transferring the catalyst, do so under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Solvent Addition: Add the solvent to the reaction flask first, followed by the catalyst, to minimize the risk of ignition.
-
Hydrogen: Hydrogen gas is highly flammable. Ensure all connections are secure and there are no leaks. Work in a well-ventilated fume hood.
Visualization: Catalytic Cycle for Suzuki Cross-Coupling
Technical Support Center: Solvent Effects on the Synthesis of 4-(3-Fluorobenzyl)piperidine
An advanced technical support guide for researchers, scientists, and drug development professionals, focusing on the critical role of solvents in the synthesis of 4-(3-Fluorobenzyl)piperidine.
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of this compound, a key building block in medicinal chemistry.[1][2][3] Our focus is to illuminate the profound impact of solvent selection on reaction outcomes, moving beyond mere protocols to explain the underlying chemical principles that govern success or failure in your experiments.
The synthesis of this target molecule is most commonly achieved via reductive amination of 3-fluorobenzaldehyde with piperidine-4-one (followed by reduction of the ketone) or, more directly, 4-benzylpiperidine precursors. However, the most prevalent and versatile laboratory-scale approach is the direct reductive amination between 3-fluorobenzaldehyde and 4-piperidone, followed by subsequent functionalization or reduction. This guide will primarily focus on the solvent-critical reductive amination pathway.
Troubleshooting Guide & FAQs
Issue 1: My reaction yield is extremely low, or the reaction has stalled. What's the problem?
Answer: A low or non-existent yield in a reductive amination is frequently tied to inefficient formation of the crucial imine or iminium ion intermediate. The solvent plays a central role in mediating this step.
Causality Explained: The reaction proceeds via the nucleophilic attack of the piperidine amine on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This intermediate must then dehydrate (lose a water molecule) to form the iminium ion, which is the species that is ultimately reduced to the final product.[4][5]
-
The Protic Solvent Advantage: Protic solvents, such as methanol (MeOH) or ethanol (EtOH), excel at this step. They can donate and accept protons, creating a "proton shuttle" that facilitates both the initial nucleophilic attack and, more importantly, the acid-catalyzed dehydration of the carbinolamine intermediate.[6] Studies have shown that hydrogen-bond donating solvents significantly increase the rate and selectivity of reductive aminations.[6][7] Methanol, in particular, is often identified as an excellent solvent for this reaction due to its ability to promote high rates of imine formation and its compatibility with many reducing agents.[6][7]
-
The Aprotic Solvent Challenge: Polar aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) lack the ability to donate protons. Consequently, the dehydration step to form the iminium ion can be significantly slower.[8][9] While these solvents are often required for specific reducing agents like sodium triacetoxyborohydride (STAB), the reaction may stall if the iminium concentration is too low.[10]
Troubleshooting Actions:
-
Switch to a Protic Solvent: If your reducing agent is compatible (e.g., Sodium Cyanoborohydride, NaCNBH₃), switching to methanol is often the most effective solution.[10]
-
Add a Catalytic Acid: If you must use an aprotic solvent, adding a catalytic amount of a weak acid like acetic acid (AcOH) can mimic the role of a protic solvent. The acid protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (water) and accelerating iminium ion formation.[8]
-
Check Reagent Solubility: Ensure all your starting materials are fully dissolved in the chosen solvent. If the amine or aldehyde has poor solubility, the reaction will be slow regardless of the solvent's electronic properties.
Issue 2: My main product is 3-fluorobenzyl alcohol, not the desired piperidine derivative.
Answer: The formation of 3-fluorobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde faster than the iminium ion intermediate. This competitive side reaction is highly dependent on the solvent and the choice of reducing agent.
Causality Explained:
-
Water as a Reactant: The presence of significant amounts of water can be detrimental. Water can hydrolyze the imine intermediate back to the starting aldehyde and amine, keeping the aldehyde concentration high and making it susceptible to direct reduction.[4][11] Systematic studies have shown that in water, the formation of imine and Schiff base adducts is disfavored, leading to high selectivity towards the alcohol byproduct.[6][7]
-
Reducing Agent Reactivity: A strong reducing agent like Sodium Borohydride (NaBH₄) can readily reduce aldehydes.[10] If iminium formation is slow (a common issue in aprotic solvents without an acid catalyst), the NaBH₄ will preferentially react with the more abundant aldehyde.
Troubleshooting Actions:
-
Use a Dry Solvent: Ensure your solvent is anhydrous, especially when using aprotic solvents.
-
Choose a Weaker, Iminium-Selective Reducing Agent: Sodium Triacetoxyborohydride (STAB) is sterically hindered and less reactive, making it much more selective for reducing the iminium ion over the aldehyde. It is the reagent of choice for one-pot reductive aminations.[10][12] Note that STAB is moisture-sensitive and performs best in aprotic solvents like DCE or DCM.[10]
-
Sequential Addition: If you must use NaBH₄, adopt a two-step approach. First, mix the aldehyde and amine in a suitable solvent (like methanol) and stir for a period (e.g., 1-2 hours) to allow for maximum imine formation. Only then, add the NaBH₄ to reduce the pre-formed imine.[10]
Issue 3: I'm seeing an unexpected impurity with a mass corresponding to my product plus a methyl or ethyl group.
Answer: This type of impurity arises when using an alcohol solvent (methanol or ethanol) with catalytic hydrogenation (e.g., H₂/Pd-C). The solvent itself is being incorporated into the product.
Causality Explained: When using a metal catalyst like Palladium on Carbon (Pd/C) with hydrogen gas, primary and secondary alcohol solvents can be oxidized on the catalyst surface.[12] This process generates small amounts of aldehydes (formaldehyde from methanol, acetaldehyde from ethanol). These newly formed aldehydes can then compete in the reductive amination reaction, leading to the formation of undesired N-methylated or N-ethylated byproducts.[12]
Troubleshooting Actions:
-
Switch to a Non-Alcoholic Solvent: If using catalytic hydrogenation, switch to a more inert solvent like Ethyl Acetate (EtOAc), which has been shown to be an effective and more environmentally friendly alternative to chlorinated solvents.[12][13][14]
-
Use a Chemical Hydride Reducing Agent: This issue is specific to catalytic hydrogenation. Switching to a chemical reductant like STAB or NaCNBH₃ in an appropriate solvent will eliminate this side reaction.
Data Summary: Solvent Selection for Reductive Amination
| Solvent | Type | Common Reducing Agent(s) | Pros | Cons |
| Methanol (MeOH) | Polar Protic | NaCNBH₃, NaBH₄ | Excellent for iminium formation; high reaction rates.[6] | Incompatible with STAB; can lead to N-alkylation with H₂/catalyst.[10] |
| Dichloromethane (DCM) | Polar Aprotic | NaBH(OAc)₃ (STAB) | Excellent for STAB; good solubility for many organics. | Slower iminium formation (may need acid catalyst); environmental concerns.[12] |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | NaBH(OAc)₃ (STAB) | Often considered the standard for STAB reactions.[10] | Slower iminium formation; environmental and health concerns.[12] |
| Tetrahydrofuran (THF) | Polar Aprotic | NaBH(OAc)₃ (STAB) | Good general-purpose aprotic solvent. | Can be slow; potential for peroxide formation. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | NaBH(OAc)₃ (STAB) | Greener alternative to chlorinated solvents; good performance.[13][14] | May have lower solubility for some starting materials. |
| Water | Polar Protic | H₂/Catalyst, Formic Acid | Environmentally benign. | Strongly favors aldehyde reduction to alcohol; poor solubility for organics.[6][7][15] |
Visualizing the Solvent Effect
The choice between a protic and an aprotic solvent can fundamentally alter the reaction pathway and efficiency.
Caption: General workflow for reductive amination synthesis.
Caption: Influence of solvent type on the critical dehydration step.
Experimental Protocol: Reductive Amination using STAB in Ethyl Acetate
This protocol provides a greener alternative to traditional methods using chlorinated solvents.[13][14]
Reagents:
-
3-Fluorobenzaldehyde
-
4-Piperidone (or its hydrochloride salt)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Ethyl Acetate (EtOAc), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if using piperidone salt)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-piperidone (1.0 eq).
-
Solvent & Amine: Dissolve the 4-piperidone in anhydrous Ethyl Acetate (to a concentration of approx. 0.2-0.5 M). If using the hydrochloride salt, add the base (1.1 eq) and stir for 10-15 minutes.
-
Aldehyde Addition: Add 3-fluorobenzaldehyde (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 1 hour. This allows for the initial formation of the iminium ion.
-
Reductant Addition: Carefully add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).
-
Workup - Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with Ethyl Acetate.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 4-(3-Fluorobenzyl)piperid-4-one, which can be further reduced or functionalized as needed.
References
- A remarkable solvent effect on reductive amination of ketones.
- A remarkable solvent effect on reductive amination of ketones.
- Imine preparation & formation mechanism. YouTube (Chem Help ASAP). Available online
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available online
- Mechanisms of the Formation of Imines in Aqueous Solution and the Effect of the pH: A Theoretical Analysis.
- Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available online
- Iminium Catalysis.
- Protic and Aprotic solvents - and the reaction speed. YouTube (Doc Rob Chem). Available online
- Reductive Amination - Common Conditions. Organic Chemistry Portal. Available online
- Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available online
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
- 1-(3-chlorobenzyl)-4-(3-fluorobenzyl)piperazine. EvitaChem. Available online
- Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. Available online
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. Available online
- Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry (RSC Publishing). Available online
- Green Chemistry. BORIS Portal. Available online
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem. Available online
- Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Chemistry Portal. Available online
- Application Notes and Protocols for Parallel Synthesis Utilizing (S)-3-(4-Fluorobenzyl)piperidine. Benchchem. Available online
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). Available online
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. National Institutes of Health (NIH). Available online
- (S)-3-(4-Fluorobenzyl)piperidine: A Chiral Building Block for Drug Discovery. Benchchem. Available online
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available online
- (S)-3-(4-Fluorobenzyl)piperidine. ChemScene. Available online
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health (NIH). Available online
- Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Applicable Chemistry. Available online
- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available online
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available online
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- 4-(3-Fluoro-benzyl)-piperidine. Santa Cruz Biotechnology. Available online
- SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
- Piperidine Impurities. BOC Sciences. Available online
- Gabriel synthesis troubleshooting. Reddit. Available online
- Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054.
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- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 13. rsc.org [rsc.org]
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- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]
Technical Support Center: Work-up Procedure for 4-(3-Fluorobenzyl)piperidine Synthesis
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the work-up procedure of 4-(3-fluorobenzyl)piperidine synthesis. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during the purification of this valuable synthetic building block.[1]
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of this compound, categorized by the synthetic route.
Scenario 1: Reductive Amination of 3-Fluorobenzaldehyde with Piperidine
Reductive amination is a common and efficient method for synthesizing this compound.[2][3][4] The reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[4][5]
Issue 1.1: Low Yield of Isolated Product After Aqueous Work-up
Observation: After quenching the reaction and performing an aqueous extraction, the yield of the desired product in the organic layer is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The reductive amination may not have gone to completion.
-
Solution: Before work-up, confirm the disappearance of the limiting starting material (either 3-fluorobenzaldehyde or piperidine) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, allow it to stir longer or consider adding a small additional portion of the reducing agent.
-
-
Product Protonation and Loss to Aqueous Layer: Piperidines are basic and can be protonated by acidic byproducts of the reducing agent (e.g., acetic acid from STAB), forming a water-soluble ammonium salt.[6]
-
Solution: During the work-up, ensure the aqueous layer is basic (pH > 8) before extraction.[7] This can be achieved by quenching the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) if necessary.[8][9] Always check the pH of the aqueous layer after quenching and before extraction.
-
-
Emulsion Formation: The presence of unreacted starting materials, byproducts, or salts can lead to the formation of a stable emulsion during extraction, making phase separation difficult and leading to product loss.
-
Solution: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution) or a different organic solvent with a significantly different polarity. Centrifugation can also be an effective method for separating the layers.
-
Issue 1.2: Presence of Impurities in the Final Product
Observation: NMR or LC-MS analysis of the purified product shows the presence of unreacted 3-fluorobenzaldehyde, 3-fluorobenzyl alcohol, or over-alkylated byproducts.
Potential Causes & Solutions:
-
Unreacted 3-Fluorobenzaldehyde: This indicates an incomplete reaction or insufficient reducing agent.
-
Solution: Ensure the reaction goes to completion before work-up. A bisulfite wash (saturated aqueous sodium bisulfite) can be performed during the work-up to remove residual aldehyde, but this is a remediation step and optimizing the reaction is preferable.
-
-
3-Fluorobenzyl Alcohol: This byproduct arises from the reduction of 3-fluorobenzaldehyde by the hydride reagent before it can react with piperidine.[10]
-
Solution: This is a common side reaction.[2] To minimize its formation, ensure that the imine formation is favored. This can sometimes be achieved by pre-stirring the aldehyde and amine for a period before adding the reducing agent. Using a milder reducing agent like sodium triacetoxyborohydride, which is selective for imines over aldehydes, can also be beneficial.[3]
-
-
N-benzylated Piperidine Impurity: If piperidine is used as the starting amine, this is the desired product. However, if a substituted piperidine is used, this could be an impurity.
Scenario 2: N-Alkylation of Piperidine with 3-Fluorobenzyl Halide
This method involves the direct reaction of piperidine with a 3-fluorobenzyl halide (e.g., chloride or bromide) in the presence of a base.[6][11]
Issue 2.1: Formation of Quaternary Ammonium Salt
Observation: The product is sparingly soluble in common organic solvents and may appear as a white precipitate. NMR analysis may show complex, broad peaks.
Potential Causes & Solutions:
-
Over-alkylation: The desired product, this compound, is a secondary amine and can react with another molecule of 3-fluorobenzyl halide to form a quaternary ammonium salt.[6]
-
Solution: Use a slight excess of piperidine relative to the 3-fluorobenzyl halide.[6] Adding the alkylating agent slowly to the reaction mixture can also help to maintain a high concentration of the primary amine and minimize over-alkylation.[6] A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct without competing in the alkylation reaction.[6][12]
-
Issue 2.2: Difficult Purification from Excess Piperidine
Observation: The boiling points of piperidine and this compound may be close, making purification by distillation challenging.
Potential Causes & Solutions:
-
Similar Volatility: Both the starting material and the product are relatively volatile amines.
-
Solution: An acidic wash during the work-up can help remove the more basic piperidine. Dilute hydrochloric acid (e.g., 1M HCl) can be used to wash the organic layer.[8] This will protonate both amines, but the excess piperidine will be preferentially extracted into the aqueous layer. The organic layer containing the protonated product can then be basified, and the free amine re-extracted into an organic solvent. Alternatively, column chromatography on silica gel is an effective method for separating the product from residual starting materials.[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound during the work-up?
A: Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent choices for extracting this compound.[13] They are relatively non-polar and will effectively extract the free amine from the aqueous layer. Diethyl ether can also be used.
Q2: How can I effectively remove water from the organic layer after extraction?
A: After separating the organic layer, it should be dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] The drying agent should be filtered off before removing the solvent under reduced pressure. Washing the organic layer with brine before drying can also help to remove a significant amount of dissolved water.[12]
Q3: My final product is a yellow oil. Is this normal, and how can I decolorize it?
A: A yellow tint in the final product can indicate the presence of minor impurities or oxidation products.[14] While this may not affect the utility of the compound in all applications, purification by flash column chromatography on silica gel is the most effective method for obtaining a colorless product.[11]
Q4: What are the typical conditions for purifying this compound by column chromatography?
A: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common eluent system for purifying amines on silica gel.[11] A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent can help to prevent the product from streaking on the column by neutralizing acidic sites on the silica gel.
Q5: How should I store purified this compound?
A: Like many amines, this compound can be sensitive to air and light.[14] It is best stored in a well-sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to prevent degradation.[14]
Section 3: Visualized Workflows and Data
Work-up Procedure for Reductive Amination
Caption: Workflow for the work-up of this compound from a reductive amination reaction.
Quantitative Data Summary
| Parameter | Reductive Amination | N-Alkylation |
| Typical Yield | 70-95% | 60-85% |
| Key Reagents | 3-Fluorobenzaldehyde, Piperidine, NaBH(OAc)₃ | Piperidine, 3-Fluorobenzyl bromide, K₂CO₃ |
| Common Byproducts | 3-Fluorobenzyl alcohol | Quaternary ammonium salt |
| Purification Method | Column Chromatography | Column Chromatography / Acid-Base Extraction |
References
- BenchChem. Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
- Emmett, G. C., et al. (2005). Efficient Preparation of (3S)-3-(4-Fluorobenzyl)piperidinium Mandelate. SYNTHESIS, (1), 92-96.
- BenchChem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.).
- Reddit. (2024). Does piperidine work in reductive amination like this?
- BenchChem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- Reddit. (2024). Reductive amination of piperazine.
- BenchChem. Application Notes and Protocols for Parallel Synthesis Utilizing (S)-3-(4-Fluorobenzyl)piperidine.
- ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Wikipedia. Reductive amination.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.).
- Santa Cruz Biotechnology. 4-(3-Fluoro-benzyl)-piperidine.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
Sources
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- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. mdpi.com [mdpi.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Storage and handling recommendations for 4-(3-Fluorobenzyl)piperidine
An in-depth guide to the proper storage and handling of 4-(3-Fluorobenzyl)piperidine for research and development applications.
Technical Support Center: this compound
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound (CAS No. 202126-85-0).[1] As a versatile building block in organic synthesis, its integrity is paramount for reproducible experimental outcomes.[1] This document outlines best practices, troubleshooting advice, and detailed protocols to ensure both the stability of the compound and the safety of laboratory personnel.
I. Compound Identification and Hazard Summary
It is crucial to be fully aware of the chemical properties and associated hazards before handling this compound.
| Property | Value | Source |
| CAS Number | 202126-85-0 | [1] |
| Molecular Formula | C₁₂H₁₆FN | [1] |
| Molecular Weight | 193.26 g/mol | [1] |
| GHS Pictogram | GHS07 | [2] |
| Signal Word | Warning | [2][3][4][5] |
| Hazard Statements | H302: Harmful if swallowed.[2][5][6] H315: Causes skin irritation.[2][3][4][5][6] H319: Causes serious eye irritation.[2][3][4][5][6] H335: May cause respiratory irritation.[2][3][4][6] | |
| Primary Use | Building block for organic synthesis. | [1] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during the use of this compound.
Storage & Stability
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability and to preserve purity, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][7] Many suppliers recommend refrigeration at 2-8°C for long-term storage.[8] The key is to minimize exposure to moisture and air, which can lead to degradation over time. Always store the container locked up and away from incompatible materials.[2][3][7]
Q2: Can I store the compound at room temperature?
While short-term storage at room temperature is generally acceptable for shipping and immediate use, long-term storage at ambient temperatures is not recommended.[8] Elevated temperatures can accelerate potential degradation pathways, compromising the compound's purity. For multi-week or multi-month storage, refrigeration is the most reliable option.
Q3: The compound appears to have changed color/consistency. Is it still usable?
A visual change, such as discoloration or clumping, may indicate degradation or moisture absorption. Before using a compound that has changed in appearance, it is highly recommended to re-analyze its purity via an appropriate analytical method (e.g., NMR, LC-MS). Using a degraded compound can lead to failed reactions or impure products, compromising your research.
Safe Handling & Personal Protective Equipment (PPE)
Q4: What is the mandatory PPE when working with this compound?
Given its hazard profile, comprehensive PPE is required. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[2] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2][6] Long-sleeved clothing is also recommended.[4]
-
Respiratory Protection: All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors, as the compound may cause respiratory irritation.[2][3][6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[3][4]
Q5: What are the primary exposure risks and first aid measures?
The main risks are irritation to the skin, eyes, and respiratory system upon contact or inhalation, and it is harmful if swallowed.[5][6]
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3][4][6]
-
If on Skin: Wash the affected area immediately and thoroughly with soap and plenty of water.[5][6] If skin irritation develops, seek medical advice.[3][4] Contaminated clothing should be removed and laundered before reuse.[2][3]
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[3][6] Persistent irritation requires immediate medical attention.[4][6]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[6] Call a poison control center or a physician for guidance.[5][9]
III. Experimental Workflows and Protocols
Adherence to standardized protocols is essential for safety and experimental success.
Workflow for Handling and Use
The following diagram illustrates the lifecycle of the compound in the lab, from receipt to disposal.
Caption: Standard workflow for this compound from receipt to disposal.
Protocol 1: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
-
Preparation: Before starting, ensure you are wearing all required PPE (safety goggles, gloves, lab coat) and are working within a certified chemical fume hood.
-
Equilibration: Remove the container of this compound from refrigerated storage and allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the compound upon opening.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully transfer the required amount of the compound (e.g., 1.93 mg for 10 mL of a 10 mM solution) into the vial. Record the exact weight.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to the vial.
-
Mixing: Cap the vial securely and mix thoroughly using a vortex mixer until all solid is dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Handling a Minor Spill (<1 g)
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel. If not already working in one, maximize ventilation in the area and ensure the fume hood is operating correctly.
-
Wear PPE: Do not attempt to clean a spill without appropriate PPE, including respiratory protection if necessary.[4][6]
-
Containment: Prevent the spill from spreading.[3] For solid spills, avoid actions that create dust.
-
Cleanup: Carefully sweep up the solid material and place it into a labeled, sealed container for chemical waste.[4] Alternatively, you can use an inert absorbent material, collect it, and place it in a suitable container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste container and any contaminated materials (e.g., gloves, wipes) according to your institution's hazardous waste disposal procedures.[3]
IV. Troubleshooting Guide
This decision tree provides a logical path for addressing common experimental issues.
Caption: Troubleshooting decision tree for experiments involving this compound.
V. References
-
4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Material Safety Data Sheet - 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. 3A Senrise. [Link]
Sources
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- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. echemi.com [echemi.com]
- 4. fishersci.pt [fishersci.pt]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 4-(3-Fluorobenzyl)piperidine and its 2-Fluoro Isomer: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, particularly within the realm of centrally active agents, the piperidine scaffold remains a cornerstone of molecular design.[1] Its conformational flexibility and basic nitrogen atom offer a versatile template for engaging a multitude of biological targets. The strategic introduction of a fluorinated benzyl moiety to this core can profoundly influence a compound's physicochemical properties and pharmacological profile. This guide presents an in-depth technical comparison of two positional isomers: 4-(3-Fluorobenzyl)piperidine and 4-(2-Fluorobenzyl)piperidine. Through a detailed examination of their synthesis, physicochemical characteristics, and anticipated biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal isomer for their specific therapeutic objectives.
The Critical Role of Fluorine Positional Isomerism
The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity.[2] However, the specific position of the fluorine atom on an aromatic ring can lead to distinct electronic and steric effects, resulting in significant differences in the overall properties of the molecule.
The 2-fluoro (ortho) and 3-fluoro (meta) positions on the benzyl ring of 4-benzylpiperidine create unique electronic environments. The ortho-substitution can induce intramolecular interactions and steric hindrance that may influence the conformation of the molecule and its interaction with biological targets. In contrast, the meta-substitution primarily exerts an electronic effect, altering the electron density of the aromatic ring and potentially influencing intermolecular interactions.[3][4][5][6] Understanding these subtle yet critical differences is paramount for rational drug design.
Synthesis and Physicochemical Characterization
Synthetic Pathways
The synthesis of both this compound and its 2-fluoro isomer can be efficiently achieved through established synthetic routes. A common and direct method involves the nucleophilic substitution of a suitable fluorobenzyl halide with piperidine or a protected 4-piperidone derivative followed by reduction.[7][8] For instance, the reaction of 4-piperidone with the appropriate fluorobenzyl bromide, followed by a Wolff-Kishner or Clemmensen reduction, provides the target compounds. Alternatively, reductive amination of a fluorobenzaldehyde with a piperidine derivative is a viable approach.[9]
Figure 1: General synthetic workflows for 4-(Fluorobenzyl)piperidines.
Comparative Physicochemical Properties
| Property | This compound | 4-(2-Fluorobenzyl)piperidine | Justification for Predicted Differences |
| Molecular Formula | C₁₂H₁₆FN[11] | C₁₂H₁₆FN[12] | Identical |
| Molecular Weight | 193.26 g/mol [11] | 193.26 g/mol [12] | Identical |
| Predicted pKa | ~10.4 - 10.6 | 10.52 ± 0.10[8] | The electron-withdrawing effect of fluorine lowers the pKa relative to the non-fluorinated analog. The ortho-fluoro isomer may exhibit a slightly lower pKa due to a more direct inductive effect and potential through-space interactions with the piperidine nitrogen. |
| Predicted logP | ~2.8 - 3.2 | ~2.8 - 3.2 | Both isomers are expected to have similar lipophilicity. The fluorine atom increases logP compared to the unsubstituted benzylpiperidine. Minor differences may arise from subtle conformational effects. |
| Predicted Aqueous Solubility | Low to moderate | Low to moderate | Expected to be similar for both isomers, influenced by their lipophilicity and crystalline structure. |
Note: Predicted values are generated using standard computational models (e.g., ChemAxon, ACD/Labs) and should be experimentally verified.
Anticipated Biological Activity: A Focus on CNS Targets
Benzylpiperidine derivatives are well-represented in the realm of centrally active compounds, with many exhibiting affinity for a range of receptors and transporters.[13] A particularly prominent target for this scaffold is the sigma receptor family, comprising the σ₁ and σ₂ subtypes.[14] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.[5]
Sigma Receptor Binding
The affinity of a ligand for the sigma receptors is highly sensitive to its structural and electronic properties. The position of the fluorine atom on the benzyl ring is expected to modulate the binding affinity and selectivity for the σ₁ and σ₂ subtypes.
Figure 2: Workflow for the comparative biological evaluation of the isomers.
Based on structure-activity relationship (SAR) studies of related piperidine and piperazine series, the following hypotheses can be formulated:
-
Affinity: Both isomers are likely to exhibit affinity for sigma receptors. The electronic perturbation caused by the fluorine atom, regardless of its position, is often a key feature in sigma receptor ligands.
-
Selectivity: The positional isomerism may influence the selectivity between σ₁ and σ₂ receptors. The steric and electronic differences between the ortho and meta positions can lead to differential interactions with the distinct binding pockets of the two receptor subtypes.
hERG Channel Inhibition
A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. The lipophilicity and basicity of a compound are known to be contributing factors to hERG inhibition. Given the predicted logP and pKa values, both isomers warrant careful evaluation for hERG liability.
In Vitro ADME/Tox Profiling
A comprehensive understanding of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile is essential for its progression in the drug development pipeline.
| ADME/Tox Parameter | Expected Profile for Both Isomers | Potential Differences |
| Metabolic Stability | The piperidine ring and the benzyl moiety are potential sites of metabolism by cytochrome P450 (CYP) enzymes.[15][16][17] | The position of the fluorine atom can influence the metabolic fate. The 2-fluoro isomer might exhibit altered metabolism due to steric hindrance around the benzylic position. The 3-fluoro isomer's electronic influence may affect the susceptibility of the aromatic ring to oxidation. |
| Plasma Protein Binding | As moderately lipophilic bases, these compounds are expected to exhibit some degree of plasma protein binding.[18][19][20] | Subtle differences in conformation and lipophilicity between the isomers could lead to minor variations in their binding to plasma proteins like albumin and alpha-1-acid glycoprotein. |
| Cell Permeability | With predicted logP values in a favorable range, both isomers are anticipated to have good passive permeability across cell membranes. | No significant differences are expected based on their physicochemical properties. |
Experimental Protocols
To provide a robust and data-driven comparison, the following experimental protocols are recommended.
Protocol 1: Sigma Receptor Radioligand Binding Assay
Objective: To determine the binding affinities (Ki) of this compound and 4-(2-Fluorobenzyl)piperidine for the σ₁ and σ₂ receptors.
Materials:
-
[³H]-(+)-Pentazocine (for σ₁ receptor)
-
[³H]-DTG (1,3-di-o-tolylguanidine) (for σ₂ receptor)
-
Membrane preparations from cells expressing human σ₁ or σ₂ receptors
-
Test compounds (2-F and 3-F isomers)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer, scintillation fluid, filter plates, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, the radioligand, and either buffer, a test compound dilution, or the non-specific binding control.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter plates.
-
Wash the filters to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: hERG Inhibition Assay (Automated Patch Clamp)
Objective: To assess the inhibitory potential of the two isomers on the hERG potassium channel.
Materials:
-
A stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Automated patch-clamp system.
-
Extracellular and intracellular solutions.
-
Test compounds and a positive control (e.g., Cisapride).
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Prepare serial dilutions of the test compounds.
-
Harvest the cells and place them in the automated patch-clamp system.
-
Establish a stable whole-cell recording and apply a voltage protocol to elicit hERG currents.
-
Apply the vehicle control, followed by increasing concentrations of the test compounds.
-
Record the hERG current at each concentration.
-
Analyze the data to determine the concentration-response curve and the IC₅₀ value for hERG inhibition.
Protocol 3: Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of the isomers.
Materials:
-
Human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Phosphate buffer.
-
Test compounds.
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate the test compounds with HLMs in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLint).
Conclusion and Recommendations
The choice between this compound and its 2-fluoro isomer is not a trivial one and should be guided by the specific goals of the drug discovery program. While their fundamental physicochemical properties are predicted to be similar, the subtle differences in their electronic and steric profiles, stemming from the position of the fluorine atom, can translate into significant variations in their biological activity, selectivity, and metabolic fate.
-
For programs prioritizing novel interactions or seeking to exploit conformational constraints, the 2-fluoro isomer may offer more opportunities due to the potential for intramolecular interactions and steric influence.
-
For programs where a more predictable electronic modulation is desired, the 3-fluoro isomer might be the more conservative and logical starting point.
Ultimately, the empirical data generated from the recommended experimental protocols will be the definitive guide. A thorough, side-by-side evaluation of their sigma receptor binding affinities, hERG liability, and metabolic stability will provide the necessary insights to make an informed decision and advance the most promising candidate toward further preclinical development.
References
- MDPI. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
- PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
- ChemSynthesis. (2025). 4-(2-fluorobenzyl)piperidine.
- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
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- Dalton Transactions (RSC Publishing). (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
- MDPI. (n.d.). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit.
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- YouTube. (2022). PPB Training Video.
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A Comparative Guide to 4-(3-Fluorobenzyl)piperidine and its 4-Fluoro Isomer for CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a cornerstone for designing novel therapeutics. Its conformational flexibility and ability to be readily functionalized make it a privileged structure. When combined with a fluorinated benzyl moiety, the resulting 4-benzylpiperidine framework offers a powerful tool for medicinal chemists to modulate physicochemical and pharmacological properties. The strategic placement of a single fluorine atom on the benzyl ring can profoundly influence a compound's metabolic stability, lipophilicity, and target engagement.
This guide provides an in-depth comparison of two positional isomers: 4-(3-Fluorobenzyl)piperidine and 4-(4-Fluorobenzyl)piperidine. We will explore their synthesis, compare their key physicochemical properties, and outline the experimental methodologies required to evaluate their potential as CNS-active agents, particularly as modulators of monoamine transporters. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical impact of fluorine atom placement on the structure-activity relationship (SAR) of this important chemical class.
The Decisive Role of Fluorine Positioning
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The C-F bond is stronger than a C-H bond, often leading to increased metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[3][4] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and influence binding interactions with target proteins through electrostatic or hydrogen bonding interactions.[5]
The choice between a meta (3-position) and a para (4-position) substitution on the benzyl ring is not trivial. This seemingly minor structural change can lead to significant differences in:
-
Electronic Effects: The electron-withdrawing nature of fluorine influences the electron density of the aromatic ring, which can affect π-π stacking or cation-π interactions with the target protein. The magnitude of this effect differs between the meta and para positions.
-
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can impact its ability to cross the blood-brain barrier and cell membranes.[6] The position of the fluorine can fine-tune this property.
-
Binding Conformation: The steric and electronic influence of the fluorine atom can alter the preferred conformation of the molecule, potentially leading to differential binding affinities for its biological target.
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | 4-(4-Fluorobenzyl)piperidine | Rationale for Comparison |
| Molecular Formula | C₁₂H₁₆FN | C₁₂H₁₆FN | Identical, highlighting they are isomers. |
| Molecular Weight | 193.26 g/mol [7] | 193.26 g/mol [8] | Identical, ensuring that any observed differences in biological activity are due to structural arrangement, not mass. |
| Predicted LogP | ~2.9-3.2 | ~2.9-3.2 | LogP (the logarithm of the partition coefficient between octanol and water) is a key indicator of lipophilicity and permeability. While predicted values are similar, experimental determination is crucial as the fluorine's position can subtly influence solvation. |
| Predicted pKa | ~9.5-10.5 | ~9.5-10.5 | The pKa of the piperidine nitrogen determines the ionization state at physiological pH. The distant fluorine atom is expected to have a minor, but potentially measurable, differential effect on the basicity of the nitrogen. |
Synthesis of Fluorobenzylpiperidine Isomers
The synthesis of both this compound and 4-(4-Fluorobenzyl)piperidine can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of production.
A common and efficient method is the reductive amination of piperidin-4-one with the corresponding fluorobenzaldehyde, followed by reduction of the resulting enamine or iminium ion.
Reductive amination workflow for the synthesis of fluorobenzylpiperidine isomers.
Alternatively, nucleophilic substitution of a suitable 4-halomethylpiperidine with a fluorobenzyl Grignard reagent, or the alkylation of piperidine with the appropriate fluorobenzyl halide, can be employed.[8] The latter is a straightforward Sɴ2 reaction where the piperidine nitrogen acts as the nucleophile.
Comparative Biological Evaluation: A Roadmap
Derivatives of 4-benzylpiperidine are known to interact with a variety of CNS targets, including dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. To objectively compare the 3-fluoro and 4-fluoro isomers, a series of in vitro assays are essential.
Monoamine Transporter Binding Affinity
A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor or transporter. The inhibitory constant (Ki) is a measure of the concentration of the test compound required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
The experimental workflow for a competitive radioligand binding assay is as follows:
Workflow for a competitive radioligand binding assay to determine Ki.
By performing this assay for both DAT and SERT, a selectivity profile for each isomer can be established. This is critical for predicting potential therapeutic applications and off-target effects.
Functional Activity: Neurotransmitter Uptake Inhibition
While binding affinity is important, it does not always correlate with functional activity. Therefore, a neurotransmitter uptake assay is necessary to determine the potency of the isomers in inhibiting the function of the transporter. The half-maximal inhibitory concentration (IC50) is determined in this assay.
This assay typically involves cells expressing the transporter of interest (e.g., hDAT-HEK293 cells) and measuring the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step protocols for key experiments are provided below.
Protocol 1: Determination of LogP by HPLC
Rationale: This method provides a rapid and reliable determination of the octanol-water partition coefficient (LogP), a critical measure of lipophilicity.
Methodology:
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a gradient of methanol in water.
-
Calibration: Prepare a calibration mixture of compounds with known LogP values (e.g., benzene, bromobenzene, biphenyl). Inject the mixture and record the retention times (RT).
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound and 4-(4-Fluorobenzyl)piperidine in the initial mobile phase solvent.
-
Analysis: Inject the sample solutions and record their retention times.
-
Calculation: Create a calibration curve by plotting the known LogP values of the standards against the logarithm of their retention times (Log RT). Use the linear regression equation from this curve to calculate the LogP of the test isomers from their measured Log RT.[9]
Protocol 2: Determination of pKa by Potentiometric Titration
Rationale: The pKa of the piperidine nitrogen is a key determinant of the compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a combination pH electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For more accurate results, the Gran plot method can be used.[10]
Protocol 3: Dopamine Transporter (DAT) Radioligand Binding Assay
Rationale: This protocol determines the binding affinity (Ki) of the test compounds for the dopamine transporter.
Materials:
-
Biological Source: Rat striatal tissue homogenates or cell line membranes expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Test Compounds: this compound and 4-(4-Fluorobenzyl)piperidine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Instrumentation: Cell harvester, glass fiber filters, and a scintillation counter.[11]
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]WIN 35,428 (typically near its Kd value), and varying concentrations of the test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Define Controls:
-
Total Binding: Wells with buffer, radioligand, and membranes only.
-
Non-specific Binding: Wells with buffer, radioligand, membranes, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at 4°C for 2-3 hours to reach equilibrium.
-
Termination and Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Conclusion and Future Directions
The comparison between this compound and its 4-fluoro isomer exemplifies a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant changes in a molecule's properties and biological activity. While both compounds share the same molecular formula and weight, the position of the fluorine atom is predicted to influence their electronic distribution, lipophilicity, and ultimately, their interaction with CNS targets.
This guide provides the necessary framework for a comprehensive and objective comparison of these two isomers. By systematically evaluating their physicochemical properties and biological activities using the detailed protocols provided, researchers can gain valuable insights into the structure-activity relationships of fluorinated benzylpiperidines. The data generated from these studies will be instrumental in guiding the design of next-generation CNS agents with improved potency, selectivity, and pharmacokinetic profiles. The choice between the meta and para isomers may very well be the deciding factor in the success of a drug discovery program.
References
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
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- U.S. Environmental Protection Agency. (1978). Rapid Method for Estimating Log P for Organic Chemicals.
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Structure-Activity Relationship of Fluorobenzylpiperidine Isomers: A Comparative Guide
Introduction: The Fluorobenzylpiperidine Scaffold as a Privileged Motif in Neuropharmacology
In the landscape of medicinal chemistry, the benzylpiperidine motif stands out as a "privileged structure"—a molecular framework that is capable of binding to multiple, distinct biological targets. Its conformational flexibility and the synthetic tractability of its core allow for systematic chemical modifications, making it an ideal scaffold for exploring structure-activity relationships (SAR). The introduction of a fluorine atom onto the benzyl ring is a particularly powerful strategy. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, often leading to enhanced potency and selectivity.
This guide provides a comparative analysis of the SAR of fluorobenzylpiperidine isomers, focusing on two critical target classes in the central nervous system: monoamine transporters and sigma receptors. We will dissect how subtle changes in fluorine's position on the benzyl ring and modifications to the piperidine core dictate binding affinity and functional activity. This exploration is grounded in experimental data and aims to provide researchers and drug development professionals with a clear, mechanistically-driven understanding of this important chemical space.
Part 1: Targeting Monoamine Transporters - The Quest for Selectivity
Fluorobenzylpiperidine derivatives have been extensively studied as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Much of this work has been inspired by analogs of GBR 12909, a potent and selective dopamine reuptake inhibitor.[1][2] The central challenge in this area is achieving high affinity for a primary target (e.g., DAT) while minimizing off-target activity at others (e.g., SERT), as this selectivity profile is crucial for therapeutic efficacy and reducing side effects.
The Critical Role of N-Benzyl Substitution
Research into N-benzylpiperidine analogues of GBR 12909 has revealed a clear SAR trend. Studies consistently show that the presence of an electron-withdrawing group, such as fluorine, at the C4-position (para) of the N-benzyl ring is highly beneficial for DAT binding affinity.[3] This substitution is thought to enhance electrostatic or hydrogen bonding interactions within the DAT binding pocket. In general, unsubstituted and fluoro-substituted compounds have proven to be the most active and selective for the dopamine transporter.[4]
The position of the fluorine atom is a key determinant of both potency and selectivity. While a comprehensive isomeric comparison is complex and depends on the rest of the molecular scaffold, the general findings suggest that para-substitution is often optimal for DAT affinity.
Caption: General SAR of Fluorine Position on N-Benzyl Ring for DAT Ligands.
Quantitative Comparison of Fluorobenzylpiperidine Analogs at Monoamine Transporters
The following table summarizes binding data for representative N-benzylpiperidine analogs, illustrating the impact of substitutions on transporter affinity.
| Compound ID | N-Benzyl Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Reference |
| Analog A | 4-Fluorobenzyl | 5.2 | >1000 | 880 | >192 | [3] |
| Analog B | 4-Chlorobenzyl | 3.9 | >1000 | 580 | >256 | [3] |
| Analog C | Benzyl (unsubstituted) | 12.0 | >1000 | 1100 | >83 | [3] |
| Analog D | 2-Fluorobenzyl | 25.0 | >1000 | 1200 | >40 | [3] |
Data is illustrative and synthesized from published reports. Exact values depend on specific assay conditions.
The data clearly demonstrates that a para-halogenated benzyl group (Analogs A and B) confers high affinity and selectivity for DAT over SERT and NET. The unsubstituted benzyl analog (C) retains good selectivity but has reduced affinity, while the ortho-fluoro substitution (Analog D) significantly decreases DAT affinity.
Experimental Protocol: Dopamine Transporter (DAT) Competitive Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of test compounds for DAT, a self-validating system for assessing ligand potency.
-
Tissue Preparation:
-
Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet (synaptosomal membranes) in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and store at -80°C. Protein concentration should be determined via a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., 1-2 nM final concentration of [³H]WIN 35,428), and 50 µL of various concentrations of the test compound (fluorobenzylpiperidine isomer).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).
-
Incubate the plate for 60-90 minutes at 4°C with gentle agitation. The choice of low temperature minimizes radioligand degradation and transport uptake.
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This step is critical to separate bound from free radioligand quickly.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Experimental Workflow for a DAT Radioligand Binding Assay.
Part 2: Probing Sigma Receptors - A Tale of Two Subtypes
Sigma (σ) receptors, comprising at least two subtypes (σ₁ and σ₂), are unique intracellular proteins involved in cell signaling, ion channel regulation, and cellular stress responses.[5] They are implicated in psychiatric disorders and are overexpressed in various cancer cell lines, making them attractive therapeutic targets.[5] Fluorobenzylpiperidine derivatives have emerged as potent and selective ligands for these receptors.[6][7]
SAR for Sigma Receptor Affinity and Selectivity
For sigma receptors, the SAR of fluorobenzylpiperidine isomers can be distinct from that observed at monoamine transporters. The interaction is highly sensitive to the overall molecular architecture. For instance, in a series of N-(N-benzylpiperidin-4-yl)-fluorobenzamides, the N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide isomer was found to bind to sigma receptors with high affinity (Ki = 3.4 nM) and remarkable selectivity for the σ₂ subtype over the σ₁ subtype (σ₂/σ₁ = 120).[6] This suggests that an ortho-fluoro substitution on a benzamide moiety, rather than a simple benzyl group, is favorable for σ₂ selectivity.
In contrast, other scaffolds like N-4'-[¹⁸F]Fluorobenzylpiperidin-4-yl-(2-fluorophenyl)acetamide (FBFPA) show high selectivity for the σ₁ receptor (Ki = 3.15 nM) over the σ₂ receptor (Ki = 139.5 nM), a selectivity ratio of 44-fold.[5] This highlights that the nature of the linker and the groups attached to the piperidine nitrogen are as crucial as the fluorobenzyl moiety itself in determining subtype selectivity.
Quantitative Comparison of Fluorobenzylpiperidine Derivatives at Sigma Receptors
| Compound ID | Core Structure | Fluorine Position | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| Compound 1 | N-benzylpiperidin-4-yl-benzamide | 2-Fluoro | 408 | 3.4 | 0.008 (σ₂ selective) | [6] |
| FBFPA | N-fluorobenzyl-acetamidopiperidine | 4-Fluoro | 3.15 | 139.5 | 44.3 (σ₁ selective) | [5] |
| BFP | Benzylpiperdine derivative | - | 10.9 | 142.8 | 13.1 (σ₁ selective) |
Data is illustrative and synthesized from published reports. Assay conditions (e.g., tissue source) can significantly impact results.
This data underscores the challenge and opportunity in designing fluorobenzylpiperidine ligands. The same fluorobenzyl group, when incorporated into different molecular scaffolds, can be directed to either the σ₁ or σ₂ receptor with high selectivity.
Experimental Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol provides a validated method for assessing the affinity of test compounds for the σ₁ receptor.
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 30,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension and re-centrifugation under the same conditions.
-
Resuspend the final pellet in fresh assay buffer to a protein concentration of approximately 1 mg/mL. Guinea pig brain is often used due to its high density of σ₁ receptors.[6]
-
-
Binding Assay:
-
The assay is performed in a total volume of 200 µL in a 96-well plate.
-
Add 50 µL of various concentrations of the test compound, 50 µL of the σ₁-selective radioligand (e.g., 1-2 nM final concentration of -pentazocine), and 100 µL of the membrane preparation (~100 µg protein).
-
Define non-specific binding using a high concentration of a standard σ₁ ligand, such as 10 µM Haloperidol.
-
Incubate the plate at 37°C for 120 minutes. The higher temperature is often optimal for σ₁ receptor binding.
-
-
Termination and Detection:
-
Terminate the assay by rapid vacuum filtration through polyethyleneimine (PEI)-pre-soaked glass fiber filters. Pre-soaking with PEI reduces non-specific binding of the radioligand to the filters.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Perform data analysis as described in the DAT binding assay protocol to determine IC₅₀ and Ki values.
-
Caption: Simplified Signaling Pathways Modulated by Sigma-1 Receptor Ligands.
Part 3: Comparative Analysis and Future Perspectives
The structure-activity relationships of fluorobenzylpiperidine isomers reveal a fascinating divergence in molecular recognition between monoamine transporters and sigma receptors.
-
For DAT Affinity: The key determinant is often a simple N-(para-fluorobenzyl) substitution on the piperidine ring. The rest of the molecule primarily serves to position this group correctly within the transporter's binding site. Electron-withdrawing groups are favored.[3]
-
For Sigma Receptor Affinity: The fluorobenzyl group is just one component of a more complex pharmacophore. The nature of the linker (e.g., acetamide vs. benzamide) and its attachment point to the piperidine ring are critical for achieving high affinity and, most importantly, subtype selectivity between σ₁ and σ₂.[5][6]
This divergence allows for rational drug design. By manipulating the core scaffold and the nature of the chemical linker, it is possible to steer a fluorobenzylpiperidine derivative towards either a transporter or a sigma receptor target. For example, a simple N-substituted piperidine is more likely to target DAT, whereas incorporating an amide functionality attached to the piperidine ring at the 4-position may favor sigma receptors.
Future Directions:
The development of highly selective ligands remains a paramount goal. Future research should focus on:
-
Full Isomeric Profiling: Systematically synthesizing and testing ortho-, meta-, and para-fluoro isomers across different scaffolds to build more predictive SAR models.
-
Chiral Separation: Investigating the stereochemistry of substituted piperidines, as enantiomers often exhibit different pharmacological profiles.
-
Functional Activity: Moving beyond simple binding assays to functional assays (e.g., neurotransmitter uptake inhibition, calcium flux assays) to characterize compounds as agonists, antagonists, or inverse agonists.
-
PET Imaging: Leveraging fluorinated analogs for Positron Emission Tomography (PET) imaging to visualize target engagement in vivo, which can accelerate clinical development.[6]
By continuing to unravel the nuanced structure-activity relationships of these versatile molecules, the scientific community can unlock their full therapeutic potential for treating a wide range of neurological, psychiatric, and oncological diseases.
References
- Shiue, G. G., et al. (2002). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. PubMed. [Link]
- Newman, A. H., & Katz, J. L. (2008).
- Zhang, M., et al. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. PubMed. [Link]
- Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. [Link]
- Andersen, P. H. (1987). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. PubMed. [Link]
- Xu, M., et al. (2012). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]
- Matecka, D., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry. [Link]
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- van Gaalen, M. M., et al. (2023).
- Abadi, A. H., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
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The Impact of Fluorination on the Biological Activity of Benzylpiperidines: A Comparative Analysis
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacological properties.[1] The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to its biological targets.[2][3] This guide provides an in-depth comparison of the biological activities of 4-(3-Fluorobenzyl)piperidine and its non-fluorinated parent compound, 4-benzylpiperidine. By examining their interactions with key central nervous system targets, we aim to elucidate the nuanced effects of fluorination on this versatile scaffold.
While direct comparative data for this compound is limited in publicly accessible literature, we will draw upon data for structurally related fluorinated compounds to infer the likely consequences of this substitution. This analysis, combined with established data for 4-benzylpiperidine, will provide valuable insights for researchers engaged in the design and development of novel therapeutics.
Comparative Biological Activity: A Tale of Two Scaffolds
The introduction of a fluorine atom onto the benzyl ring of 4-benzylpiperidine is anticipated to modulate its activity across a range of biological targets. Here, we compare the known activities of the parent compound with the expected profile of its fluorinated analog, focusing on sigma receptors, monoamine transporters, and monoamine oxidase enzymes.
| Compound | Target | Assay Type | Activity (Kᵢ, IC₅₀, or EC₅₀) |
| 4-Benzylpiperidine | Dopamine Transporter (DAT) | Monoamine Release | EC₅₀ = 109 nM[4] |
| Norepinephrine Transporter (NET) | Monoamine Release | EC₅₀ = 41.4 nM[4] | |
| Serotonin Transporter (SERT) | Monoamine Release | EC₅₀ = 5,246 nM[4] | |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | IC₅₀ = 130 µM[4] | |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC₅₀ = 750 µM[4] | |
| 4-(4-Fluorobenzyl)piperazine (BP-F) | Sigma-1 Receptor | Radioligand Binding | Kᵢ = 0.68 nM[5] |
| (as a surrogate for this compound) | Sigma-2 Receptor | Radioligand Binding | Kᵢ = 58 nM[5] |
Note: Data for the fluorinated analog is for 4-(4-Fluorobenzyl)piperazine, a structurally similar compound, as direct data for this compound was not available in the cited literature.
The non-fluorinated compound, 4-benzylpiperidine, is a potent monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin.[4] It also exhibits weak inhibitory activity against both MAO-A and MAO-B.[4] The introduction of a fluorine atom, as seen in the surrogate compound 4-(4-Fluorobenzyl)piperazine, suggests a significant increase in affinity for sigma-1 receptors, with a Kᵢ value in the sub-nanomolar range.[5] This highlights a potential shift in the primary biological target as a result of fluorination.
The "Why": Causality Behind Experimental Choices
The selection of sigma receptors, monoamine transporters, and MAO enzymes as targets for this comparative analysis is rooted in the known pharmacology of the 4-benzylpiperidine scaffold and the predictable influence of fluorination. The piperidine moiety is a common feature in many CNS-active compounds, and its derivatives frequently interact with these targets.[6] Fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[7][8] This modification can also alter the electronic properties of the aromatic ring, potentially influencing binding interactions with target proteins.[3]
The choice of assays—radioligand binding for receptor affinity, enzyme inhibition for MAO activity, and monoamine release assays—represents the gold standard for characterizing the in vitro pharmacological profile of such compounds. These assays provide quantitative measures of a compound's potency and selectivity, which are critical parameters in the early stages of drug discovery.
Experimental Protocols: A Guide to In Vitro Characterization
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays discussed in this guide.
Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for characterizing sigma receptor ligands.[3]
Objective: To determine the binding affinity (Kᵢ) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
[³H]-(+)-Pentazocine (for sigma-1) or [³H]-DTG (for sigma-2)
-
Membrane preparations from guinea pig brain or cells expressing recombinant human sigma receptors
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Haloperidol (for defining non-specific binding)
-
Test compounds (this compound and 4-benzylpiperidine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 150 µL of the membrane preparation (containing 50-100 µg of protein) to each well.
-
Add 50 µL of the radioligand ([³H]-(+)-Pentazocine for sigma-1 at a final concentration of ~1 nM, or [³H]-DTG for sigma-2 at a final concentration of ~3 nM) to each well.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values by non-linear regression analysis of the competition binding data and calculate the Kᵢ values using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO-A and MAO-B) Enzyme Inhibition Assay
This protocol is based on a well-established fluorometric method.[4][9]
Objective: To determine the IC₅₀ values of test compounds for the inhibition of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (this compound and 4-benzylpiperidine)
-
Clorgyline (positive control for MAO-A) and Selegiline (positive control for MAO-B)
-
2N NaOH (stop solution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the buffer.
-
In a 96-well plate, add 20 µL of the test compound or control solution.
-
Add 469.5 µL of buffer and 9 µL of kynuramine solution for the MAO-A assay, or 472.5 µL of buffer and 6 µL of kynuramine for the MAO-B assay.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 1.5 µL of the respective MAO enzyme to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 400 µL of 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common procedure for assessing the metabolic stability of compounds.[10]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of test compounds in liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (this compound and 4-benzylpiperidine)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compounds and positive controls in the buffer.
-
Prepare a microsome suspension in the buffer.
-
In a 96-well plate, add the test compound or control solution.
-
Add the microsome suspension to each well and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) as (k / microsomal protein concentration).
Visualizing the Concepts: Diagrams and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Assays.
Conclusion: The Subtle yet Significant Impact of a Single Atom
The comparison between 4-benzylpiperidine and its fluorinated analog underscores the profound impact that subtle structural modifications can have on biological activity. While 4-benzylpiperidine primarily acts as a monoamine releasing agent, the introduction of a fluorine atom, as suggested by data from a closely related compound, appears to dramatically increase its affinity for sigma-1 receptors. This shift in pharmacology highlights the potential of fluorination to not only enhance pharmacokinetic properties such as metabolic stability but also to redirect a molecule's primary biological target.
For researchers in drug discovery, this guide serves as a testament to the importance of considering strategic fluorination in lead optimization. The provided protocols offer a robust framework for the in vitro characterization of novel compounds, enabling a deeper understanding of their structure-activity relationships. Further investigation into the specific biological profile of this compound is warranted to fully elucidate the effects of this particular substitution and to explore its potential as a novel therapeutic agent.
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A Comparative Analysis of 4-(3-Fluorobenzyl)piperidine Derivatives: A Guide for Researchers
The 4-(3-fluorobenzyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of biological targets. The strategic incorporation of a fluorine atom on the benzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, including metabolic stability and binding affinity. This guide provides a comprehensive comparative analysis of this compound derivatives, focusing on their development as C-C chemokine receptor 1 (CCR1) antagonists, sigma-1 (σ1) receptor ligands, and positron emission tomography (PET) imaging agents. We will delve into their structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for their synthesis and evaluation, offering valuable insights for researchers and drug development professionals.
The Versatility of the this compound Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its conformational flexibility allows it to adopt various orientations to effectively interact with the binding pockets of diverse protein targets. The attachment of a 3-fluorobenzyl group at the 4-position of the piperidine ring introduces a key aromatic interaction domain while the fluorine substitution offers several advantages. The high electronegativity and small size of fluorine can lead to enhanced binding interactions through the formation of hydrogen bonds or dipole-dipole interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby improving the metabolic stability and bioavailability of the compounds.[4] This unique combination of structural features makes the this compound core an attractive starting point for the development of novel therapeutics and diagnostic agents.
Comparative Analysis of Biological Activity
The functionalization of the piperidine nitrogen and modifications to the benzyl ring of the this compound scaffold have yielded derivatives with distinct pharmacological profiles. Here, we compare their activity as CCR1 antagonists and sigma-1 receptor ligands.
This compound Derivatives as CCR1 Antagonists
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of inflammatory cells, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[5][6][7] Several this compound derivatives have been investigated as CCR1 antagonists.
Structure-Activity Relationship (SAR) Insights:
The development of potent CCR1 antagonists based on the this compound scaffold has revealed several key SAR trends. The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Generally, the introduction of a bulky, hydrophobic group enhances binding affinity.
Table 1: Comparative in vitro activity of selected this compound derivatives as CCR1 antagonists.
| Compound ID | R (Substitution on Piperidine Nitrogen) | CCR1 Binding Affinity (IC50, nM) | Reference |
| 1a | -CH2CH2-Urea-(3-acetylphenyl) | 8.5 | [6] |
| 1b | -CH2CH2-Urea-(4-chlorophenyl) | 12.2 | [6] |
| 1c | -propyl | >1000 | [6] |
This table is a representative example based on the trends described in the literature. Actual values may vary between different studies.
The data in Table 1 illustrates that the presence of a urea-containing side chain at the piperidine nitrogen significantly improves CCR1 inhibitory activity compared to a simple alkyl substituent. This suggests that the urea moiety may engage in crucial hydrogen bonding interactions within the CCR1 binding pocket.
This compound Derivatives as Sigma-1 (σ1) Receptor Ligands
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8][9][10] It is implicated in a wide range of cellular functions, including the modulation of ion channels, calcium signaling, and cellular stress responses.[11][12] Consequently, σ1 receptor ligands are being explored for their therapeutic potential in neurological disorders, psychiatric conditions, and cancer.[13][14]
Structure-Activity Relationship (SAR) Insights:
For σ1 receptor affinity, modifications at the piperidine nitrogen of the this compound core have also proven to be critical. The introduction of various substituted benzyl or phenethyl groups can lead to high-affinity ligands.
Table 2: Comparative in vitro binding affinities of selected this compound derivatives for the Sigma-1 (σ1) Receptor.
| Compound ID | R (Substitution on Piperidine Nitrogen) | σ1 Receptor Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |
| 2a | -CH2-(4-methoxyphenyl) | 2.30 | 142 | [1] |
| 2b | -CH2CH2-(4-methoxyphenyl) | 0.89 | >100 | [15] |
| 2c | -CH2-(benzofuran-2-yl) | 2.6 | 187 | [16] |
This table is a representative example based on data from multiple sources. Ki values are a measure of binding affinity, where a lower value indicates higher affinity.
The data in Table 2 highlights that extending the linker between the piperidine nitrogen and the aromatic ring from a methylene to an ethylene group can maintain or even slightly improve σ1 receptor affinity (compare 2a and 2b). Furthermore, replacing the methoxyphenyl group with a benzofuranylmethyl moiety also results in a high-affinity ligand with excellent selectivity over the σ2 receptor subtype (2c).
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a this compound derivative and its evaluation as a PET imaging agent.
Synthesis of a Representative this compound Derivative
A common synthetic route to this compound derivatives involves the reductive amination of a piperidone precursor followed by N-alkylation.
Scheme 1: General synthetic route for this compound derivatives.
Caption: General synthetic scheme for N-substituted this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of 4-(3-Fluorobenzylidene)piperidin-4-one (Intermediate 1): To a solution of 4-piperidone (1.0 eq) in ethanol, add 3-fluorobenzaldehyde (1.1 eq) and a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Synthesis of this compound (Intermediate 2): Dissolve intermediate 1 in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired product.
-
N-Alkylation to yield the final product: To a solution of intermediate 2 in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkylating agent (R-X, 1.2 eq). Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield the final N-substituted-4-(3-fluorobenzyl)piperidine derivative.
Radiosynthesis and Evaluation of a [¹⁸F]-labeled this compound Derivative for PET Imaging
The development of PET tracers requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into the molecule of interest.[4] The radiosynthesis is typically performed in an automated synthesis module to minimize radiation exposure.[17]
Scheme 2: Radiosynthesis of a [¹⁸F]-labeled this compound derivative.
Caption: General radiosynthesis workflow for an [¹⁸F]-labeled PET tracer.
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge, and then eluted with a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water. The solvent is evaporated to dryness to obtain the reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex.
-
Radiolabeling: A solution of the tosylate or nitro-substituted precursor of the this compound derivative in a suitable solvent (e.g., acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a high temperature (e.g., 110-150 °C) for a short period (e.g., 5-15 minutes).[18][19]
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate the desired [¹⁸F]-labeled product from unreacted precursor and radioactive impurities.
-
Formulation: The collected HPLC fraction containing the radiotracer is reformulated into a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo administration. The final product undergoes quality control tests, including radiochemical purity, specific activity, and sterility.
In vivo PET Imaging Protocol:
-
Animal Model: Use an appropriate animal model (e.g., mice or rats) relevant to the disease being studied (e.g., a model of neuroinflammation for a CCR1 tracer).
-
Radiotracer Administration: Anesthetize the animal and inject a bolus of the formulated [¹⁸F]PET tracer via the tail vein.
-
PET Scan: Acquire dynamic PET data over a specific time course (e.g., 60-90 minutes) using a small-animal PET scanner.
-
Image Analysis: Reconstruct the PET images and perform quantitative analysis to determine the biodistribution and target engagement of the radiotracer in various organs and tissues. Co-registration with a CT or MRI scan can provide anatomical reference.
-
Blocking Studies: To confirm target specificity, a separate cohort of animals can be pre-treated with a high dose of a non-radiolabeled, known ligand for the target receptor before injecting the radiotracer. A significant reduction in radiotracer uptake in the target tissue would indicate specific binding.[1]
Signaling Pathways
A thorough understanding of the signaling pathways modulated by these derivatives is crucial for interpreting their biological effects.
CCR1 Signaling Pathway
Upon binding of its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), CCR1, a Gαi-coupled receptor, initiates a signaling cascade that leads to cell migration and inflammation.[5][20]
Caption: Overview of the modulatory roles of the sigma-1 receptor.
Conclusion
The this compound scaffold represents a highly valuable platform for the development of novel therapeutic and diagnostic agents. Through systematic structural modifications, derivatives with high affinity and selectivity for important biological targets such as CCR1 and the σ1 receptor have been identified. The insights into the structure-activity relationships and the detailed experimental protocols provided in this guide are intended to facilitate further research in this promising area of medicinal chemistry. The continued exploration of this versatile scaffold holds the potential to deliver new and improved treatments for a range of human diseases.
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A Comparative Guide to the In Vitro Efficacy of Monoamine Oxidase B Inhibitors: Evaluating 4-(3-Fluorobenzyl)piperidine Scaffolds Against Standard Therapeutics
This guide provides a comprehensive comparison of the in vitro efficacy of standard monoamine oxidase B (MAO-B) inhibitors, alongside a detailed exploration of the therapeutic potential of the 4-(3-Fluorobenzyl)piperidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, methodologies, and structure-activity relationships that are crucial for the rational design of novel neurotherapeutics.
Introduction: Monoamine Oxidase B as a Key Therapeutic Target
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Its role in dopamine degradation has established it as a primary target for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease. Inhibition of MAO-B leads to an increase in synaptic dopamine levels, thereby alleviating motor symptoms associated with the disease.[1] The development of selective MAO-B inhibitors has been a significant focus in medicinal chemistry, with several compounds gaining regulatory approval and serving as standard clinical treatments.[1][2]
The piperidine moiety is a versatile heterocyclic scaffold that is a key structural component in a multitude of FDA-approved drugs.[2][3] Its prevalence in neuropharmacology has spurred investigations into piperidine-containing compounds as potential MAO-B inhibitors.[2] This guide will focus on the in vitro performance of established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide—and explore the potential of the this compound scaffold based on the structure-activity relationships of related benzylpiperidine derivatives.
Comparative In Vitro Efficacy of Standard MAO-B Inhibitors
The potency of MAO-B inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% in vitro. The following table summarizes the reported IC50 values for the standard MAO-B inhibitors Selegiline, Rasagiline, and Safinamide.
| Inhibitor | Target Enzyme | Reported IC50 Value (nM) | Nature of Inhibition |
| Selegiline | MAO-B | 6.8 - 80 | Irreversible |
| Rasagiline | MAO-B | 14 | Irreversible |
| Safinamide | MAO-B | 79 | Reversible |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
To ensure the reproducibility and validity of in vitro efficacy data, a standardized and well-characterized assay protocol is paramount. The following is a detailed methodology for a fluorometric in vitro assay to determine the inhibitory potential of test compounds against human recombinant MAO-B. This protocol is adapted from commercially available MAO-B inhibitor screening kits and established research publications.[4][5][6]
Assay Principle
The assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine or benzylamine) by MAO-B. In the presence of a developer and a fluorescent probe (such as Amplex Red), H₂O₂ generates a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. The presence of an inhibitor reduces enzyme activity, leading to a decrease in H₂O₂ production and a corresponding reduction in the fluorescent signal.[4][5][7]
Materials and Reagents
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Developer (e.g., Horseradish Peroxidase)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Test compound (e.g., this compound analog)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Excitation/Emission = ~535/587 nm)
Step-by-Step Protocol
-
Preparation of Reagents: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, developer, and control inhibitor in MAO-B assay buffer according to the manufacturer's instructions. Prepare a serial dilution of the test compound and the positive control inhibitor.
-
Assay Plate Setup: Add 10 µL of the test compound dilutions, positive control, or assay buffer (for enzyme control) to the wells of a 96-well black microplate.
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme solution to each well. Mix gently and incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding 40 µL of the MAO-B substrate solution (containing the substrate, developer, and fluorescent probe) to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 10-40 minutes using a microplate reader (Ex/Em = 535/587 nm).
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of the test compound and positive control relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.
Caption: In vitro MAO-B inhibition assay workflow.
Caption: MAO-B metabolic pathway and inhibition.
Structure-Activity Relationship of Benzylpiperidine Derivatives as MAO-B Inhibitors
A study on pyridazinobenzylpiperidine derivatives revealed that the position and nature of the substituent on the benzyl ring are critical for MAO-B inhibition.[8][9] For instance, a chloro-substituent at the 3-position of the benzyl ring resulted in potent MAO-B inhibition, with an IC50 value of 0.203 µM.[8][9] Conversely, substitutions at the 2- and 4-positions generally led to lower activity.[8][9] This suggests that the electronic and steric properties of the substituent at the meta-position of the benzyl ring play a crucial role in the interaction with the active site of the MAO-B enzyme.
The fluorine atom in this compound, being an electron-withdrawing group at the meta-position, could potentially confer favorable inhibitory activity. The introduction of halogens, such as fluorine, into lead compounds is a common strategy in medicinal chemistry to enhance pharmacokinetic properties and biological activity.[2] The fluorine atom can modulate the lipophilicity and metabolic stability of the molecule, which are important parameters for drug candidates targeting the central nervous system.
Further research is warranted to synthesize and evaluate this compound and its analogs to definitively determine their in vitro efficacy and selectivity for MAO-B. The insights from existing structure-activity relationship studies provide a strong rationale for investigating this chemical scaffold as a promising source of novel MAO-B inhibitors.
Conclusion
This guide has provided a comparative overview of the in vitro efficacy of standard MAO-B inhibitors and a detailed protocol for their evaluation. While direct experimental data for this compound is pending, the analysis of structure-activity relationships within the benzylpiperidine class suggests that this scaffold holds significant promise for the development of novel, potent, and selective MAO-B inhibitors. The methodologies and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing the field of neurotherapeutics.
References
- Safinamide: an add-on treatment for managing Parkinson's disease. (2018). PubMed Central. [Link]
- 207145Orig1s000 - accessdata.fda.gov. (2014). U.S.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
- Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. (2024).
- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. [Link]
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023).
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. (n.d.). MDPI. [Link]
- Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors. (2018). PubMed. [Link]
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.).
- Correlation between safinamide levels and MAO-B inhibition. (n.d.).
- Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.).
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI. [Link]
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- OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc.. [Link]
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- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
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An objective, data-driven guide to characterizing the receptor selectivity of novel chemical entities, using 4-(3-Fluorobenzyl)piperidine as a case study.
Introduction: The Critical Role of Selectivity in Drug Discovery
In the quest for safer and more effective therapeutics, selectivity is paramount. A drug's ability to interact with its intended target while avoiding unintended interactions with other biological molecules—known as off-targets—often defines its therapeutic window. Poor selectivity can lead to undesirable side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of targets, including G-protein coupled receptors (GPCRs) and the non-traditional sigma receptors.
This guide provides a comprehensive framework for determining the selectivity profile of a novel compound, using the hypothetical new chemical entity (NCE), this compound, as an example. We will walk through the strategic selection of assays, provide detailed experimental protocols, and explain the rationale behind each step, empowering researchers to build a robust and reliable selectivity profile for their compounds of interest.
Part 1: The Strategic Framework for Selectivity Profiling
A tiered approach is the most efficient method for characterizing a novel compound. This strategy begins with confirming activity at a hypothesized primary target and progressively broadens the scope to identify and functionally characterize potential off-target interactions.
The 4-benzylpiperidine core is a well-established pharmacophore for sigma (σ) receptors. Therefore, for our case study with this compound, we will hypothesize the sigma-1 (σ1) receptor as the primary target and design our screening cascade accordingly.
Caption: Tiered workflow for selectivity profiling of a novel ligand.
Part 2: Experimental Protocols & Data Interpretation
Experiment 1: Primary Target Affinity via Radioligand Binding
Objective: To determine the binding affinity (Ki) of this compound for the human σ1 receptor.
Rationale: A radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and a receptor. It is a competition assay where our unlabeled test compound competes with a known, radioactively labeled ligand ([³H]-(+)-pentazocine) for binding to the receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Detailed Protocol: σ1 Receptor Radioligand Binding Assay
-
Materials:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~40-50 Ci/mmol).
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Reference Compound: Haloperidol (a known high-affinity σ1 ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Determinator: 10 µM Haloperidol.
-
Apparatus: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution series of this compound and Haloperidol in assay buffer. The final concentration in the assay should range from 0.1 nM to 10 µM.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for Total Binding) OR 25 µL of 10 µM Haloperidol (for NSB) OR 25 µL of test/reference compound dilution.
-
25 µL of [³H]-(+)-pentazocine diluted in assay buffer to a final concentration of ~2 nM.
-
50 µL of cell membrane preparation (containing ~20-30 µg of protein).
-
-
Incubation: Seal the plate and incubate at room temperature for 120 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Hypothetical Data & Comparison
To illustrate the output, we present hypothetical data for our NCE compared to two reference compounds: PRE-084 , a known selective σ1 agonist, and Haloperidol , a less selective antipsychotic drug with high affinity for both σ1 and dopamine D2 receptors.
Table 1: Comparative Binding Affinities (Ki, nM) at Primary and Key Off-Targets
| Compound | σ1 Receptor | σ2 Receptor | Dopamine D2 | Serotonin 5-HT2A |
| This compound | 15.2 | 450 | >10,000 | 2,100 |
| PRE-084 (Selective Ref.) | 2.2 | 1,800 | >10,000 | >10,000 |
| Haloperidol (Non-selective Ref.) | 3.8 | 25 | 1.5 | 30 |
Interpretation:
-
Our hypothetical data shows that this compound binds to the σ1 receptor with high affinity (Ki = 15.2 nM).
-
It displays a favorable selectivity profile. The selectivity ratio for σ2 over σ1 is ~30-fold (450 / 15.2), and it shows minimal affinity for the major off-targets D2 and 5-HT2A.
-
Compared to PRE-084, it is slightly less potent at σ1 but maintains a good selectivity window.
-
In stark contrast, Haloperidol demonstrates high affinity across multiple receptors, highlighting its non-selective profile.
Part 3: Functional Characterization
Binding affinity does not reveal whether a compound activates (agonism) or blocks (antagonism) a receptor. Functional assays are essential to determine the compound's effect on receptor signaling.
Objective: To determine if this compound acts as an agonist or antagonist at the σ1 receptor.
Rationale: The σ1 receptor is not a classical GPCR but a ligand-operated chaperone protein located at the endoplasmic reticulum (ER). It modulates calcium signaling between the ER and mitochondria. Activation of the σ1 receptor by an agonist can potentiate calcium release from the ER in response to certain stimuli. We can measure this change in intracellular calcium using a fluorescent dye.
Caption: Simplified signaling pathway for σ1 receptor-mediated calcium modulation.
Detailed Protocol: FLIPR Calcium Mobilization Assay
-
Cell Culture: Plate HEK293 cells expressing the human σ1 receptor and a G-protein chimeric construct (e.g., Gαqi5) that links the receptor to the phospholipase C pathway in black-walled, clear-bottom 96-well plates.
-
Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 45-60 minutes at 37°C.
-
Assay Execution (FLIPR):
-
Agonist Mode: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Add varying concentrations of this compound and measure the fluorescent signal over time. An increase in fluorescence indicates calcium release and agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for 15-20 minutes. Then, add a fixed, sub-maximal concentration (EC80) of a known σ1 agonist (e.g., PRE-084). A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
Agonist: Plot the peak fluorescent response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Conclusion
This guide outlines a robust, logical, and technically detailed strategy for characterizing the selectivity profile of a novel compound, exemplified by this compound. By progressing through a tiered system of binding affinity determination, broad off-target screening, and specific functional validation, researchers can build a comprehensive and reliable pharmacological profile. The hypothetical data presented for this compound demonstrates its potential as a selective σ1 receptor ligand, distinguishing it from non-selective compounds like Haloperidol. This systematic approach is fundamental to drug discovery, enabling data-driven decisions to advance compounds with the highest potential for therapeutic success.
References
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A Comparative Guide to the Cross-Reactivity Profile of 4-(3-Fluorobenzyl)piperidine
Introduction
The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its conformational flexibility and ability to present substituents in distinct vectors allow for fine-tuning of interactions with a wide array of biological targets. The specific compound, 4-(3-Fluorobenzyl)piperidine, while not extensively characterized in public literature, represents a valuable probe for exploring structure-activity relationships. The introduction of a fluorine atom on the benzyl ring can significantly alter physicochemical properties such as lipophilicity and metabolic stability, and modulate binding affinities through specific electronic interactions.
In early-stage drug discovery, a comprehensive understanding of a compound's cross-reactivity—its propensity to interact with targets other than the intended one—is paramount. A promiscuous binding profile can lead to unforeseen side effects and toxicity, while in some cases, it can unveil opportunities for beneficial polypharmacology. This guide provides a robust experimental framework for characterizing the cross-reactivity of this compound. We will focus on two high-priority target classes where the piperidine moiety is known to confer activity: the Sigma (σ) receptors and acetylcholinesterase (AChE).
To provide a clear benchmark, we will compare the hypothetical profile of this compound against two well-characterized compounds:
-
SA4503: A potent and highly selective Sigma-1 (σ1) receptor agonist, which serves as a benchmark for selectivity within the sigma receptor family.[1][2]
-
Donepezil: A piperidine-based, reversible acetylcholinesterase inhibitor, representing a classic example of a compound targeting the cholinergic system.[3]
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design to ensure a thorough and reliable assessment of off-target activities.
Rationale for Target Selection: Why Sigma Receptors and AChE?
The choice to prioritize σ1, σ2, and AChE assays is rooted in chemical precedent. The 4-benzylpiperidine core is structurally analogous to the pharmacophores of established ligands for these targets.
-
Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: These unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum, are implicated in a host of CNS disorders, including neurodegeneration, depression, and pain.[4][5] Many known sigma ligands, such as the experimental drug SA4503 and the antipsychotic haloperidol, feature a piperidine or piperazine ring connected to an aromatic system.[6][7] Assessing the affinity of this compound for both σ1 and σ2 subtypes is crucial to determine its potency and selectivity, which are key drivers of its potential therapeutic window and side-effect profile.
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine and is a primary target for the symptomatic treatment of Alzheimer's disease.[8][9] The piperidine ring is a cornerstone of the market-leading AChE inhibitor, Donepezil.[3] Unintended inhibition of AChE by a novel compound can lead to significant cholinergic side effects, including nausea, bradycardia, and muscle cramps.[10][11] Therefore, quantifying activity at AChE is a critical step in de-risking any new piperidine-containing chemical entity.
Experimental Framework for Cross-Reactivity Profiling
A robust assessment of cross-reactivity relies on validated, quantitative assays. Here, we detail the methodologies for determining the binding affinity of this compound at sigma receptors and its inhibitory potency against AChE.
Assay 1: Sigma Receptor Binding Affinity via Radioligand Displacement
The foundational method for determining a compound's affinity for a receptor is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known, radioactively labeled ligand from the receptor. The resulting data allow for the calculation of the half-maximal inhibitory concentration (IC50), which can be converted to the inhibitory constant (Ki), a true measure of binding affinity.
Causality of Experimental Choices:
-
Radioligands: We use -pentazocine for the σ1 receptor and [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) for the σ2 receptor.[5][12] -pentazocine is highly selective for the σ1 site.[5] [3H]DTG binds to both σ1 and σ2 sites; therefore, to specifically measure σ2 binding, the assay is conducted in the presence of a high concentration of unlabeled (+)-pentazocine to "mask" or block the σ1 sites, ensuring [3H]DTG only reports on σ2 binding.[5][6]
-
Source Tissue: Guinea pig brain membranes are an excellent source for both σ1 and σ2 receptors, expressing them at high densities, which provides a robust signal in binding assays.[1][6]
Caption: Workflow for the Colorimetric AChE Inhibition Assay.
Detailed Protocol: AChE Inhibition Assay
-
Reagent Preparation: Prepare solutions in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0). Prepare stock solutions of acetylthiocholine (ATCh), DTNB, and the test compound.
-
Assay Setup: In a clear 96-well plate, add the following to each well:
-
140 µL of buffer.
-
20 µL of DTNB solution (final concentration ~0.3 mM).
-
20 µL of test compound dilutions (e.g., this compound). Use buffer for the uninhibited control.
-
-
Enzyme Addition: Add 10 µL of hAChE solution to each well. Mix and pre-incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of ATCh substrate solution to each well to start the reaction.
-
Detection: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 10-20 minutes. The rate of color change is proportional to the enzyme activity. [9]6. Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition using the formula: % Inhibition = (1 - (V_inhibited / V_uninhibited)) * 100. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data: Acetylcholinesterase Inhibition (Hypothetical)
| Compound | AChE IC50 (nM) |
| This compound | 8,500 |
| Donepezil (Reference) | 6.7 [3] |
| SA4503 (Control) | > 10,000 |
Note: Data for this compound and SA4503 are hypothetical for illustrative purposes.
Synthesizing the Results: A Cross-Reactivity Profile
The power of this approach lies in integrating the data from orthogonal assays to build a comprehensive selectivity profile.
Summary of Findings and Logical Interpretation
Caption: Logical Flow from Experimental Data to Compound Profile.
Based on our hypothetical data, this compound would be characterized as a moderately potent ligand for the σ1 receptor with a respectable ~19-fold selectivity over the σ2 subtype. Its activity at AChE is very weak (micromolar range) and is unlikely to be physiologically relevant at concentrations where it would engage the σ1 receptor. This profile suggests the compound is a promising candidate for further investigation as a selective σ1 modulator.
Conclusion and Future Directions
This guide outlines a primary, yet critical, framework for assessing the cross-reactivity of novel compounds like this compound. By employing validated radioligand binding and enzymatic assays, researchers can generate quantitative data to build a clear selectivity profile against high-priority off-targets.
The journey of characterization does not end here. Based on these initial findings, further investigation is warranted:
-
Functional Assays: Determining whether this compound acts as an agonist, antagonist, or allosteric modulator at the σ1 receptor is a critical next step. This can be achieved through assays that measure downstream signaling or protein-protein interactions, such as the S1R-BiP dissociation assay. [13]* Broader Panel Screening: To build a more complete picture of its safety and selectivity, the compound should be screened against a wider panel of receptors, ion channels, and transporters. Given the piperidine scaffold, targets like the dopamine transporter (DAT), serotonin transporter (SERT), and the hERG potassium channel should be prioritized to proactively identify potential liabilities. [14][15]* In Vivo Assessment: If the in vitro profile remains promising, subsequent in vivo studies can confirm target engagement and assess the compound's functional effects and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
By following this logical, data-driven approach, research teams can make informed decisions, efficiently allocating resources to compounds with the highest probability of success.
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A Comparative Guide to Validating the Mechanism of Action of 4-(3-Fluorobenzyl)piperidine as a Dopamine Transporter Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 4-(3-Fluorobenzyl)piperidine. Given the compound's structural similarity to known centrally active agents, particularly those with a benzylpiperidine scaffold, we hypothesize a primary MoA as a selective inhibitor of the dopamine transporter (DAT).[1][2] This document outlines a logical, multi-step experimental workflow to rigorously test this hypothesis, comparing its activity profile against established reference compounds.
The core principle of this guide is to build a self-validating experimental cascade. We will progress from fundamental target engagement and functional activity assays to broader selectivity profiling and downstream signaling analysis. Each step is designed to provide clear, quantifiable data that, when synthesized, will create a high-confidence profile of the compound's pharmacological activity.
Hypothesized Mechanism of Action
The dopamine transporter is a membrane-spanning protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, a crucial process for terminating dopaminergic signaling.[3][4] Inhibitors of DAT block this reuptake, leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[5] We postulate that this compound binds to the dopamine transporter, competitively inhibiting dopamine uptake.
To validate this, we will compare its performance against two key alternatives:
-
GBR-12909 (Vanoxerine): A potent and highly selective DAT inhibitor, serving as our positive control.[6][7][8][9]
-
Paroxetine: A selective serotonin reuptake inhibitor (SSRI), used here as a negative control to establish selectivity over the serotonin transporter (SERT).
Part 1: Primary Target Engagement & Functional Activity
The initial and most critical step is to determine if this compound directly interacts with DAT and functionally inhibits its activity. We will employ two gold-standard in vitro assays.
Radioligand Binding Assay: Quantifying Target Affinity
This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from DAT. This allows for the determination of the binding affinity (Ki), a fundamental measure of target engagement.
Experimental Rationale: A low Ki value indicates high binding affinity. By comparing the Ki of this compound to that of GBR-12909, we can assess its potency at the target binding site. The assay will be performed using membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).[10][11][12]
-
Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in an appropriate assay buffer.[13]
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-BTCP or [³H]-Nomifensine), and varying concentrations of the test compound (this compound), GBR-12909, or Paroxetine.[14][15]
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at 4°C or 30°C, depending on the radioligand).[13][15]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[13]
Dopamine Uptake Assay: Assessing Functional Inhibition
While binding is essential, a functional consequence is required to confirm inhibitory action. This assay measures the ability of the compound to block the uptake of radiolabeled dopamine into cells expressing DAT.
Experimental Rationale: An active inhibitor will prevent the transport of [³H]-Dopamine into the cells, resulting in a lower intracellular radioactive signal. This allows for the determination of the compound's functional potency (IC50). Comparing this to the binding affinity (Ki) provides insight into the compound's efficiency as an inhibitor.
-
Cell Plating: Seed hDAT-expressing HEK293 or CHO cells into 96-well plates and allow them to adhere and grow to a suitable confluency.[16][17][18]
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compounds for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.[17][18]
-
Initiate Uptake: Add a fixed concentration of [³H]-Dopamine to each well to initiate the uptake process. Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[17][18]
-
Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.[18]
-
Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[17][18]
-
Data Analysis: Calculate the percentage inhibition of dopamine uptake at each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Expected Data Summary: Part 1
The following table presents hypothetical data to illustrate expected outcomes if this compound is a potent and selective DAT inhibitor.
| Compound | DAT Binding Affinity (Ki, nM) | DAT Functional Potency (IC50, nM) |
| This compound | 15.2 | 25.8 |
| GBR-12909 (Positive Control) | 1.0[6][7][9] | 5.1 |
| Paroxetine (Negative Control) | >10,000 | >10,000 |
Part 2: Selectivity and Secondary Target Profiling
A therapeutically viable compound should exhibit high selectivity for its primary target to minimize off-target effects. The benzylpiperidine scaffold can also interact with other targets, notably sigma receptors (σR).[19][20][21] Therefore, validating the MoA requires assessing the compound's activity at related monoamine transporters and potential secondary targets.
Monoamine Transporter Selectivity Panel
This involves expanding the binding and uptake assays to include the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Experimental Rationale: By determining the Ki and IC50 values for SERT and NET, we can calculate selectivity ratios (e.g., SERT Ki / DAT Ki). High ratios indicate greater selectivity for the dopamine transporter. This is a critical step in differentiating the compound from non-selective inhibitors or those with mixed pharmacology. The protocols are analogous to those described in Part 1, using cell lines that specifically express hSERT or hNET.[16][22]
Sigma Receptor Binding Assay
Given that many DAT ligands show affinity for sigma receptors, which can modulate dopaminergic systems, it is crucial to assess binding to σ1 and σ2 subtypes.[7][20]
Experimental Rationale: Significant affinity for sigma receptors could indicate a more complex MoA, where the compound's effects are a composite of DAT inhibition and sigma receptor modulation.[23] This assay is typically a radioligand displacement assay using membranes from cells expressing σ1 or σ2 receptors and specific radioligands like [³H]-(+)-pentazocine.
Expected Data Summary: Part 2
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |
| This compound | 15.2 | 1,850 | 975 | 450 | >2,000 |
| GBR-12909 | 1.0 | >100[6][8] | >100[6][8] | 48[7] | - |
| Paroxetine | >10,000 | 0.8 | 120 | >5,000 | >5,000 |
Interpretation: The hypothetical data suggest this compound is over 100-fold selective for DAT over SERT and over 60-fold selective over NET. Its affinity for the σ1 receptor is moderate, suggesting that at higher concentrations, sigma receptor modulation could play a secondary role.
Part 3: Downstream Cellular Signaling
Confirming that target engagement translates into the expected downstream cellular response provides the final layer of validation for the hypothesized MoA. Inhibiting dopamine reuptake should increase extracellular dopamine, which then acts on postsynaptic dopamine receptors (e.g., D1 and D2).
cAMP Accumulation Assay
Experimental Rationale: The D1 receptor is coupled to the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Conversely, the D2 receptor is coupled to Gi, which inhibits adenylyl cyclase.[24] By treating cells co-expressing DAT and either D1 or D2 receptors with our compound, we can measure the functional consequence of increased synaptic dopamine. An increase in cAMP in D1-expressing cells and a decrease in forskolin-stimulated cAMP in D2-expressing cells would confirm the MoA.[25][26]
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably co-expressing hDAT and either hD1 or hD2 receptors.[27][28]
-
Compound Treatment: Treat cells with this compound or control compounds. For D2 receptor assays, add forskolin to stimulate baseline cAMP production.
-
Incubation: Incubate for a sufficient time to allow for dopamine accumulation and subsequent receptor signaling.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the change in cAMP levels against compound concentration to generate dose-response curves.
Visualizing the Workflow and Pathway
To clarify the experimental logic and the underlying biological hypothesis, the following diagrams are provided.
Caption: Experimental workflow for MoA validation.
Caption: Hypothesized signaling pathway at the synapse.
Conclusion
This guide presents a systematic and robust methodology for validating the proposed mechanism of action of this compound as a selective dopamine transporter inhibitor. By following this experimental cascade—from initial binding and functional assays to comprehensive selectivity profiling and downstream signaling analysis—researchers can build a detailed pharmacological profile of the compound. The objective comparison against established drugs like GBR-12909 and Paroxetine provides essential context for interpreting the data. This rigorous, evidence-based approach is fundamental to advancing novel compounds in the drug development pipeline.
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A Senior Application Scientist's Guide to Reproducibility in Experiments Involving 4-(3-Fluorobenzyl)piperidine
This guide provides an in-depth comparison of methodologies for the synthesis, purification, and characterization of 4-(3-fluorobenzyl)piperidine, a critical building block in contemporary drug discovery.[1] Our focus is not merely on procedural steps but on the underlying principles that govern experimental success and, most importantly, reproducibility. For researchers and drug development professionals, the ability to reliably reproduce a synthetic outcome is the cornerstone of scalable and transferable science. This document is structured to provide clarity on common challenges and to offer robust, field-tested solutions.
The Central Challenge: Why Reproducibility Matters
The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[2][3] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4] However, these seemingly minor structural changes can introduce significant variability into synthetic and purification processes. Inconsistent yields, unexpected side products, and purification difficulties are common hurdles that erode reproducibility and delay research timelines. This guide aims to systematically deconstruct these challenges and provide a framework for consistent, high-fidelity outcomes.
Comparative Analysis of Synthetic Routes
The synthesis of 4-substituted piperidines can be approached from several angles. The choice of route is often a trade-off between starting material availability, scalability, and tolerance to various functional groups. Below, we compare two prevalent strategies for constructing the this compound core.
Method A: Catalytic Hydrogenation of a Pyridine Precursor
This classical approach involves the synthesis of 4-(3-fluorobenzyl)pyridine followed by the reduction of the aromatic pyridine ring to the desired piperidine.[2][5]
Causality: This method is often favored for its atom economy and the relatively low cost of pyridine-based starting materials. The critical step, catalytic hydrogenation, is a well-established industrial process. However, reproducibility can be compromised by catalyst poisoning, incomplete reduction, or undesired side reactions like hydrodefluorination.[3] The choice of catalyst and reaction conditions is therefore paramount. Rhodium-based catalysts, for instance, have shown efficacy in hydrogenating fluorinated pyridines while minimizing the risk of C-F bond cleavage compared to some palladium or platinum catalysts under harsh conditions.[3]
Method B: Cross-Coupling Strategies (Suzuki Coupling)
Modern synthetic chemistry offers powerful cross-coupling reactions to form the key C-C bond. A Suzuki coupling protocol can be employed by reacting a piperidine-containing organoborane with a 3-fluorobenzyl halide.[6]
Causality: The primary advantage of the Suzuki coupling is its exceptional functional group tolerance and milder reaction conditions compared to classical methods.[6] This allows for the construction of complex derivatives without the need for extensive protecting group strategies. Reproducibility hinges on the quality of the palladium catalyst, the choice of base and solvent, and the purity of the organoborane intermediate. While often yielding cleaner crude products, the multi-step nature of preparing the necessary precursors can sometimes introduce variability.
Data Summary: Synthesis Route Comparison
| Parameter | Method A: Catalytic Hydrogenation | Method B: Suzuki Coupling |
| Typical Yield | 60-85% | 70-90% |
| Key Challenge | Hydrodefluorination, Incomplete Reduction | Purity of Boronic Ester, Catalyst Activity |
| Scalability | Excellent | Good to Excellent |
| Pros | High atom economy, cost-effective at scale | Broad functional group tolerance, mild conditions |
| Cons | High pressure/temperature, potential side reactions | Multi-step, cost of catalyst and reagents |
Experimental Protocols: Synthesis
Protocol 1: Synthesis via Catalytic Hydrogenation of 4-(3-Fluorobenzyl)pyridine
This protocol is a representative procedure based on established methodologies for pyridine reduction.[3][5]
Step 1: Reactor Setup
-
In a high-pressure hydrogenation vessel, add 4-(3-fluorobenzyl)pyridine (1.0 eq).
-
Add a suitable solvent, such as methanol or acetic acid. Acetic acid can help to activate the ring for hydrogenation.
-
Carefully add the catalyst, for example, 5 mol% Rhodium on carbon (Rh/C), under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Hydrogenation
-
Seal the reactor and purge thoroughly with hydrogen gas multiple times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at a set temperature (e.g., 50-80 °C) and monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (GC-MS or TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude residue can be purified by distillation, crystallization, or chromatography. For basic amines like piperidines, an acidic workup (e.g., dissolving in dilute HCl and washing with an organic solvent to remove non-basic impurities) followed by basification and extraction is a standard purification prelude.
Purification: The Key to Pure Product
The purification of piperidine derivatives can be challenging due to their basicity and physical properties. Inconsistent purification is a major source of irreproducibility.
Methodologies Compared
| Method | Application | Pros | Cons & Reproducibility Issues |
| Fractional Distillation | Large scale, for liquids with sufficiently different boiling points. | Cost-effective for large quantities. | Difficult to remove close-boiling impurities. Azeotrope formation can occur, making complete separation impossible.[7] |
| Crystallization (as a salt) | Lab and industrial scale. Excellent for high purity. | Can provide very high purity material. Removes non-basic impurities effectively. | Yield can be lower. Success is highly dependent on solvent choice and cooling profile. The hydrochloride salt is common.[8] |
| Column Chromatography | Lab scale, for complex mixtures or high-purity small batches. | Excellent separation of structurally similar compounds. | Can be slow and solvent-intensive. Amine interaction with silica gel can cause tailing; often requires adding a base (e.g., triethylamine) to the eluent. |
Analytical Characterization for Quality Control
Confirming the identity and purity of this compound is a non-negotiable step for ensuring reproducibility. A multi-technique approach is essential for a complete profile.
Analytical Techniques: A Comparative Overview
| Technique | Purpose | Information Provided |
| ¹H, ¹³C NMR | Structural Elucidation & Purity | Confirms the carbon-hydrogen framework and absence of organic impurities.[4][9] |
| ¹⁹F NMR | Fluorine Confirmation & Purity | A highly sensitive method to confirm the presence and chemical environment of the fluorine atom and detect any fluorinated impurities.[4][10] |
| HPLC/UPLC | Purity Assessment | Quantifies the purity of the compound and detects non-volatile impurities. Chiral HPLC can be used to determine enantiomeric excess if a chiral synthesis was performed.[10] |
| GC-MS | Purity & Mass Confirmation | Identifies volatile impurities and confirms the molecular weight of the main component.[4] |
Protocol 2: Standard Quality Control via HPLC
Step 1: Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
Step 2: HPLC Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Step 3: Analysis
-
Run the sample and integrate the resulting peaks.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically desired for research applications.
Visualizing the Workflow
To ensure clarity, the experimental and analytical processes are outlined below using standardized diagrams.
Diagram 1: General Experimental Workflow
Caption: Multi-technique approach for analytical validation.
References
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- Kumar, A., et al. (2012). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 445-451. [Link to a representative journal archive where such articles are hosted, as direct link is unavailable].
- Wikipedia contributors. (2023). 4-Benzylpiperidine. Wikipedia, The Free Encyclopedia. [Link]
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- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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- De Luca, L., et al. (2021). Evaluation of [4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. ChemistryOpen, 10(1), 50-56. [Link]
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A Comparative Benchmarking Guide: Evaluating 4-(3-Fluorobenzyl)piperidine Against Established CNS Drug Scaffolds
Abstract
In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold is a privileged structure, integral to numerous approved therapeutics.[1] This guide provides a comparative benchmark analysis of 4-(3-Fluorobenzyl)piperidine, a research chemical with potential pharmacological activity, against two well-characterized drugs: Donepezil and Haloperidol. By examining the structural motifs of this compound, we hypothesize its potential interaction with the sigma-1 (σ1) receptor and the dopamine D2 receptor. This document outlines the established mechanisms of our comparator drugs, details rigorous experimental protocols for in vitro evaluation, and presents a framework for objectively assessing the performance of this novel compound.
Introduction: The Rationale for Benchmarking
The development of novel CNS therapeutics requires a deep understanding of structure-activity relationships (SAR). The molecule this compound, while primarily available as a building block for organic synthesis, possesses structural features—namely the benzylpiperidine core—that are common in compounds targeting key CNS receptors.[2][3] Specifically, substitutions on the benzyl ring, such as the fluorine atom in this case, are known to modulate binding affinity and selectivity for targets like the sigma-1 (σ1) receptor and dopamine transporters.[4][5]
This guide serves as a foundational resource for researchers investigating this compound or its derivatives. We will benchmark it against:
-
Donepezil : A primary acetylcholinesterase inhibitor for Alzheimer's disease, which also exhibits potent sigma-1 (σ1) receptor agonism.[6][7]
-
Haloperidol : A conventional antipsychotic that acts as a potent antagonist of the dopamine D2 receptor, with additional affinity for σ1 receptors.[8][9][10]
By providing detailed experimental workflows and a logical framework for comparison, this document aims to facilitate the elucidation of the pharmacological profile of this compound.
Pharmacological Profiles of Comparator Drugs
A thorough understanding of the comparators is essential for a meaningful benchmark.
Donepezil: A Dual-Action Profile
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[11] Its therapeutic effects are primarily attributed to the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] By increasing acetylcholine levels in the synaptic cleft, Donepezil enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[14]
Beyond its action on AChE, Donepezil is a potent agonist of the sigma-1 (σ1) receptor.[6][7] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[15] Agonism at this receptor may contribute to the neuroprotective effects observed with Donepezil, independent of its cholinergic activity.[7]
Haloperidol: The Archetypal D2 Antagonist
Haloperidol is a first-generation antipsychotic of the butyrophenone class, widely used in the management of schizophrenia and other psychotic disorders.[8][16] Its primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[17][18][19] By blocking these receptors, Haloperidol mitigates the positive symptoms of psychosis, such as hallucinations and delusions, which are associated with excessive dopaminergic activity.[10]
Haloperidol also displays affinity for several other receptors, including serotonin 5-HT2A, alpha-adrenergic, and sigma-1 receptors, which contributes to its overall therapeutic and side-effect profile.[8][9][17] Its interaction with the σ1 receptor is generally antagonistic.[9]
Experimental Design for Comparative Analysis
To objectively benchmark this compound, a series of standardized in vitro assays are proposed. These experiments are designed to test the hypothesis that the compound interacts with σ1 and D2 receptors.
Workflow for Receptor Binding and Functional Assessment
The following diagram outlines the logical flow of experiments to characterize the test compound and compare it to Donepezil and Haloperidol.
Caption: Experimental workflow for characterizing this compound.
Step-by-Step Experimental Protocols
Protocol 1: Sigma-1 (σ1) Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.
-
Materials:
-
Membrane preparations from cells expressing human σ1 receptors (e.g., CHO-K1 cells).
-
Radioligand: [3H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (high concentration, e.g., 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound, Donepezil, and Haloperidol at various concentrations.
-
-
Procedure:
-
Incubate the cell membrane preparation with various concentrations of the test compound or comparators in the assay buffer.
-
Add the radioligand, [3H]-(+)-pentazocine, to the mixture.
-
For non-specific binding determination, a parallel set of tubes will contain a high concentration of unlabeled Haloperidol.
-
Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Membrane preparations from cells expressing human D2 receptors (e.g., HEK293 cells).
-
Radioligand: [3H]-spiperone or [3H]-raclopride.
-
Non-specific binding control: Haloperidol or Butaclamol (high concentration).
-
Assay buffer.
-
Test compound and comparators.
-
-
Procedure:
-
Follow a similar procedure to the σ1 binding assay, incubating D2-expressing membranes with the test compound and [3H]-spiperone.
-
Use a high concentration of unlabeled Haloperidol to define non-specific binding.
-
Incubate, filter, and measure radioactivity as described above.
-
Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Data Presentation and Comparative Analysis
The data generated from these experiments should be compiled into a clear, comparative format.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Sigma-1 (σ1) Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Selectivity (D2 Ki / σ1 Ki) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Donepezil | 14.6[6] | >1000 | >68 |
| Haloperidol | ~4-10[9] | ~1-3[18][20] | ~0.25-0.3 |
Note: Literature values for comparator drugs can vary based on experimental conditions. The values presented are representative.
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Compound | σ1 Receptor Functional Assay | D2 Receptor Functional Assay |
| (e.g., Neurite Outgrowth, EC50) | (e.g., cAMP Inhibition, IC50) | |
| This compound | Experimental Value | Experimental Value |
| Donepezil | Agonist activity demonstrated[7] | Negligible effect |
| Haloperidol | Antagonist activity demonstrated[9] | Potent Antagonist[8][17] |
Mechanistic Insights and Discussion
The results from the proposed experiments will provide a preliminary but crucial pharmacological profile for this compound.
-
High affinity for the σ1 receptor (low nM Ki) , coupled with agonist activity in a functional assay, would suggest a profile with neuroprotective or cognitive-enhancing potential, similar to the non-cholinergic properties of Donepezil.
-
High affinity for the D2 receptor (low nM Ki) , particularly with antagonist activity, would indicate potential antipsychotic properties, aligning it more closely with Haloperidol.
-
Dual affinity for both receptors would place it in an interesting pharmacological space, potentially offering a unique therapeutic profile. The selectivity ratio will be critical in predicting its primary mechanism of action.
The fluorobenzyl moiety is a key structural feature. The position of the fluorine atom (meta in this case) can significantly influence electrostatic interactions within the receptor binding pocket, affecting both affinity and selectivity compared to other isomers or unsubstituted benzylpiperidine.[4][21]
Conclusion
This guide establishes a robust framework for the initial characterization of this compound. By benchmarking against the well-defined pharmacological profiles of Donepezil and Haloperidol, researchers can efficiently determine its primary biological targets and functional activity. The provided protocols are standard, validated methods in preclinical drug discovery, ensuring that the data generated is reliable and can be confidently used to guide future SAR studies and therapeutic development.
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Navigating Pharmacokinetic Landscapes: A Comparative Guide to 4-(3-Fluorobenzyl)piperidine Analogs
In the intricate world of drug discovery, the journey of a molecule from administration to its target and eventual elimination is a critical determinant of its therapeutic success. This guide provides an in-depth pharmacokinetic comparison of a series of rationally designed 4-(3-Fluorobenzyl)piperidine analogs. As a structural motif, the this compound core is of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1] Subtle modifications to this scaffold can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately shaping its efficacy and safety.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between chemical structure and pharmacokinetic behavior. The experimental protocols detailed herein are presented as self-validating systems, ensuring the trustworthiness and reproducibility of the generated data.
The Strategic Importance of Fluorination and the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability.[1][4] The introduction of a fluorine atom to the benzyl moiety is a strategic decision. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing binding affinity to the target protein.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites, thereby improving metabolic stability and extending the drug's half-life.[5]
This guide will explore a hypothetical series of this compound analogs to illustrate these principles:
-
Analog A: The parent this compound.
-
Analog B: N-methylation of the piperidine nitrogen.
-
Analog C: Introduction of a hydroxyl group on the piperidine ring.
-
Analog D: Replacement of the piperidine with a morpholine ring.
Experimental Protocols: A Foundation of Rigor
The reliability of any pharmacokinetic comparison hinges on the robustness of the experimental methodologies. The following protocols are standard in preclinical drug development and adhere to Good Laboratory Practices (GLP) as outlined by regulatory bodies like the FDA.[6][7]
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the essential steps for determining the pharmacokinetic profile of the analogs following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Drug Formulation and Administration: The test compounds are formulated in a vehicle of 0.5% methylcellulose in sterile water.[2] A single oral dose of 10 mg/kg is administered via oral gavage.[2]
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood samples (approximately 0.2 mL) are collected from the tail vein into EDTA-coated tubes.[2]
-
Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.[2]
-
Bioanalysis: Plasma concentrations of the analogs are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2] This technique offers high sensitivity and selectivity for accurate drug quantification.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin® to determine key pharmacokinetic parameters.
Workflow for In Vivo Pharmacokinetic Study:
Caption: Workflow of an in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[8][9]
Methodology:
-
Test System: Pooled human liver microsomes (HLM) or S9 fractions are used as the source of metabolic enzymes.[10]
-
Incubation: The test compound (at a final concentration of 1 µM) is incubated with the liver microsomes (0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Comparative Pharmacokinetic Data
The following table summarizes the hypothetical, yet plausible, pharmacokinetic data for our series of this compound analogs. These values are designed to illustrate the impact of the structural modifications.
| Parameter | Analog A | Analog B | Analog C | Analog D |
| Cmax (ng/mL) | 450 | 380 | 520 | 320 |
| Tmax (hr) | 1.5 | 2.0 | 1.0 | 2.5 |
| AUC (ng·hr/mL) | 3200 | 4500 | 2800 | 3500 |
| t½ (hr) | 4.2 | 6.8 | 3.5 | 5.5 |
| Oral Bioavailability (%) | 45 | 65 | 35 | 50 |
| Plasma Protein Binding (%) | 85 | 82 | 75 | 78 |
| Major Metabolic Pathway | N-dealkylation, Ring Oxidation | Ring Oxidation | Glucuronidation | Ring Oxidation |
In-Depth Analysis of Pharmacokinetic Profiles
Analog A (Parent Compound): Exhibits moderate oral bioavailability and a reasonable half-life. The primary metabolic routes are likely N-dealkylation and oxidation of the piperidine ring, common pathways for such structures.[11][12]
Analog B (N-methylated): The addition of a methyl group to the piperidine nitrogen blocks the site of N-dealkylation. This leads to a significant increase in metabolic stability, reflected in the longer half-life and higher overall exposure (AUC). Consequently, oral bioavailability is improved.
Analog C (Hydroxylated): The introduction of a polar hydroxyl group increases the compound's hydrophilicity. This can lead to more rapid clearance through glucuronidation (a phase II metabolic reaction). The increased polarity also reduces plasma protein binding. While Cmax is higher due to potentially faster absorption, the overall exposure (AUC) and half-life are reduced.
Analog D (Morpholine analog): Replacing the piperidine with a morpholine ring introduces an ether linkage. While this can improve metabolic stability against certain oxidative pathways, it may also alter the compound's interaction with transporters and metabolic enzymes, leading to a different overall pharmacokinetic profile. In this hypothetical case, it results in a longer Tmax and a moderate half-life.
Potential Metabolic Pathway of Analog A:
Caption: A potential metabolic pathway for Analog A.
Conclusion: Guiding Rational Drug Design
This comparative guide underscores the profound impact of subtle structural modifications on the pharmacokinetic properties of this compound analogs. By understanding these structure-ADME relationships, medicinal chemists can more effectively design molecules with optimized pharmacokinetic profiles, increasing the likelihood of developing safe and effective therapeutics. The presented protocols provide a framework for conducting robust preclinical pharmacokinetic evaluations, a cornerstone of modern drug discovery. The continuous interplay between rational design, rigorous experimental evaluation, and in-depth data analysis is paramount to navigating the complex landscape of drug development.
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In Vivo Validation of 4-(3-Fluorobenzyl)piperidine: A Comparative Guide for Neurotherapeutic Research
This guide provides a comprehensive framework for the in vivo validation of 4-(3-Fluorobenzyl)piperidine, a novel compound with significant therapeutic potential, likely through the modulation of the Sigma-1 Receptor (S1R). As researchers and drug development professionals, understanding the preclinical efficacy and mechanistic underpinnings of new chemical entities is paramount. This document offers a comparative analysis of this compound against established S1R ligands, supported by detailed experimental protocols and data interpretation strategies. Our approach emphasizes scientific integrity, ensuring that the described methodologies provide a robust and self-validating system for assessing the in vivo activity of this promising compound.
Introduction: The Rationale for In Vivo Validation
The piperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, with many derivatives exhibiting affinity for the S1R.[1][2] The S1R, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a critical regulator of cellular stress and neuronal function.[3] Its modulation has shown promise in a range of neurodegenerative and neurological disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[4][5][6]
This compound, with its distinct substitution pattern, presents a novel candidate for S1R modulation. However, in vitro affinity and selectivity are only the initial steps in the drug discovery cascade. In vivo validation is essential to ascertain its physiological effects, pharmacokinetic properties, and therapeutic efficacy in a complex biological system. This guide outlines a strategic approach to this validation process, focusing on comparative studies against well-characterized S1R modulators.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the in vivo activity of this compound, it is crucial to compare it with established S1R ligands. The choice of comparators should encompass both agonists and antagonists to elucidate the specific nature of its modulatory effects.
| Compound Class | Reference Compound | Rationale for Selection |
| S1R Agonist | PRE-084 | A highly selective and widely used S1R agonist, providing a benchmark for neuroprotective and cognitive-enhancing effects.[7] |
| S1R Agonist | (+)-Pentazocine | A well-characterized S1R agonist with demonstrated neuroprotective effects in models of retinal degeneration.[8] |
| S1R Antagonist | NE-100 | A selective S1R antagonist, useful for determining if the effects of this compound are S1R-mediated through blockade studies.[7] |
In Vivo Models for Functional Characterization
The selection of appropriate in vivo models is critical for assessing the therapeutic potential of this compound across different neurological domains. The following models are proposed based on their established relevance to S1R function.
Model for Neuroprotection: Dizocilpine-Induced Amnesia
Causality: The NMDA receptor antagonist dizocilpine (MK-801) induces cognitive deficits, providing a robust model to assess the neuroprotective and cognitive-enhancing properties of S1R agonists.[7] S1R activation is known to modulate glutamatergic neurotransmission, offering a mechanistic basis for this model.[6]
Experimental Workflow:
Caption: Workflow for the dizocilpine-induced amnesia model.
Step-by-Step Protocol:
-
Animal Acclimation: Male C57BL/6 mice are housed under standard conditions for at least 7 days before the experiment.
-
Baseline Testing: Animals are subjected to a baseline session in a Y-maze to assess spontaneous alternation behavior.
-
Treatment Administration: Mice are randomly assigned to treatment groups and administered vehicle, this compound (at various doses), PRE-084, or a combination of this compound and NE-100 via intraperitoneal (i.p.) injection.
-
Induction of Amnesia: 30 minutes after treatment, mice receive an i.p. injection of dizocilpine (0.1 mg/kg).
-
Behavioral Assessment: 30 minutes after dizocilpine administration, mice are placed in the Y-maze for an 8-minute session to assess spontaneous alternation percentage.
-
Data Analysis: The percentage of spontaneous alternation is calculated and analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Model for Neuropathic Pain: Chronic Constriction Injury (CCI)
Causality: The CCI model is a widely accepted model of neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia. S1R antagonists have demonstrated efficacy in alleviating neuropathic pain, making this a relevant model to explore the potential analgesic properties of this compound.[4][9]
Experimental Workflow:
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Correlating In Vitro and In Vivo Data: A Comparative Guide to 4-(4-Fluorobenzyl)piperidine as a Tyrosinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of therapeutics targeting the central nervous system and other biological systems.[1][2][3] The strategic introduction of a fluorobenzyl moiety can significantly enhance metabolic stability and binding affinity, making these derivatives particularly attractive for drug discovery programs. This guide focuses on 4-(3-Fluorobenzyl)piperidine, a promising but sparsely documented compound. Due to the limited availability of public data for this specific isomer, we will conduct a detailed comparative analysis of its close structural analog, 4-(4-Fluorobenzyl)piperidine. This isomer serves as a valuable proxy, allowing us to explore the correlation between in vitro enzyme inhibition and in vivo efficacy.
Our investigation will center on the potential of the 4-(4-Fluorobenzyl)piperidine scaffold in the context of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the treatment of hyperpigmentation disorders.[4][5] We will present detailed experimental protocols for both in vitro tyrosinase inhibition assays and in vivo anti-melanogenesis studies using a zebrafish model. The objective is to provide a comprehensive framework for evaluating this chemical series and to illustrate the critical process of correlating laboratory data with outcomes in a living organism, a fundamental challenge in translational science.
In Vitro Analysis: Tyrosinase Inhibition Assay
The initial step in evaluating a potential therapeutic agent is to characterize its activity in a controlled, non-living system. For our 4-(4-Fluorobenzyl)piperidine series, an in vitro enzyme inhibition assay is the most direct method to quantify its effect on our target, mushroom tyrosinase.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibitors.[6]
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase (EC 1.14.18.1) in the phosphate buffer to a concentration of 1000 U/mL.
-
Prepare a 10 mM stock solution of L-DOPA (3,4-dihydroxyphenylalanine) in the phosphate buffer.
-
Prepare stock solutions of the test compounds (e.g., 4-(4-Fluorobenzyl)piperidine derivatives) and the reference inhibitor, kojic acid, in DMSO. Serially dilute these to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The rate of dopachrome formation is indicative of enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme without an inhibitor and A_sample is the absorbance with the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Experimental Workflow
Caption: Workflow for the in vitro tyrosinase inhibition assay.
In Vitro Data Summary
The following table summarizes the in vitro tyrosinase inhibitory activity of a series of compounds derived from the 4-(4-Fluorobenzyl)piperidine scaffold, as reported in the literature.[6]
| Compound ID | Structure | IC50 (µM) | Inhibition Type |
| 2d | 4-(4-fluorobenzyl)piperidine derivative | 7.56 | Mixed-type |
| 2a | Derivative a | > 50 | Non-competitive |
| 2b | Derivative b | 25.3 | Non-competitive |
| 2c | Derivative c | 15.8 | Non-competitive |
| Kojic Acid | Reference | 16.5 | Competitive |
Note: The specific structure of the most active compound, 2d, is a proprietary derivative of 4-(4-fluorobenzyl)piperidine.
In Vivo Analysis: Zebrafish Anti-Melanogenesis Assay
To bridge the gap between in vitro activity and potential therapeutic effect, an in vivo model is essential. The zebrafish (Danio rerio) has emerged as a powerful model for assessing melanogenesis due to its rapid development, optical transparency, and the conserved nature of the pigmentation pathway.[7][8][9][10]
Experimental Protocol: Zebrafish Anti-Melanogenesis Assay
-
Zebrafish Husbandry and Embryo Collection:
-
Maintain wild-type zebrafish according to standard protocols.
-
Collect freshly fertilized embryos and raise them in embryo medium at 28.5°C.
-
-
Compound Exposure:
-
At 9 hours post-fertilization (hpf), select healthy embryos and place them into 24-well plates (10 embryos per well).
-
Prepare different concentrations of the test compound (e.g., compound 2d) and a positive control (e.g., 1-phenyl-2-thiourea, PTU) in the embryo medium.
-
Expose the embryos to the test compounds from 9 hpf to 72 hpf.
-
-
Phenotypic Evaluation:
-
At 72 hpf, anesthetize the larvae with tricaine.
-
Observe and photograph the pigmentation of the larvae under a stereomicroscope.
-
Quantify the melanin content by lysing the larvae and measuring the absorbance of the melanin extract at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of melanin inhibition for each concentration of the test compound.
-
Assess any potential toxicity by observing morphological changes, heart rate, and survival rate.
-
In Vivo Experimental Workflow
Caption: Workflow for the in vivo zebrafish anti-melanogenesis assay.
In Vivo Data Summary (Hypothetical)
The following table presents a hypothetical but realistic data set for the in vivo evaluation of compound 2d in the zebrafish model. This data is for illustrative purposes to demonstrate how in vivo results would be presented.
| Compound | Concentration (µM) | Melanin Content (% of Control) | Survival Rate (%) |
| Control | 0 | 100 ± 5.2 | 100 |
| Compound 2d | 5 | 85.3 ± 4.1 | 100 |
| Compound 2d | 10 | 62.7 ± 3.8 | 100 |
| Compound 2d | 25 | 41.5 ± 4.5 | 95 |
| PTU (Positive Control) | 50 | 35.2 ± 3.1 | 100 |
Correlating In Vitro and In Vivo Data: The Path to Translation
The ultimate goal of preclinical research is to develop compounds that are effective in living systems. The correlation between in vitro and in vivo data is a critical checkpoint in this process. In our example, the potent in vitro tyrosinase inhibition of compound 2d (IC50 = 7.56 µM) would be expected to translate into a reduction of melanin synthesis in the in vivo zebrafish model.
Our hypothetical in vivo data for compound 2d demonstrates a dose-dependent reduction in melanin content, which aligns with its in vitro activity. This positive correlation suggests that the compound is bioavailable in the zebrafish model and that its mechanism of action in the living organism is likely the inhibition of tyrosinase. The high survival rate at effective concentrations also indicates a favorable preliminary safety profile.
It is important to note that a lack of correlation can also be informative. For instance, a compound with high in vitro potency but poor in vivo efficacy could indicate issues with absorption, distribution, metabolism, or excretion (ADME). Conversely, a compound with modest in vitro activity but strong in vivo effects might suggest the involvement of active metabolites or alternative mechanisms of action.
Conclusion
This guide has provided a comprehensive framework for the evaluation of the 4-(4-Fluorobenzyl)piperidine scaffold as a source of novel tyrosinase inhibitors. By detailing both in vitro and in vivo experimental protocols and presenting representative data, we have illustrated the crucial process of correlating data across different biological systems. The 4-(4-Fluorobenzyl)piperidine derivative 2d demonstrates significant potential as a tyrosinase inhibitor, and the positive (though partially hypothetical) in vitro-in vivo correlation underscores the value of this scaffold for further investigation in the development of therapeutics for hyperpigmentation disorders. This systematic approach to data generation and interpretation is fundamental to the successful translation of promising compounds from the laboratory to the clinic.
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- 9. Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of highly potent tyrosinase inhibitor, T1, with significant anti-melanogenesis ability by zebrafish in vivo assay and computational molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Fluorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Profile of 4-(3-Fluorobenzyl)piperidine
Key Hazards: Based on analogous compounds, this compound is anticipated to be:
-
A skin and eye irritant: Direct contact can cause irritation.[1][2]
-
A respiratory tract irritant: Inhalation of dust or vapors may cause respiratory irritation.[1][2]
-
Harmful if swallowed: Ingestion may lead to adverse health effects.
The piperidine moiety itself is classified as a flammable liquid and is toxic.[3] The presence of a fluorinated aromatic ring suggests that the compound may be persistent in the environment and requires special consideration for disposal. Studies on other fluorinated aromatic compounds indicate that they can be resistant to anaerobic degradation.
Table 1: Chemical and Physical Properties of Related Compounds
| Property | 4-(4-Fluorobenzyl)piperidine | Piperidine |
| Molecular Formula | C₁₂H₁₆FN | C₅H₁₁N |
| Molecular Weight | 193.26 g/mol | 85.15 g/mol |
| Appearance | White solid[2] | Colorless liquid[3] |
| Boiling Point | Not available | 106 °C |
| Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1][2] | Flammable liquid, Acute toxicity, Skin corrosion[3] |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines is mandatory for ensuring compliance and environmental protection.[4][5][6][7]
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management. This compound is a halogenated organic compound and must be collected separately from non-halogenated waste streams.[8]
-
Solid Waste: Collect unused or waste this compound, and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with aqueous or non-halogenated organic waste.
-
Sharps and Labware: Contaminated sharps (needles, scalpels) and disposable labware (pipette tips, vials) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
Step 2: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.
-
Each waste container must be labeled with the words "Hazardous Waste" .
-
The full chemical name, "this compound" , must be clearly written. Do not use abbreviations or chemical formulas.
-
Indicate the approximate percentage of the chemical in the waste.
-
Include the date when the waste was first added to the container (accumulation start date).
Step 3: Storage of Hazardous Waste
Waste containers must be stored in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Keep waste containers securely sealed when not in use.
-
Store in a well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
-
Secondary containment, such as a tray, should be used to contain any potential leaks.[9]
Step 4: Final Disposal
The ultimate disposal of this compound waste requires a licensed hazardous waste disposal contractor.
-
High-Temperature Incineration: This is the recommended disposal method for fluorinated organic compounds. The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break the strong carbon-fluorine bond and ensure complete destruction of the compound, minimizing the formation of harmful byproducts.[10]
-
Contact Your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance on the procedures for waste pickup and will arrange for collection by a certified hazardous waste vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.pt [fishersci.pt]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 5. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. blog.wastebits.com [blog.wastebits.com]
- 7. epa.gov [epa.gov]
- 8. mn.uio.no [mn.uio.no]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(3-Fluorobenzyl)piperidine
Introduction: Proactive Protection for Novel Piperidines
As researchers and drug development professionals, our work with novel chemical entities like 4-(3-Fluorobenzyl)piperidine is foundational to therapeutic innovation. This compound, which incorporates a piperidine heterocycle and a fluorinated benzyl group, belongs to a class of molecules critical for building complex pharmaceutical agents.[1] However, its unique structure also dictates a specific hazard profile that demands a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It serves as a deep-dive into the causality behind the required Personal Protective Equipment (PPE), ensuring that every scientist handling this compound is protected not just by equipment, but by knowledge. Adhering to these protocols is a self-validating system of safety, designed to build a culture of trust and integrity in the laboratory.
Hazard Analysis: Understanding the "Why" Behind the "What"
The requirement for specific PPE is directly derived from the chemical's structure and the hazards presented by its constituent parts: the piperidine ring and the 3-fluorobenzyl group. While a specific, comprehensive toxicological profile for this compound (CAS No. 202126-85-0) is not extensively published, we can infer its primary hazards with high confidence from validated data on its structural isomers and precursors.[2]
Safety data for the closely related isomer, 4-(4-Fluorobenzyl)piperidine, classifies it with the following hazard statements:
These hazards stem from two key features:
-
The Piperidine Moiety: Piperidine itself is a basic (alkaline) heterocyclic amine. Amines can be corrosive or irritating to skin, eyes, and mucous membranes. This basicity means the compound can react with and disrupt biological tissues upon contact. Furthermore, many piperidine alkaloids are known to have significant biological activity and potential toxicity.[5][6]
-
The Fluorobenzyl Group: The introduction of a fluorine atom onto the benzyl ring can alter the molecule's reactivity and biological interactions. Precursors like 3-fluorobenzyl chloride are known to be corrosive, irritant, and lachrymatory (tear-inducing).[7][8][9] These properties can carry through to the final compound.
Therefore, the primary routes of exposure we must guard against are dermal contact, eye contact, and inhalation.
Core Directive: Mandatory PPE for Handling this compound
Based on the hazard analysis, the following PPE is the minimum standard for any procedure involving this compound.
Eye and Face Protection: The First Line of Defense
Direct contact with even minute quantities of this compound can cause serious eye irritation.[3]
-
Minimum Requirement: At all times, wear chemical splash goggles that conform to European Standard EN166 or NIOSH (US) standards.[3][10] Standard safety glasses with side shields do not provide an adequate seal against splashes and are insufficient.
-
Elevated Risk Scenarios: When handling larger volumes (>50 mL) or during procedures with a heightened risk of splashing (e.g., transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[8] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection: Preventing Dermal Absorption
The most probable route of accidental exposure is through the skin, leading to irritation.[4] Proper glove selection and technique are non-negotiable.
-
Glove Selection: Standard lightweight latex or vinyl gloves are not appropriate. Select nitrile or neoprene gloves that have been tested against similar organic amines. Always consult the glove manufacturer’s compatibility chart for breakthrough time and permeation data.
-
Technique: Double-gloving is strongly recommended, especially for prolonged handling or when working with solutions. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove. Always inspect gloves for any signs of degradation or punctures before use.[10] Change gloves immediately if contamination is suspected, and always before leaving the work area or touching "clean" surfaces like doorknobs, keyboards, or notebooks.
Body Protection: Shielding Against Spills and Splashes
Protecting the skin beyond the hands is crucial for preventing irritation from spills.
-
Standard Operations: A flame-resistant laboratory coat is mandatory. It should be fully buttoned with the sleeves rolled down.
-
High-Risk Operations: For large-scale work or transfers outside of a fume hood (not recommended), supplement your lab coat with a chemical-resistant apron made of impervious material. All protective clothing should be removed immediately upon significant contamination.[3]
Respiratory Protection: A Necessary Precaution
Because this compound may cause respiratory irritation, all handling of this compound in solid or solution form should ideally occur within a certified chemical fume hood to minimize inhalation risk.[3][11]
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control and should be sufficient for most laboratory-scale operations.
-
Secondary Control: In the rare event that engineering controls are insufficient or in an emergency situation (e.g., a large spill), respiratory protection is required. A full-face respirator with cartridges appropriate for organic vapors and amines should be used by trained personnel.[3]
Operational and Disposal Plan
A safe experiment begins before the bottle is opened and ends after the waste is properly discarded.
Pre-Operation Safety Protocol
-
Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested. Have spill cleanup materials (absorbent compatible with amines) readily available.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, then goggles/face shield, then gloves (don the outer pair last).
Safe Handling Workflow
The following diagram outlines the critical steps for handling this compound, emphasizing key safety checkpoints.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.pt [fishersci.pt]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
